molecular formula C29H32N4O5S2 B1667686 AVE 0991 CAS No. 304462-19-9

AVE 0991

Katalognummer: B1667686
CAS-Nummer: 304462-19-9
Molekulargewicht: 580.7 g/mol
InChI-Schlüssel: QTOZBSNPDCWHPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

structure in first source

Eigenschaften

IUPAC Name

1-ethyl-3-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O5S2/c1-5-30-29(35)32-40(36,37)28-24(16-23(39-28)15-19(2)3)21-13-11-20(12-14-21)17-33-25(18-34)27(38-4)31-26(33)22-9-7-6-8-10-22/h6-14,16,18-19H,5,15,17H2,1-4H3,(H2,30,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOZBSNPDCWHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=C(N=C3C4=CC=CC=C4)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184526
Record name AVE-0991
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304462-19-9
Record name AVE-0991
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304462199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVE-0991
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVE-0991
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68JR6NCI7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core of the Protective Renin-Angiotensin System: A Technical Guide to AVE 0991 and Mas Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AVE 0991, a nonpeptide agonist of the Mas receptor, and the intricacies of the Mas receptor signaling pathway. This guide is intended to serve as a critical resource for researchers and professionals in drug development, offering detailed insights into the mechanism of action, experimental validation, and therapeutic potential of targeting this protective axis of the Renin-Angiotensin System (RAS).

Introduction: The ACE2/Ang-(1-7)/Mas Receptor Axis

The classical Renin-Angiotensin System (RAS) is primarily known for its role in blood pressure regulation through the actions of Angiotensin II (Ang II) via the AT1 receptor, leading to vasoconstriction, inflammation, and fibrosis. However, a counter-regulatory axis, the ACE2/Angiotensin-(1-7)/Mas receptor pathway, has emerged as a crucial player in mediating protective cardiovascular and renal effects.[1][2] Angiotensin-converting enzyme 2 (ACE2) cleaves Ang II to form the heptapeptide (B1575542) Angiotensin-(1-7) [Ang-(1-7)].[1][3] Ang-(1-7) then binds to the G protein-coupled receptor Mas, initiating a cascade of signaling events that often oppose the detrimental effects of Ang II.[3][4]

This compound is a synthetic, orally active, nonpeptide mimic of Ang-(1-7) that selectively agonizes the Mas receptor.[5][6] Its development has provided a valuable pharmacological tool to explore the therapeutic potential of the protective RAS axis, overcoming the limitations of peptide-based agonists, such as poor oral bioavailability and rapid degradation.[6][7]

This compound: Pharmacological Profile and In Vitro Activity

This compound has been demonstrated to effectively mimic the endothelial effects of Ang-(1-7).[8] It competes with Ang-(1-7) for binding to the Mas receptor and stimulates the production of nitric oxide (NO), a key molecule in vasodilation and endothelial protection.[5][9]

Quantitative Data: In Vitro Binding and Endothelial Response

The following table summarizes key quantitative data from in vitro studies, highlighting the potency and efficacy of this compound in comparison to the endogenous ligand, Ang-(1-7).

ParameterThis compoundAngiotensin-(1-7)Cell Type/Membrane SourceReference
IC₅₀ (Binding Affinity) 21 ± 35 nM220 ± 280 nMBovine Aortic Endothelial Cell Membranes[5]
IC₅₀ (Binding Displacement) 4.75 x 10⁻⁸ mol/L-Mas-transfected COS cells[10]
Peak NO Release (10 µM) 295 ± 20 nM270 ± 25 nMBovine Aortic Endothelial Cells[5][8]
Peak O₂⁻ Release (10 µM) 18 ± 2 nM20 ± 4 nMBovine Aortic Endothelial Cells[5][8]
Bioactive NO Release ~5 times higher-Bovine Aortic Endothelial Cells[5][8]

In Vivo Effects of this compound

In vivo studies have substantiated the therapeutic potential of this compound in various preclinical models, demonstrating its beneficial effects on renal function and blood pressure regulation.

Quantitative Data: In Vivo Renal Function in Mice

The antidiuretic effect of this compound is a key indicator of its in vivo activity, which is abolished in Mas-deficient mice, confirming its receptor-mediated action.[5][11]

ParameterVehicleThis compound (0.58 nmol/g)Mouse StrainReference
Water Diuresis (mL) 0.27 ± 0.050.06 ± 0.03Wild-Type (WT)[5]
Urine Osmolality (mOsm/KgH₂O) 681.1 ± 165.81669 ± 231.0Wild-Type (WT)[5]
Water Diuresis in Mas-KO (mL) 0.27 ± 0.030.37 ± 0.10Mas-Knockout (KO)[5]
Urinary Volume in Swiss Mice (mL) 0.51 ± 0.040.13 ± 0.05Swiss[5]

The Mas Receptor Signaling Pathway

Activation of the Mas receptor by this compound or Ang-(1-7) triggers a complex network of intracellular signaling cascades that mediate its protective effects. These pathways are often interconnected and lead to the modulation of key cellular processes, including vasodilation, anti-inflammation, and inhibition of proliferation.

Core Signaling Cascades

The primary signaling pathways activated by the Mas receptor include:

  • eNOS Activation: A central mechanism of Mas receptor-mediated vasodilation is the activation of endothelial nitric oxide synthase (eNOS), leading to increased NO production.[8][9] This can occur through several downstream pathways, including PI3K/Akt and MAP Kinase signaling.

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation and is a key mediator of eNOS activation.[12][13]

  • Mitogen-Activated Protein (MAP) Kinase Pathway: The Mas receptor can modulate the activity of MAP kinases, such as p38 MAPK and ERK1/2.[12][14][15] Downregulation of p38 MAPK phosphorylation has been linked to the anti-proliferative effects of this compound.[14]

  • PKA/CREB/UCP-2 Pathway: In the context of neuronal protection, this compound has been shown to activate the Protein Kinase A (PKA), cAMP response element-binding protein (CREB), and uncoupling protein 2 (UCP-2) pathway, leading to reduced oxidative stress and apoptosis.[5]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascades initiated by Mas receptor activation.

Mas_Signaling_Pathway AVE0991 This compound / Ang-(1-7) MasR Mas Receptor AVE0991->MasR Binds to G_Protein G Protein MasR->G_Protein Activates PI3K PI3K G_Protein->PI3K Activates p38_MAPK p38 MAPK G_Protein->p38_MAPK Modulates PKA PKA G_Protein->PKA Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide eNOS_active->NO Produces Vasodilation Vasodilation NO->Vasodilation Proliferation_Inhibition Inhibition of Proliferation p38_MAPK->Proliferation_Inhibition Leads to CREB CREB PKA->CREB Activates UCP2 UCP-2 CREB->UCP2 Upregulates Neuroprotection Neuroprotection UCP2->Neuroprotection

Caption: Overview of Mas Receptor Signaling Pathways.

Experimental_Workflow_NO_Measurement Start Start: Bovine Aortic Endothelial Cells (BAECs) Incubation Incubate cells with This compound or Ang-(1-7) Start->Incubation Nanosensor Position electrochemical nanosensor on cell surface Incubation->Nanosensor Measurement Simultaneously measure NO and O₂⁻ release Nanosensor->Measurement Data_Analysis Analyze peak concentrations and total bioactive NO Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for NO and O₂⁻ Measurement.

Detailed Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to characterize this compound and the Mas receptor signaling pathway.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of this compound and Ang-(1-7) to the Mas receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a source known to express the Mas receptor, such as bovine aortic endothelial cells or Mas-transfected cells (e.g., COS cells).[5][10]

  • Incubation: Incubate the cell membranes with a radiolabeled ligand, such as [¹²⁵I]-Ang-(1-7), in the presence of increasing concentrations of unlabeled competitor (this compound or Ang-(1-7)).[5]

  • Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Measurement of Nitric Oxide (NO) and Superoxide (O₂⁻) Release

Objective: To quantify the release of NO and O₂⁻ from endothelial cells in response to this compound and Ang-(1-7).

Methodology:

  • Cell Culture: Culture bovine aortic endothelial cells to confluence.[8][9]

  • Electrochemical Nanosensors: Utilize selective electrochemical nanosensors for the direct and simultaneous measurement of NO and O₂⁻ on the cell surface.[8][9]

  • Stimulation: Position the nanosensors on the surface of the endothelial cells and inject a known concentration of this compound or Ang-(1-7) (e.g., 10 µmol/L).[8][9]

  • Data Acquisition: Record the electrochemical signals corresponding to NO and O₂⁻ concentrations over time.

  • Data Analysis: Determine the peak concentrations of NO and O₂⁻ released and calculate the total amount of bioactive NO.[8]

In Vivo Water Diuresis Study

Objective: To evaluate the in vivo antidiuretic effect of this compound.

Methodology:

  • Animal Model: Use wild-type and Mas-knockout mice.[5][11]

  • Water Loading: Administer a water load to the mice (e.g., via gavage).

  • Drug Administration: Administer this compound (e.g., 0.58 nmol/g) or vehicle to the water-loaded animals.[5]

  • Urine Collection: Place the mice in metabolic cages and collect urine over a specified period (e.g., 60 minutes).

  • Measurement: Measure the total urine volume and determine the urine osmolality using an osmometer.[5]

  • Data Analysis: Compare the urine volume and osmolality between the vehicle- and this compound-treated groups in both wild-type and Mas-knockout mice.

Western Blot Analysis

Objective: To assess the phosphorylation status or expression levels of key signaling proteins.

Methodology:

  • Cell/Tissue Lysis: Lyse cells or tissues treated with or without this compound to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38 MAPK, total p38 MAPK, eNOS) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound has proven to be an invaluable tool for elucidating the complex signaling pathways of the Mas receptor and for exploring the therapeutic potential of the protective arm of the RAS. The data clearly demonstrate that this compound is a potent and specific agonist of the Mas receptor, capable of eliciting beneficial cardiovascular and renal effects both in vitro and in vivo.

Future research should focus on further dissecting the downstream signaling networks of the Mas receptor in different cell types and disease models. The development of additional nonpeptide agonists and antagonists will be crucial for a more comprehensive understanding of this protective system. Ultimately, the translation of these preclinical findings into clinical applications holds great promise for the development of novel therapies for cardiovascular, renal, and inflammatory diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Functions of AVE 0991 in Cardiovascular Research

This compound is a synthetic, nonpeptide, and orally active agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor.[1][2][3] Its development marks a significant step in exploring the therapeutic potential of the ACE2-Ang-(1-7)-Mas axis of the renin-angiotensin system (RAS).[2] Unlike the endogenous peptide Ang-(1-7), this compound is resistant to degradation by proteolytic enzymes, a key advantage for its potential clinical utility.[2] This guide provides a comprehensive overview of the biological functions of this compound in the cardiovascular system, focusing on its mechanisms of action, quantitative effects, and the experimental protocols used to elucidate these functions.

Core Mechanism of Action: Mas Receptor Activation and Downstream Signaling

The primary mechanism of this compound is its function as a selective ligand and agonist for the Mas receptor, a G-protein-coupled receptor that mediates the beneficial effects of Ang-(1-7).[2][4] Activation of the Mas receptor by this compound initiates a cascade of intracellular events that counteract the detrimental effects often associated with Angiotensin II (Ang II) signaling.

Key signaling pathways modulated by this compound include:

  • Endothelial Nitric Oxide Synthase (eNOS) Activation: this compound stimulates the release of nitric oxide (NO) from endothelial cells, a critical factor in vasodilation and endothelial health. This process is dependent on the Mas receptor and involves the bradykinin (B550075) B2 receptor.[4][5]

  • Inhibition of Pro-inflammatory Pathways: In vascular smooth muscle cells (VSMCs), this compound attenuates Ang II-induced proliferation by modulating the p38 MAPK pathway.[1] This effect is mediated by the induction of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory and antioxidant properties.[1]

  • Reduction of Oxidative Stress: this compound has been shown to reduce the production of reactive oxygen species (ROS).[1] In models of cardiac hypertrophy, it inhibits the expression of pro-oxidant enzymes like NOX2 and NOX4.[6]

The signaling cascade initiated by this compound binding to the Mas receptor is depicted below.

AVE0991 This compound MasR Mas Receptor AVE0991->MasR Binds & Activates AngII Angiotensin II eNOS eNOS Activation MasR->eNOS HO1 Heme Oxygenase-1 (HO-1)↑ MasR->HO1 NOX NOX2/NOX4 Expression↓ MasR->NOX Inhibits AT1R AT1 Receptor AngII->AT1R Binds & Activates p38MAPK_AngII p38 MAPK Phosphorylation↑ AT1R->p38MAPK_AngII ROS_AngII ROS Production↑ AT1R->ROS_AngII NO Nitric Oxide (NO)↑ eNOS->NO Vasodilation Vasodilation NO->Vasodilation p38MAPK p38 MAPK Phosphorylation↓ HO1->p38MAPK Inhibits Proliferation VSMC Proliferation↓ p38MAPK->Proliferation Reduces ROS ROS Production↓ NOX->ROS Reduces Proliferation_AngII VSMC Proliferation↑ p38MAPK_AngII->Proliferation_AngII

Caption: Signaling pathways activated by this compound.

Quantitative Data on Cardiovascular Functions

The effects of this compound have been quantified across various experimental models. The following tables summarize these findings.

Table 1: Receptor Binding and Endothelial Cell Activity

ParameterValueCell TypeReference
IC₅₀ for [¹²⁵I]-Ang-(1-7) binding 21 ± 35 nmol/LBovine Aortic Endothelial Cells (BAECs)[3][5]
Peak NO Release (at 10 µmol/L) 295 ± 20 nmol/LBAECs[3][5]
Peak O₂⁻ Release (at 10 µmol/L) 18 ± 2 nmol/LBAECs[3][5]

Table 2: Cardioprotective Effects in Animal Models

ModelParameterControl/VehicleThis compound TreatedReference
Myocardial Infarction (Rat) Systolic Tension (g)7.18 ± 0.669.23 ± 1.05[4]
Infarcted Area (mm²)6.98 ± 1.013.94 ± 1.04[4]
Cardiac Hypertrophy (Mouse) Ejection FractionDecreasedIncreased[6]
LV End-Diastolic DiameterIncreasedDecreased[6]
LV WeightIncreasedDecreased[6]

Table 3: Effects on Vascular Smooth Muscle Cells (VSMCs)

ModelParameterEffect of this compoundConcentration RangeReference
Ang II-Induced Proliferation VSMC ProliferationDose-dependent inhibition10⁻⁸ to 10⁻⁵ mol/L[1]
Ang II-Induced Oxidative Stress ROS ProductionSignificant attenuation10⁻⁷ to 10⁻⁵ mol/L[1]

Experimental Protocols

The characterization of this compound's functions relies on specific and detailed experimental methodologies.

This protocol is designed to assess the ability of this compound to counteract Angiotensin II-induced VSMC proliferation.

  • Cell Culture: Rat aortic VSMCs are cultured in appropriate media.

  • Stimulation: Cells are rendered quiescent by serum starvation and then stimulated with Ang II to induce proliferation.

  • Treatment: Concurrently with Ang II stimulation, cells are treated with varying concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁵ mol/L).[1]

  • Inhibitor Studies: To confirm the signaling pathway, specific groups are pre-treated with the Mas receptor antagonist A-779 or the HO-1 inhibitor ZnPPIX before this compound and Ang II treatment.[1]

  • Endpoint Analysis:

    • Proliferation: Measured using assays like BrdU incorporation or MTT.

    • Protein Expression: Western blotting is used to quantify levels of phosphorylated p38 MAPK and HO-1.[1]

    • ROS Production: Intracellular ROS is measured using fluorescent probes like DCFH-DA.[1]

cluster_analysis Endpoint Analysis start Start: Quiescent VSMCs stim Stimulate with Ang II start->stim treat Treat with this compound (Dose-Response) stim->treat inhib Pre-treat with Inhibitors (A-779 or ZnPPIX) stim->inhib prolif Measure Proliferation (MTT/BrdU) treat->prolif wb Western Blot (p-p38 MAPK, HO-1) treat->wb ros Measure ROS (DCFH-DA) treat->ros inhib->treat then treat

Caption: Experimental workflow for VSMC proliferation assay.

This in vivo protocol evaluates the cardioprotective effects of this compound following an ischemic event.

  • MI Induction: Myocardial infarction is induced in male Wistar rats by permanent ligation of the left coronary artery.[4] Sham-operated animals serve as controls.

  • Treatment: Animals receive daily treatment with this compound or a vehicle for a specified period post-surgery.

  • Functional Analysis: At the end of the treatment period, cardiac function is assessed ex vivo using the Langendorff-perfused heart technique.[4] Key parameters measured include systolic tension, the maximum rates of pressure development (+dT/dt) and fall (-dT/dt), heart rate, and coronary perfusion pressure.[4]

  • Histological Analysis: Hearts are excised, fixed, and sectioned. The size of the infarcted area is quantified using histological staining, such as Gomori trichrome.[4]

This protocol directly measures the effect of this compound on the release of key signaling molecules from endothelial cells.

  • Cell Culture: Primary cultures of bovine aortic endothelial cells (BAECs) are grown to confluence.[5]

  • Nanosensor Placement: Selective electrochemical nanosensors for NO and superoxide (B77818) (O₂⁻) are positioned on the surface of the cells to allow for direct and simultaneous measurement of released molecules.[5]

  • Stimulation: A baseline is recorded before the addition of this compound (e.g., 10 µmol/L) to the cell culture medium.[7]

  • Data Acquisition: The concentrations of NO and O₂⁻ are recorded over time to determine the kinetics and peak concentrations of their release.[7]

  • Specificity Analysis: To confirm the receptors involved, cells are pre-incubated with antagonists for the Mas receptor ([D-Ala⁷]-Ang-(1-7)), AT₁ receptor (EXP 3174), or AT₂ receptor (PD 123,177) before stimulation with this compound.[5]

Conclusion and Future Directions

This compound is a powerful research tool and a promising therapeutic candidate that leverages the protective arm of the renin-angiotensin system. Its biological functions—including vasodilation, anti-proliferative, anti-inflammatory, and anti-oxidative effects—are well-documented and directly relevant to the pathophysiology of major cardiovascular diseases such as hypertension, heart failure, and atherosclerosis. The data clearly demonstrate that this compound attenuates cardiac remodeling, improves cardiac function after ischemic injury, and combats vascular smooth muscle proliferation.[4][6][8] Future research will likely focus on long-term efficacy and safety in more complex disease models, as well as its potential in combination therapies for multifaceted cardiovascular conditions.

References

AVE 0991: A Comprehensive Technical Guide on its Effects on Renal Physiology and Pathophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AVE 0991 is a synthetic, non-peptide agonist of the Mas receptor, mimicking the actions of the endogenous peptide Angiotensin-(1-7). As a key component of the counter-regulatory axis of the Renin-Angiotensin System (RAS), the Angiotensin-Converting Enzyme 2 (ACE2)/Ang-(1-7)/Mas receptor pathway, this compound has emerged as a promising therapeutic agent. This document provides an in-depth analysis of the effects of this compound on renal physiology and its potential in mitigating various renal pathologies, including acute kidney injury, diabetic nephropathy, and renal fibrosis. It details the underlying signaling pathways, summarizes quantitative data from key studies, and outlines the experimental methodologies used to adduce these findings.

Core Mechanism of Action and Signaling Pathways

This compound functions primarily as a selective agonist for the Mas receptor, a G-protein-coupled receptor.[1][2][3] Its binding to the Mas receptor initiates a cascade of intracellular events that generally counteract the pro-inflammatory, pro-fibrotic, and vasoconstrictive effects associated with the classical ACE/Angiotensin II/AT1 receptor axis of the RAS.[4][5][6]

A primary downstream effect of Mas receptor activation by this compound is the stimulation of nitric oxide (NO) production.[1][7][8] This is often mediated through the activation of endothelial Nitric Oxide Synthase (eNOS).[8][9] The resulting increase in NO contributes to vasodilation, improved endothelial function, and anti-inflammatory effects.[7][10]

While this compound is specific for the Mas receptor, its in vivo effects can be complex, involving interactions with other angiotensin receptors.[1][2] For instance, some of its renal effects, like antidiuresis, have been shown to be blocked by AT1 and AT2 receptor antagonists, suggesting a functional cross-talk or oligomerization between these receptors and the Mas receptor.[1][2][3]

AVE_0991_Signaling_Pathway AVE0991 This compound MasR Mas Receptor (MasR) AVE0991->MasR Binds & Activates eNOS eNOS Activation MasR->eNOS AntiInflammation Anti-inflammatory Effects MasR->AntiInflammation Downstream Effects AntiFibrosis Anti-fibrotic Effects MasR->AntiFibrosis Downstream Effects AT1R AT1 Receptor MasR->AT1R Functional Interaction AT2R AT2 Receptor MasR->AT2R NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: this compound primary signaling cascade via the Mas receptor.

Effects on Renal Physiology

In a non-pathological state, this compound has been demonstrated to modulate renal fluid and electrolyte handling. The primary physiological effect observed is antidiuresis.

Antidiuretic Effects

Studies in water-loaded mice have shown that this compound significantly reduces urinary volume while increasing urinary osmolality, indicating enhanced water reabsorption.[1][3] This effect was confirmed to be Mas receptor-dependent, as it was absent in Mas-knockout mice and could be blocked by the Ang-(1-7) antagonist A-779.[1][2][3]

ParameterControl GroupThis compound Treated GroupP-valueReference
Urinary Volume (mL/60 min) 0.27 ± 0.050.06 ± 0.03<0.01[1][3]

Table 1: Effect of this compound on Urinary Volume in Water-Loaded C57BL/6 Mice.

Experimental Protocol: Water-Load and Diuresis Measurement

The antidiuretic effect of this compound was assessed using a standardized water-loading protocol in mice.

  • Animal Model: Male C57BL/6 mice were utilized.[1]

  • Water Loading: Mice were administered a water load, typically via gavage, to induce diuresis.

  • Drug Administration: Immediately following the water load, mice were treated with either this compound (0.58 nmol/g body weight) or a vehicle control.[3]

  • Urine Collection: Animals were placed in metabolic cages, and urine was collected over a specified period (e.g., 60 minutes).[3]

  • Analysis: The total volume of urine was measured, and in some cases, urinary osmolality was determined to assess water reabsorption.[1]

Effects on Renal Pathophysiology

This compound exhibits significant renoprotective effects across various models of kidney disease, primarily through its anti-inflammatory, anti-oxidative, and anti-fibrotic properties.

Acute Kidney Injury (AKI): Ischemia-Reperfusion (I/R) Model

In a murine model of renal ischemia-reperfusion (I/R) injury, a major cause of AKI, this compound administration demonstrated potent protective effects.[4][5] Treatment with this compound improved renal function, attenuated tissue damage, and reduced both local and systemic inflammation.[4][5][11]

ParameterI/R + VehicleI/R + this compound (9.0 mg/kg)P-valueReference
Serum Creatinine (B1669602) (mg/dL) ~2.0~1.0<0.05[4]
Renal Neutrophil Infiltration (relative number) Markedly IncreasedSignificantly Decreased<0.05[4]
Circulating CXCL1/KC (pg/mL) Markedly IncreasedSignificantly Decreased<0.05[4]
Tubulointerstitial Injury Index Significantly IncreasedSignificantly Decreased<0.05[4][12]

Table 2: Renoprotective Effects of this compound in a Murine Renal I/R Injury Model (24h reperfusion).

Experimental Protocol: Murine Renal Ischemia-Reperfusion Injury
  • Animal Model: Male C57BL/6 wild-type mice (8-10 weeks old) were used.[4]

  • Anesthesia: Mice were anesthetized (e.g., ketamine and xylazine).[4]

  • Ischemia Induction: A midline abdominal incision was made to expose the renal pedicles. Both renal pedicles were occluded using microsurgical clamps for 30 minutes to induce ischemia.[4]

  • Reperfusion: After 30 minutes, the clamps were released to allow reperfusion of the kidneys.[4]

  • Drug Administration: this compound (e.g., 9.0 mg/kg) or vehicle (10 mM KOH in 0.9% NaCl) was administered immediately after ischemia and again 12 hours after reperfusion.[4][5]

  • Endpoint Analysis: After 24 hours of reperfusion, blood and kidney tissues were collected for analysis of renal function (serum creatinine), inflammatory markers (neutrophil infiltration, chemokines), and histology (H&E staining for tissue damage).[4][5]

Ischemia_Reperfusion_Workflow Start Start: C57BL/6 Mice Anesthesia Anesthesia Start->Anesthesia Surgery Abdominal Incision Expose Renal Pedicles Anesthesia->Surgery Ischemia Bilateral Renal Pedicle Clamping (30 min) Surgery->Ischemia Reperfusion Clamp Release (Reperfusion) Ischemia->Reperfusion Treatment Administer this compound or Vehicle Reperfusion->Treatment PostOp Suture & Recovery (24 hours) Treatment->PostOp Analysis Endpoint Analysis: - Serum Creatinine - Histology (H&E) - Inflammatory Markers PostOp->Analysis

Caption: Experimental workflow for the murine renal I/R model.
Diabetic Nephropathy

In streptozotocin (B1681764) (STZ)-induced diabetic rat models, this compound demonstrated significant cardio-renal protective effects.[13][14] Treatment mitigated key markers of renal dysfunction, such as elevated Blood Urea Nitrogen (BUN) and proteinuria, independent of blood pressure changes.[13] Furthermore, this compound treatment was shown to reduce dyslipidemia and produce an antihyperglycemic effect.[13][14]

ParameterDiabetic ControlDiabetic + this compoundReference
Blood Urea Nitrogen (BUN) Significantly IncreasedSignificantly Decreased[13][14]
Proteinuria Significantly IncreasedSignificantly Decreased[13][14]
Creatinine Clearance UnaffectedUnaffected[13]
Mean Arterial Blood Pressure UnaffectedUnaffected[13]

Table 3: Renal Protective Effects of this compound in STZ-Induced Diabetic Rats.

Experimental Protocol: STZ-Induced Diabetic Nephropathy
  • Animal Model: Wistar rats were used.[13]

  • Diabetes Induction: Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ, 50 mg/kg).[13]

  • Treatment Period: Treatment with this compound (576 μg/kg/day, i.p.) began 4 weeks after STZ administration and continued for an additional 4 weeks.[13]

  • Assessment: At the end of the 8-week period, renal function was assessed by measuring BUN, proteinuria, and creatinine clearance.[13][14]

Reduction of Oxidative Stress and Fibrosis

A key mechanism for the renoprotective effects of this compound is the mitigation of oxidative stress. In models of kidney injury, this compound has been shown to suppress the expression of NADPH Oxidase 2 (NOX2) and NOX4, key enzymes involved in the production of reactive oxygen species (ROS).[7] By reducing oxidative stress, this compound helps preserve endothelial function and reduce inflammation.[7][15]

Furthermore, activation of the Mas receptor by this compound exhibits anti-fibrotic properties. It has been shown to reduce the expression of key profibrotic proteins, including collagen 1α1, α-smooth muscle actin (αSMA), and Transforming Growth Factor-β (TGF-β), which are central to the pathogenesis of renal fibrosis.[16]

AVE_0991_Pathophysiology_Effects cluster_mechanisms Mechanisms of Action cluster_outcomes Renoprotective Outcomes AVE0991 This compound MasR Mas Receptor Activation AVE0991->MasR NOX_Inhibition Inhibition of NADPH Oxidase (NOX2/4) MasR->NOX_Inhibition Inflammation_Reduction Reduced Pro-inflammatory Cytokine/Chemokine Production MasR->Inflammation_Reduction Fibrosis_Inhibition Inhibition of Profibrotic Factors (TGF-β, Collagen) MasR->Fibrosis_Inhibition Oxidative_Stress Decreased Oxidative Stress NOX_Inhibition->Oxidative_Stress Inflammation Decreased Inflammation & Leukocyte Infiltration Inflammation_Reduction->Inflammation Fibrosis Attenuated Renal Fibrosis Fibrosis_Inhibition->Fibrosis Function Improved Renal Function (↓ Creatinine, ↓ BUN) Oxidative_Stress->Function Inflammation->Function Fibrosis->Function

Caption: Pathophysiological mechanisms of this compound in the kidney.

Conclusion

This compound, as a potent and selective Mas receptor agonist, demonstrates significant and multifaceted effects on the kidney. In physiological contexts, it modulates water homeostasis. In pathophysiological states, it confers robust renoprotection by attenuating inflammation, oxidative stress, and fibrosis. The data strongly support the therapeutic potential of targeting the ACE2/Ang-(1-7)/Mas receptor axis with agents like this compound for the treatment of acute and chronic kidney diseases. Its oral activity and stability make it a particularly attractive candidate for further drug development and clinical investigation.[17]

References

An In-depth Technical Guide to the Neuroprotective Potential of AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective potential of AVE 0991, a nonpeptide agonist of the Mas receptor. By mimicking the effects of Angiotensin-(1-7), this compound has demonstrated significant promise in preclinical models of various neurological disorders. This document details its mechanisms of action, summarizes key quantitative data from pivotal studies, outlines experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action

This compound exerts its neuroprotective effects primarily by activating the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). This activation triggers a cascade of downstream signaling events that collectively combat neuroinflammation, oxidative stress, and neuronal apoptosis, while also preserving the integrity of the blood-brain barrier.

Key Neuroprotective Effects and Signaling Pathways

The neuroprotective actions of this compound are multifaceted, involving several critical signaling pathways that are often dysregulated in neurodegenerative diseases and acute brain injury.

  • Anti-Neuroinflammatory Effects: this compound has been shown to attenuate neuroinflammation by modulating the activity of microglia and astrocytes, the primary immune cells of the central nervous system. It suppresses the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2][3] One of the key mechanisms is the promotion of microglial polarization towards the anti-inflammatory M2 phenotype.[1][4] In the context of Alzheimer's disease, this compound has been found to suppress astrocyte-mediated neuroinflammation through the lncRNA SNHG14/miR-223-3p/NLRP3 signaling pathway.[2][5][6]

  • Reduction of Oxidative Stress and Apoptosis: this compound plays a crucial role in mitigating oxidative stress and preventing neuronal cell death. In a model of subarachnoid hemorrhage, it was demonstrated that this compound reduces oxidative stress and neuronal apoptosis via the Mas/PKA/CREB/UCP-2 pathway.[7][8] This involves the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax.[7][8] Furthermore, in a model relevant to Parkinson's disease, this compound was shown to ameliorate neuronal apoptosis through the Mas/ERK/mPTP pathway.[9]

  • Preservation of Blood-Brain Barrier Integrity: The integrity of the blood-brain barrier (BBB) is crucial for maintaining brain homeostasis. This compound has been shown to restore BBB integrity in a model of postoperative delayed neurocognitive recovery by modulating the expression of tight junction proteins like occludin.[3]

  • Cognitive Enhancement: By mitigating the aforementioned pathological processes, this compound has been observed to rescue spatial cognitive impairments in animal models of Alzheimer's disease.[2][5][6]

Summary of Quantitative Data

The following tables summarize the quantitative findings from key studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Neuroinflammation Markers

ModelTreatmentMarkerResultReference
SAMP8 Mice (Aging)This compound (1, 3, or 10 mg/kg/day for 30 days)IL-1β, IL-6, TNF-α mRNASignificant decrease in the brain[10]
APP/PS1 Mice (AD)This compound (10 mg/kg/day for 30 days)IL-1β, IL-6, TNF-α proteinMarked reduction in the brain[2][6]
Aged Rats (Laparotomy)Intranasal this compoundCD11b, TNF-α, IL-1β, HMGB1Significant attenuation in the hippocampus[3]
Primary Microglia (LPS-stimulated)This compound (1x10⁻⁸, 1x10⁻⁷, or 1x10⁻⁶ M)IL-6 mRNASuppression of LPS-induced expression[1]

Table 2: Effects of this compound on Neuronal Survival and Apoptosis

ModelTreatmentMarker/AssayResultReference
Primary Cortical Neurons (Glucose Deprivation)This compound (10⁻⁸ M to 10⁻⁶ M)Cell Death (Trypan Blue)~60% reduction in neuronal cell death[11][12]
Rats (Subarachnoid Hemorrhage)Intranasal this compoundTUNEL Staining, Bcl-2, BaxReduced neuronal apoptosis, increased Bcl-2, decreased Bax[7][8]
α-Synuclein A53T Mice (PD)This compoundNeuronal ApoptosisAmelioration of neuronal apoptosis[9]

Table 3: Effects of this compound on Cognitive Function and BBB Integrity

ModelTreatmentAssay/MarkerResultReference
APP/PS1 Mice (AD)This compound (10 mg/kg/day for 30 days)Morris Water MazeRescue of spatial cognitive impairments[5][6]
Aged Rats (Laparotomy)Intranasal this compoundOccludin, ZO-1Significant reversal of surgery-induced decrease in occludin[3]

Detailed Experimental Protocols

The following are representative methodologies for key experiments cited in the literature.

4.1. In Vivo Animal Models

  • Alzheimer's Disease Model (APP/PS1 Mice):

    • Animals: APP/PS1 transgenic mice and wild-type littermates.

    • Treatment: Intraperitoneal injection of this compound (e.g., 10 mg/kg/day) or vehicle (0.9% sterile saline) for 30 consecutive days.[2][6]

    • Behavioral Testing: Morris water maze test to assess spatial learning and memory.[5][6]

    • Tissue Analysis: Brains are harvested for analysis of pro-inflammatory cytokines (ELISA), synaptic proteins (Western blot), and neuronal loss (Nissl staining).[2][6]

  • Aging Model (SAMP8 Mice):

    • Animals: Senescence-accelerated mouse prone 8 (SAMP8) mice.

    • Treatment: Intraperitoneal injection of this compound (e.g., 1, 3, or 10 mg/kg/day) or vehicle for 30 days.[10]

    • Tissue Analysis: Brain tissue is analyzed for mRNA levels of inflammatory markers (qRT-PCR) and protein levels of cytokines (ELISA).[10]

4.2. In Vitro Cell Culture Models

  • Primary Microglia Culture:

    • Isolation: Primary microglia are isolated from the brains of neonatal or adult mice (e.g., SAMP8 mice).[1]

    • Treatment: Cells are pre-incubated with this compound (e.g., 1x10⁻⁸ to 1x10⁻⁶ M) with or without the Mas receptor antagonist A-779, followed by stimulation with lipopolysaccharide (LPS).[1]

    • Analysis: The expression of inflammatory markers (e.g., IL-6) is measured by qRT-PCR.[1]

  • Primary Cortical Neuron Culture (Ischemia Model):

    • Isolation: Cortical neurons are cultured from embryonic mouse embryos.

    • Treatment: Neurons are subjected to glucose deprivation for 24 hours in the presence or absence of this compound (e.g., 10⁻⁸ M to 10⁻⁶ M) and/or the MasR antagonist A779.[11][12]

    • Analysis: Neuronal cell death is quantified using the trypan blue exclusion assay.[11][12]

Visualizations of Signaling Pathways and Workflows

5.1. Signaling Pathways

AVE0991_Signaling_Pathways cluster_anti_inflammation Anti-Neuroinflammation cluster_anti_apoptosis Anti-Apoptosis & Oxidative Stress AVE0991_inflammation This compound MasR_inflammation Mas Receptor AVE0991_inflammation->MasR_inflammation Microglia Microglia/ Astrocyte MasR_inflammation->Microglia SNHG14 ↑ lncRNA SNHG14 MasR_inflammation->SNHG14 M2_Polarization M2 Polarization Microglia->M2_Polarization Promotes Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Microglia->Pro_inflammatory_Cytokines miR223 ↓ miR-223-3p SNHG14->miR223 NLRP3 ↓ NLRP3 Inflammasome miR223->NLRP3 NLRP3->Pro_inflammatory_Cytokines AVE0991_apoptosis This compound MasR_apoptosis Mas Receptor AVE0991_apoptosis->MasR_apoptosis PKA PKA MasR_apoptosis->PKA Bcl2 ↑ Bcl-2 MasR_apoptosis->Bcl2 Bax ↓ Bax MasR_apoptosis->Bax ERK ERK MasR_apoptosis->ERK CREB p-CREB PKA->CREB UCP2 ↑ UCP-2 CREB->UCP2 Oxidative_Stress ↓ Oxidative Stress UCP2->Oxidative_Stress Apoptosis ↓ Neuronal Apoptosis Bcl2->Apoptosis Bax->Apoptosis mPTP ↓ mPTP Opening ERK->mPTP mPTP->Apoptosis

Caption: Signaling pathways activated by this compound leading to neuroprotection.

5.2. Experimental Workflow

Experimental_Workflow cluster_in_vivo In Vivo Alzheimer's Disease Model cluster_in_vitro In Vitro Neuroinflammation Model Animal_Model APP/PS1 Transgenic Mice Treatment This compound (10 mg/kg/day, i.p.) for 30 days Animal_Model->Treatment Behavioral Morris Water Maze Treatment->Behavioral Tissue_Harvest Brain Tissue Harvest Behavioral->Tissue_Harvest Analysis Biochemical & Histological Analysis (ELISA, Western Blot, Nissl Staining) Tissue_Harvest->Analysis Cell_Culture Primary Microglia Culture Pre_incubation Pre-incubation with this compound Cell_Culture->Pre_incubation Stimulation LPS Stimulation Pre_incubation->Stimulation Cell_Lysis Cell Lysis & RNA Extraction Stimulation->Cell_Lysis qRT_PCR qRT-PCR for Inflammatory Genes Cell_Lysis->qRT_PCR

Caption: Representative experimental workflows for in vivo and in vitro studies.

Conclusion and Future Directions

This compound has emerged as a potent neuroprotective agent in a variety of preclinical models. Its ability to target multiple pathological pathways, including neuroinflammation, oxidative stress, and apoptosis, through the activation of the Mas receptor makes it a highly attractive candidate for the development of novel therapies for neurodegenerative diseases and acute brain injuries. Future research should focus on its pharmacokinetic and pharmacodynamic properties in larger animal models, long-term safety profiles, and its potential for clinical translation. The detailed mechanisms underlying its effects on the blood-brain barrier and synaptic plasticity also warrant further investigation.

References

The Discovery and Development of AVE 0991: A Nonpeptide Angiotensin-(1–7) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AVE 0991 is a pioneering synthetic, nonpeptide agonist of the Mas receptor, the primary receptor for the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)]. This document provides a comprehensive technical overview of the discovery, development, and pharmacological profile of this compound. It details its mechanism of action, key quantitative data from in vitro and in vivo studies, and the experimental protocols utilized in its evaluation. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biological effects and the methodologies employed in its investigation.

Introduction: The Renin-Angiotensin System and the Protective Axis

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal homeostasis. While the classical axis, comprising Angiotensin II (Ang II), the Angiotensin-Converting Enzyme (ACE), and the Angiotensin II Type 1 (AT1) receptor, is known for its vasoconstrictive and pro-inflammatory effects, a counter-regulatory or "protective" axis has been identified. This axis consists of Angiotensin-Converting Enzyme 2 (ACE2), Ang-(1-7), and the Mas receptor.[1][2] Ang-(1-7) typically opposes the actions of Ang II, eliciting vasodilatory, anti-proliferative, and anti-inflammatory responses.[1] However, the therapeutic utility of the peptide Ang-(1-7) is limited by its short half-life and susceptibility to enzymatic degradation.[3] This necessitated the development of a stable, orally active, nonpeptide agonist, leading to the discovery of this compound.[1]

Discovery and Chemical Profile of this compound

This compound, with the chemical name 5-formyl-4-methoxy-2-phenyl-1-[[4-[2-(ethylaminocarbonylsulfonamido)-5-isobutyl-3-thienyl]-phenyl]methyl]imidazole, was developed as a nonpeptide mimic of Ang-(1-7).[4] Its synthesis involves a critical cross-coupling reaction between imidazole (B134444) and thiophene (B33073) building blocks, with the Stille reaction proving more effective than the Suzuki reaction for large-scale synthesis.[5] As a synthetic organic compound, this compound is orally active and resistant to proteolytic degradation, offering a significant advantage over its endogenous peptide counterpart.[1]

Mechanism of Action: A Selective Mas Receptor Agonist

This compound functions as a selective agonist for the Mas receptor.[1][6][7] This has been demonstrated through multiple lines of evidence:

  • Competitive Binding: this compound competes with radiolabeled Ang-(1-7) for binding to the Mas receptor in various tissues and cell lines.[6][8]

  • Functional Assays: The physiological effects of this compound are blocked by Mas receptor antagonists, such as A-779.[7][9]

  • Knockout Models: The effects of this compound are absent in Mas-knockout mice, confirming the receptor's essential role in mediating its actions.[7][10]

Upon binding to the Mas receptor, this compound initiates a cascade of intracellular signaling events, most notably the production of nitric oxide (NO), which plays a key role in its vasodilatory and cardioprotective effects.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterCell/Tissue TypeValueReference
IC50 Bovine Aortic Endothelial Cell Membranes21 ± 35 nmol/L[8][11]
IC50 Mas-transfected COS cells4.75 x 10⁻⁸ mol/L[6][12]

Table 2: In Vitro Effects of this compound on Nitric Oxide and Superoxide Production

ParameterCell TypeConcentrationEffectReference
NO Release Bovine Aortic Endothelial Cells10 µmol/L295 ± 20 nmol/L[8][11]
O₂⁻ Release Bovine Aortic Endothelial Cells10 µmol/L18 ± 2 nmol/L[8][11]

Table 3: In Vivo Cardiovascular and Renal Effects of this compound

Animal ModelParameterTreatment DoseEffectReference
Normal Wistar Rats Perfusion Pressure1 week treatmentDecrease from 68.73 to 56.55 mmHg[11]
Normal Wistar Rats Systolic Tension1 week treatmentIncrease from 9.84 to 11.40 g[11]
Infarcted Wistar Rats Infarcted Area-Decrease from 6.98 to 3.94 mm²[9]
Water-loaded C57BL/6 Mice Urinary Volume0.58 nmol/gDecrease from 0.27 to 0.06 mL/60 min[7][10]
Water-loaded C57BL/6 Mice Urine Osmolality0.58 nmol/gIncrease from 681.1 to 1669 mOsm/KgH₂O[10]

Key Signaling Pathways and Experimental Workflows

Signaling Pathways

AVE0991_Signaling_Pathway AVE0991 This compound MasR Mas Receptor AVE0991->MasR Binds to G_protein G Protein MasR->G_protein Activates eNOS_activation eNOS Activation G_protein->eNOS_activation Leads to NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production Vasodilation Vasodilation NO_production->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO_production->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects NO_production->Anti_fibrotic Cardioprotection Cardioprotection Vasodilation->Cardioprotection Anti_inflammatory->Cardioprotection Anti_fibrotic->Cardioprotection

Caption: Signaling pathway of this compound via the Mas receptor.

Experimental Workflows

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells or tissues) Incubation Incubate membranes with radioligand and varying concentrations of this compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [125I]-Ang-(1-7)) Radioligand->Incubation AVE0991_unlabeled Unlabeled this compound (competitor) AVE0991_unlabeled->Incubation Filtration Separate bound from free radioligand (e.g., vacuum filtration) Incubation->Filtration Measurement Measure radioactivity of bound ligand (e.g., gamma counter) Filtration->Measurement Analysis Calculate IC50 value Measurement->Analysis

Caption: Workflow for a competitive radioligand binding assay.

In_Vivo_MI_Model_Workflow cluster_induction Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Wistar Rats) MI_Induction Myocardial Infarction Induction (e.g., coronary artery ligation) Animal_Model->MI_Induction Treatment_Groups Treatment Groups: - Vehicle Control - this compound MI_Induction->Treatment_Groups Administration Drug Administration Treatment_Groups->Administration Cardiac_Function Cardiac Function Analysis (e.g., Langendorff perfusion) Administration->Cardiac_Function Histology Histological Analysis (e.g., Gomori trichrome stain) Administration->Histology Data_Analysis Quantify Infarct Size and Assess Cardiac Parameters Cardiac_Function->Data_Analysis Histology->Data_Analysis

Caption: Workflow for an in vivo myocardial infarction model.

Detailed Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity of this compound for the Mas receptor.

  • Materials:

    • Cell membranes expressing the Mas receptor (e.g., from Mas-transfected COS cells or bovine aortic endothelial cells).

    • Radioligand: [¹²⁵I]-Ang-(1-7).

    • Unlabeled competitor: this compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Wash buffer (e.g., ice-cold PBS).

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of [¹²⁵I]-Ang-(1-7) and increasing concentrations of unlabeled this compound in binding buffer.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [¹²⁵I]-Ang-(1-7) against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Measurement of Nitric Oxide (NO) Release
  • Objective: To measure the amount of NO released from endothelial cells upon stimulation with this compound.

  • Materials:

    • Cultured endothelial cells (e.g., bovine aortic endothelial cells).

    • This compound solution.

    • NO-sensitive electrode or fluorescent dye (e.g., DAF-FM diacetate).

    • Balanced salt solution or cell culture medium.

  • Procedure (using an NO-sensitive electrode):

    • Culture endothelial cells to confluence on a suitable substrate.

    • Position the NO-sensitive electrode close to the surface of the cells.

    • Establish a stable baseline reading.

    • Add this compound to the cell culture medium at the desired concentration.

    • Record the change in NO concentration over time.

  • Data Analysis:

    • Quantify the peak NO concentration and the total amount of NO released.

In Vivo Myocardial Infarction Model
  • Objective: To evaluate the cardioprotective effects of this compound in a rat model of myocardial infarction.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Induce myocardial infarction by ligating the left anterior descending coronary artery.

    • Divide the animals into treatment groups: sham-operated, vehicle-treated (infarcted), and this compound-treated (infarcted).

    • Administer this compound or vehicle for a specified period (e.g., daily for several weeks).

    • At the end of the treatment period, assess cardiac function using the Langendorff-perfused isolated heart preparation. Measure parameters such as left ventricular developed pressure, heart rate, and coronary flow.

    • Harvest the hearts and perform histological analysis to determine the size of the infarcted area using staining methods like Gomori trichrome.

  • Data Analysis:

    • Compare the cardiac function parameters and infarct size between the different treatment groups.

Therapeutic Potential and Future Directions

The discovery and development of this compound represent a significant advancement in the field of cardiovascular pharmacology. Its favorable pharmacokinetic profile and potent activation of the protective arm of the RAS have demonstrated therapeutic potential in a range of preclinical models, including:

  • Cardiovascular Diseases: Attenuation of heart failure, reduction of hypertension, and inhibition of atherogenesis.[2][9][12]

  • Renal Diseases: Modulation of renal function and protection against ischemia-reperfusion injury.[1][13]

  • Neurological Disorders: Neuroprotective effects in models of cerebral ischemia and attenuation of neuroinflammation.[13][14]

  • Inflammatory Conditions: Alleviation of colitis severity in animal models.[3]

Further research and clinical trials are warranted to fully elucidate the therapeutic efficacy and safety of this compound in human diseases. The development of Mas receptor agonists like this compound opens new avenues for the treatment of a variety of conditions characterized by endothelial dysfunction, inflammation, and fibrosis.

References

Methodological & Application

Application Notes and Protocols for AVE 0991 in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AVE 0991 is a nonpeptide, orally active agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] It mimics the effects of the endogenous ligand, Angiotensin-(1-7), offering therapeutic potential in cardiovascular and inflammatory diseases.[2][3] These notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions for in vitro studies, along with protocols for its application in cell-based assays.

Solubility of this compound

Proper dissolution of this compound is critical for accurate and reproducible experimental results. DMSO is a commonly used solvent for preparing concentrated stock solutions of this compound for in vitro applications.

Quantitative Solubility Data:

CompoundSolventConcentration (mg/mL)Molar Concentration (mM)Special Instructions
This compoundDMSO3051.66Sonication is recommended.[4]
This compoundDMSO41.6771.76Ultrasonic is needed. Use newly opened DMSO as it is hygroscopic.[1]
This compound sodium saltDMSO100165.92Ultrasonic is needed. Use newly opened DMSO.[5]

Storage and Stability:

  • Powder: Store at -20°C for up to 3 years.[1][4]

  • In Solvent (DMSO): Store aliquots at -80°C for up to 2 years to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 580.72 g/mol )

  • Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 5.81 mg of this compound powder.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes.

  • Sonication (Recommended): If the compound does not fully dissolve, sonicate the solution for 10-15 minutes.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -80°C.[1]

Cell-Based Assay Protocol: Inhibition of Breast Cancer Cell Migration

This protocol is adapted from a study investigating the effect of this compound on breast cancer cell migration.[6]

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Pipette tips for creating a scratch

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed breast cancer cells into 96-well plates at a density that will form a confluent monolayer the next day.

  • Pre-treatment: Once cells are confluent, replace the medium with fresh complete medium containing the desired concentrations of this compound (e.g., 0.1, 1, and 10 µM) or vehicle control (DMSO). The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Incubation: Incubate the cells for 72 hours.

  • Scratch Assay: After incubation, create a uniform scratch in the cell monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with serum-free medium to remove dislodged cells.

  • Imaging (Time 0): Capture images of the scratch at the initial time point (0 h).

  • Monitoring Migration: Incubate the plate and monitor cell migration into the scratched area over 24 hours, capturing images at regular intervals.

  • Analysis: Quantify the closure of the scratch area over time to determine the effect of this compound on cell motility.

Visualizations

Signaling Pathway of the Renin-Angiotensin System

RAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R MasR Mas Receptor Ang17->MasR AVE0991 This compound AVE0991->MasR Vasoconstriction Vasoconstriction, Inflammation AT1R->Vasoconstriction Vasodilation Vasodilation, Anti-inflammatory MasR->Vasodilation

Experimental Workflow for Cell Migration Assay

Cell_Migration_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Scratch Assay cluster_analysis Analysis CellSeeding Seed Cells in 96-well Plate Confluency Incubate to Confluency CellSeeding->Confluency Pretreatment Pre-treat with this compound (0.1, 1, 10 µM) for 72h Confluency->Pretreatment Scratch Create Scratch Pretreatment->Scratch Wash Wash with Serum-Free Medium Scratch->Wash Image0h Image at 0h Wash->Image0h Incubate24h Incubate for 24h Image0h->Incubate24h Image24h Image at 24h Incubate24h->Image24h Quantify Quantify Scratch Closure Image24h->Quantify

References

Application Notes and Protocols for Preparing AVE 0991 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a nonpeptide, orally active agonist of the Mas receptor, mimicking the biological effects of Angiotensin-(1-7) [Ang-(1-7)].[1][2][3] It is a valuable tool for investigating the renin-angiotensin system (RAS), particularly the protective ACE2-Ang-(1-7)-Mas axis.[3] this compound competitively binds to the Ang-(1-7) receptor with an IC50 of 21 nM.[1][2][4] Its use in in vitro studies requires precise preparation of stock solutions to ensure experimental reproducibility and accuracy. These application notes provide a detailed protocol for the preparation, storage, and use of this compound solutions in cell culture applications.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight 580.72 g/mol [4]
Appearance Off-white to yellow solid[4]
CAS Number 304462-19-9[4]

Table 2: Solubility of this compound and its Sodium Salt

CompoundSolventSolubilityNotes
This compound DMSO≥ 41.67 mg/mL (71.76 mM)[5]Sonication is recommended to aid dissolution.[1][5] Use of newly opened, hygroscopic DMSO is advised.[5]
Water< 0.1 mg/mLConsidered insoluble.[1]
This compound Sodium Salt DMSO100 mg/mL (165.92 mM)Sonication is recommended.[6]
Water50 mg/mL (82.96 mM)Sonication is recommended.[6]

Table 3: Recommended Storage Conditions

FormTemperatureDurationSource(s)
Powder -20°C3 years[1][5]
Stock Solution in DMSO -80°C1-2 years[1][5]
-20°C1 year[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO), the most common solvent for in vitro use.

Materials:

  • This compound powder (MW: 580.72 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.

  • Weigh this compound: In a sterile microcentrifuge tube, accurately weigh 5.81 mg of this compound powder. Perform this step in a chemical fume hood and wear appropriate personal protective equipment (PPE).

    • Calculation: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Mass (mg) = 0.01 mol/L x 0.001 L x 580.72 g/mol x 1000 = 5.81 mg

  • Add Solvent: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.

  • Sonication (If Necessary): If the solution is not clear, place the tube in a bath sonicator for 5-10 minutes until the powder is fully dissolved.[1]

  • Aliquot and Store: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.[5]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[5]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the 10 mM stock solution into a final working concentration for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.

    • Formula: (C1)(V1) = (C2)(V2)

      • C1 = Concentration of stock solution (10 mM)

      • V1 = Volume of stock solution needed

      • C2 = Desired final concentration (e.g., 10 µM)

      • V2 = Final volume of working solution (e.g., 1 mL)

    • Example for 10 µM working solution:

      • (10,000 µM)(V1) = (10 µM)(1000 µL)

      • V1 = 1 µL

  • Prepare Working Solution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM. Mix gently by pipetting.

  • Vehicle Control: It is critical to prepare a vehicle control by adding the same volume of DMSO to the cell culture medium (e.g., 1 µL of DMSO in 999 µL of medium). This ensures that any observed effects are due to the compound and not the solvent.

  • Apply to Cells: Use the freshly prepared working solution to treat your cells immediately. Typical working concentrations reported in the literature range from 0.1 µM to 10 µM.[7]

Visualizations

G cluster_prep Stock Solution Preparation cluster_use Working Solution and Application compound This compound Powder weigh Weigh 5.81 mg compound->weigh dmso Add 1 mL DMSO weigh->dmso dissolve Vortex / Sonicate dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Thaw Aliquot stock->aliquot Store at -80°C dilute Dilute in Cell Culture Medium aliquot->dilute working Final Working Solution (e.g., 10 µM) dilute->working cells Treat Cells working->cells

Caption: Workflow for this compound solution preparation.

G AVE0991 This compound MasR Mas Receptor AVE0991->MasR Activates Effects Downstream Cellular Effects (e.g., NO Release) MasR->Effects Leads to A779 A-779 (Antagonist) A779->MasR Inhibits

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for In Vivo Administration of AVE 0991 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of AVE 0991, a nonpeptide agonist of the Mas receptor for Angiotensin-(1-7), in various mouse models. The protocols and data presented are intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.

This compound has been investigated for its beneficial effects in a range of pathophysiological conditions, including cardiovascular, renal, and neurological disorders.[1] As an orally active and proteolytically resistant compound, it offers advantages over the native peptide Ang-(1-7).[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in mouse models.

Table 1: Renal and Cardiovascular Models

Mouse Model Mouse Strain This compound Dosage Administration Route Duration Key Findings Reference
Water-loadedC57BL/6 & Swiss0.58 nmol/gIntraperitoneal (i.p.)Single doseReduced urinary volume, increased urine osmolality.[2][3][4][2][3][4]
Renal Ischemia/ReperfusionC57BL/69.0 mg/kgSubcutaneous (s.c.)Two doses (immediately after ischemia and 12h after reperfusion)Attenuated renal functional impairment, reduced tissue injury and inflammation.[5][5]
Cardiac Hypertrophy (Aortic Banding)Not specified20 mg/kg/dayNot specified4 weeksReduced left ventricular hypertrophy, improved heart function, decreased oxidative stress.[6][6]
Abdominal Aortic Aneurysm (Ang II-induced)Apolipoprotein E knockout0.58 or 1.16 µmol/kg/daySubcutaneous (s.c.) infusion28 daysReduced incidence of AAA, decreased macrophage accumulation and inflammation.[7][7]
Chronic Allergic Lung Inflammation (OVA-induced)BALB/c1 mg/kg/daySubcutaneous (s.c.)During challenge periodAttenuated airway remodeling, reduced inflammation, and reversed right ventricular hypertrophy.[8][8]

Table 2: Neurological and Inflammatory Models

Mouse Model Mouse Strain This compound Dosage Administration Route Duration Key Findings Reference
Cerebral Ischemia (MCAo)Not specified20 mg/kgIntraperitoneal (i.p.)Single dose at reperfusionNo significant improvement in functional or histological outcomes in vivo, despite in vitro neuroprotection.[9][10][9][10]
Colitis (DSS-induced)Not specified1, 20, and 40 mg/kgIntraperitoneal (i.p.)DailyReduced colitis severity, with an additive anti-inflammatory effect when combined with azathioprine.[11][11]

Experimental Protocols

Protocol 1: Evaluation of Antidiuretic Effects in Water-Loaded Mice

This protocol is adapted from studies investigating the renal effects of this compound.[2][3][4]

1. Animals:

  • Use male C57BL/6 or Swiss mice.[2][3]

2. Acclimatization:

  • House mice under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water for at least one week before the experiment.

3. Drug Preparation:

  • Dissolve this compound in 10⁻² mol/L KOH to prepare the desired stock solution. The vehicle control should be 10⁻² mol/L KOH.[2][3]

4. Experimental Procedure:

  • Induce water diuresis by administering an intraperitoneal (i.p.) injection of water (0.05 mL/g of body weight).[2][3]

  • Simultaneously, administer this compound (0.58 nmol/g body weight) or vehicle via the same i.p. injection.[2][3]

  • House mice individually in metabolic cages.

  • Collect urine for 60 minutes following the injection.[3][4]

  • Measure the total urine volume.

  • Measure urine osmolality to assess water reabsorption.[2]

5. Antagonist Co-administration (Optional):

  • To confirm the role of specific receptors, co-administer antagonists such as A-779 (Mas receptor antagonist), losartan (B1675146) (AT1 receptor antagonist), or PD123319 (AT2 receptor antagonist) with this compound.[2][3]

Protocol 2: Assessment of Renoprotective Effects in a Renal Ischemia/Reperfusion (I/R) Model

This protocol is based on a study evaluating the therapeutic potential of this compound in acute kidney injury.[5]

1. Animals:

  • Use male C57BL/6 mice (8-10 weeks old, weighing 20-25 g).[5]

2. Anesthesia:

  • Anesthetize mice with an intraperitoneal injection of ketamine (150 mg/kg) and xylazine (B1663881) (10 mg/kg).[5]

3. Surgical Procedure (I/R Injury):

  • Perform a midline abdominal incision to expose both renal pedicles.

  • Induce ischemia by occluding both renal pedicles with microsurgical clamps for 30 minutes.

  • During ischemia, cover the wound with sterile PBS-soaked cotton to prevent drying.

  • After 30 minutes, remove the clamps to initiate reperfusion. Visually confirm the restoration of blood flow.

  • Suture the abdominal wall in two layers.

  • Maintain body temperature at 36-38°C using a heating pad throughout the procedure.

  • Sham-operated animals undergo the same surgical procedure without pedicle clamping.[5]

4. Drug Administration:

  • Prepare this compound at a concentration of 9.0 mg/kg in a vehicle of 10 mM KOH in 0.9% NaCl.[5]

  • Administer the first dose of this compound or vehicle via subcutaneous (s.c.) injection (200 µL) immediately after the 30-minute ischemia period.[5]

  • Administer a second dose 12 hours after reperfusion.[5]

5. Outcome Assessment (24 hours after reperfusion):

  • Collect blood samples to measure serum creatinine (B1669602) levels as a marker of renal function.[5]

  • Euthanize the mice and harvest the kidneys for histological analysis (e.g., H&E staining) to assess tissue damage, including tubular necrosis, cast formation, and tubular dilatation.[5]

  • Perform immunohistochemistry or other molecular analyses to evaluate inflammatory markers (e.g., neutrophil infiltration, CXCL1 levels).[5]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound primarily acts as an agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[2][3][4] Activation of the Mas receptor by this compound can lead to various downstream effects, including the release of nitric oxide (NO), which contributes to vasodilation and other beneficial cardiovascular effects.[3][12] The effects of this compound can be blocked by the Mas receptor antagonist A-779.[2][3] Interestingly, some in vivo effects of this compound, such as its antidiuretic action, appear to involve interactions with AT1 and AT2 receptors, suggesting a complex interplay between the different arms of the RAS.[2][3][4]

AVE0991_Signaling cluster_RAS Renin-Angiotensin System AVE0991 This compound MasR Mas Receptor AVE0991->MasR Agonist NO_release Nitric Oxide (NO) Release MasR->NO_release Renal_Effects Renal Effects (Antidiuresis) MasR->Renal_Effects A779 A-779 (Antagonist) A779->MasR Blocks Vasodilation Vasodilation & Cardioprotection NO_release->Vasodilation AT1R AT1 Receptor AT1R->Renal_Effects Modulates AT2R AT2 Receptor AT2R->Renal_Effects Modulates

Caption: this compound signaling through the Mas receptor.

Experimental Workflow for Renal Ischemia/Reperfusion Model

The following diagram illustrates the key steps in the experimental workflow for evaluating the effects of this compound in a mouse model of renal I/R.

Renal_IR_Workflow cluster_treatment Treatment start Start anesthesia Anesthetize Mouse (Ketamine/Xylazine) start->anesthesia surgery Midline Abdominal Incision anesthesia->surgery ischemia Bilateral Renal Pedicle Occlusion (30 min) surgery->ischemia reperfusion Remove Clamps (Initiate Reperfusion) ischemia->reperfusion dose1 Administer this compound or Vehicle (s.c.) (Immediately post-ischemia) reperfusion->dose1 suture Suture Abdominal Wall recovery Post-operative Recovery suture->recovery dose2 Administer this compound or Vehicle (s.c.) (12h post-reperfusion) recovery->dose2 assessment Outcome Assessment (24h post-I/R) end End assessment->end dose1->suture dose2->assessment

Caption: Workflow for renal I/R model and this compound treatment.

References

Application Notes and Protocols for Oral Gavage Administration of AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral administration of AVE 0991, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor. This document is intended to guide researchers in designing and executing experiments involving the oral delivery of this compound in preclinical animal models.

Introduction to this compound

This compound is a synthetic, orally active compound that mimics the beneficial effects of Ang-(1-7) by specifically binding to and activating the Mas receptor.[1] The Ang-(1-7)/Mas receptor axis is a critical component of the renin-angiotensin system (RAS), often counteracting the detrimental effects of the Angiotensin II (Ang II)/AT1 receptor axis.[2][3] this compound has demonstrated therapeutic potential in various models of cardiovascular diseases, inflammation, metabolic disorders, and neurological conditions.[2][3][4][5] Its non-peptide nature offers advantages over the native Ang-(1-7) peptide, including a longer half-life and resistance to enzymatic degradation.[2]

Signaling Pathway of this compound

This compound exerts its effects by activating the Mas receptor, a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling events that collectively contribute to its therapeutic effects. The diagram below illustrates the key signaling pathways modulated by this compound.

AVE0991_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_AVE This compound Action cluster_downstream Downstream Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R p38MAPK p38 MAPK Phosphorylation AngII->p38MAPK Activation ACE2 ACE2 MasR Mas Receptor Ang17->MasR Vasoconstriction Vasoconstriction, Inflammation, Proliferation AT1R->Vasoconstriction Vasodilation Vasodilation, Anti-inflammatory, Anti-proliferative MasR->Vasodilation HO1 Heme Oxygenase-1 (HO-1) MasR->HO1 Akt Akt Signaling MasR->Akt AVE0991 This compound AVE0991->MasR Agonist HO1->p38MAPK Inhibition

Caption: Signaling pathway of this compound via the Mas receptor.

Experimental Protocols

The following protocols are generalized from published literature and should be adapted to specific experimental needs and institutional guidelines.

The solubility of this compound is a critical factor for successful oral administration. Several vehicles have been successfully used. The choice of vehicle may depend on the required dose and the specific animal model.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Saline (0.9% NaCl)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • 20% SBE-β-CD in Saline

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Preparation of Stock Solutions:

It is recommended to prepare a concentrated stock solution of this compound in DMSO, which can then be diluted into the final vehicle.

Vehicle Formulations:

Vehicle CompositionSolubilityNotes
10% DMSO in Corn Oil≥ 2.5 mg/mL (Clear solution)A commonly used vehicle for lipophilic compounds.[5][6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (Clear solution)A multi-component vehicle suitable for achieving higher concentrations.[6]
0.9% NaCl (Saline)LowerUsed in some studies, but solubility may be limited.[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (Suspended)Requires sonication to aid dissolution.[6]

Protocol for 10% DMSO in Corn Oil:

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in a volume of DMSO equivalent to 10% of the final desired volume.

  • Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[6]

  • Add corn oil to reach the final volume.

  • Vortex again to ensure a homogenous solution.

This procedure should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound solution

  • Appropriately sized gavage needles (20-24 gauge for mice, 16-18 gauge for rats)[7][8]

  • Syringes

  • Animal scale

Experimental Workflow:

Oral_Gavage_Workflow cluster_prep Preparation Phase cluster_procedure Gavage Procedure cluster_post Post-Procedure Animal_Acclimation Animal Acclimation Fasting Fasting (optional, 4-6h) Animal_Acclimation->Fasting Weigh_Animal Weigh Animal Fasting->Weigh_Animal Calculate_Dose Calculate Dose Volume Weigh_Animal->Calculate_Dose Prepare_Syringe Prepare Syringe Calculate_Dose->Prepare_Syringe Restrain_Animal Restrain Animal Prepare_Syringe->Restrain_Animal Insert_Needle Insert Gavage Needle Restrain_Animal->Insert_Needle Administer_Dose Administer Dose Slowly Insert_Needle->Administer_Dose Remove_Needle Remove Needle Gently Administer_Dose->Remove_Needle Monitor_Animal Monitor Animal (15-30 min) Remove_Needle->Monitor_Animal Return_to_Cage Return to Cage Monitor_Animal->Return_to_Cage Long_Term_Monitoring Long-Term Monitoring Return_to_Cage->Long_Term_Monitoring

Caption: Experimental workflow for oral gavage of this compound.

Procedure Steps:

  • Animal Preparation: Acclimate animals to handling prior to the experiment. Fasting for 4-6 hours may be considered to ensure an empty stomach and promote gastric emptying, which can be particularly important for compounds delivered in a vehicle.[9]

  • Dose Calculation: Weigh each animal to accurately calculate the required dose volume. The typical gavage volume for mice is 5-10 mL/kg, with a maximum of 20 mL/kg in some cases.[7][9]

  • Restraint: Properly restrain the animal to immobilize the head and neck.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass without resistance. If resistance is met, withdraw and reinsert.[7][8]

  • Administration: Once the needle is in the stomach (the tip should be approximately at the level of the last rib), slowly administer the this compound solution.

  • Post-Administration Monitoring: After administration, monitor the animal for any signs of distress, such as labored breathing, for at least 15-30 minutes.[9]

Dosage and Administration Data

The optimal dosage of this compound can vary significantly depending on the animal model, disease state, and desired therapeutic effect. The following table summarizes dosages used in various published studies.

Animal ModelDosageAdministration RouteFrequencyVehicleReference
Wistar Rats1 mg/kgOral GavageDaily (7 days)0.9% NaCl[6]
Obese Zucker Rats0.5 mg/kg/dayOsmotic MinipumpsContinuousNot Specified[3]
BALB/c Mice1 mg/kg/daySubcutaneousDaily10 mM KOH, 0.9% NaCl[1]
ApoE-/- Mice0.58 µmol/kg/dayDietaryDailyMixed with chow[10]
Sprague Dawley Rats576 µg/kgSubcutaneousNot SpecifiedNot Specified[11]
Aged Sprague-Dawley RatsSingle Dose (unspecified)IntranasalOnce10% DMSO in corn oil[5]
Mice with Colitis1, 20, and 40 mg/kgIntraperitonealDailyNot Specified[2]

Note: While this document focuses on oral gavage, other administration routes have been used and are included for comparative purposes. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.

Safety and Handling

Standard laboratory safety procedures should be followed when handling this compound powder and solutions. This includes wearing personal protective equipment such as gloves, lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

The oral administration of this compound via gavage is a viable and effective method for preclinical studies. Careful consideration of the vehicle, dosage, and administration technique is crucial for obtaining reliable and reproducible results. The protocols and data presented in these application notes provide a foundation for researchers to develop and implement their own studies investigating the therapeutic potential of this promising Mas receptor agonist.

References

Intraperitoneal Injection of AVE 0991: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental design involving the intraperitoneal (i.p.) injection of AVE 0991, a non-peptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas.

Introduction

This compound is a synthetic, non-peptide compound that mimics the biological effects of Ang-(1-7).[1] As an agonist of the Mas receptor, it activates a protective arm of the renin-angiotensin system (RAS), often counteracting the effects of Angiotensin II.[2][3][4] The ACE2-Ang-(1-7)-Mas axis is known to have vasodilatory, anti-proliferative, anti-inflammatory, and anti-fibrotic properties.[1][5] Due to its resistance to proteolytic enzymes and potential for oral activity, this compound is a valuable tool for investigating the therapeutic potential of the Ang-(1-7)/Mas axis in various pathological conditions, including cardiovascular diseases, inflammation, and metabolic disorders.[2][3][6]

Mechanism of Action

This compound selectively binds to and activates the Mas receptor, a G-protein-coupled receptor.[6][7] This activation triggers downstream signaling cascades, a key one being the release of nitric oxide (NO), which contributes to its vasodilatory effects.[5][8][9] The actions of this compound can be blocked by the selective Ang-(1-7) antagonist A-779, confirming its specificity for the Mas receptor.[5][7]

Signaling Pathway Diagram

AVE_0991_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Protective_Arm Protective Arm (ACE2/Ang-(1-7)/Mas) Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction ACE2 ACE2 MasR Mas Receptor Ang17->MasR AVE0991 This compound AVE0991->MasR NO_Release Nitric Oxide (NO) Release MasR->NO_Release Vasodilation Vasodilation, Anti-inflammatory, Anti-fibrotic NO_Release->Vasodilation

Caption: this compound activates the protective arm of the RAS.

Experimental Protocols

Materials
  • This compound (e.g., Sigma-Aldrich, Cat # SML2719)

  • Vehicle: 0.9% saline or 10 mM KOH[6][10]

  • Experimental animals (e.g., mice, rats)

  • Syringes and needles for intraperitoneal injection

  • Standard laboratory equipment for animal handling and monitoring

Animal Models

The choice of animal model will depend on the specific research question. This compound has been studied in various models, including:

  • Cardiovascular Disease: Myocardial infarction models in rats[5][8], diabetic rats[11], and hypertensive rats.[12]

  • Inflammation: Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice[6], and ovalbumin-induced chronic asthma in mice.[1]

  • Metabolic Disease: Obese Zucker rats.[3]

  • Neurological Disorders: Cerebral ischemia models in mice[13] and postoperative neurocognitive recovery models in aged rats.[14]

  • Renal Function: Water-loaded mice to assess diuresis.[7][15][16]

Drug Preparation
  • This compound is typically dissolved in a suitable vehicle. Saline (0.9%) is a common choice.[6] For some applications, 10 mM potassium hydroxide (B78521) (KOH) has been used as a vehicle.[10]

  • Prepare stock solutions and dilute to the final desired concentration immediately before use. For instance, a 10 mg/mL stock in saline can be prepared and stored at -80°C.[6]

  • The final injection volume should be appropriate for the size of the animal (e.g., 500 µL for mice).[6]

Intraperitoneal Administration Protocol
  • Animal Handling: Acclimatize animals to the experimental conditions before starting the protocol. Handle animals gently to minimize stress.

  • Dosage: The effective dose of this compound can vary significantly depending on the animal model and the intended biological effect. Doses ranging from 0.5 mg/kg to 40 mg/kg have been reported.[3][6] It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental setup.

  • Injection Procedure:

    • Restrain the animal appropriately.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the prepared this compound solution slowly.

    • Withdraw the needle and return the animal to its cage.

  • Frequency and Duration: The frequency of administration can range from a single injection to daily injections.[6] The duration of treatment can vary from a single day to several weeks depending on the study's objectives. For example, in a colitis model, daily injections for 5 days were used[6], while in a chronic asthma model, treatment was administered daily during the 4-week challenge period.[1]

Experimental Workflow Diagram

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Experimental Groups acclimatization->grouping disease_induction Disease Model Induction (if applicable) grouping->disease_induction treatment Intraperitoneal Injection of this compound or Vehicle disease_induction->treatment monitoring Monitoring of Animals (e.g., body weight, clinical signs) treatment->monitoring endpoint Endpoint Analysis (e.g., tissue collection, functional assays) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Continuous AVE 0991 Delivery Using Osmotic Mini-Pumps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a nonpeptide, orally active agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas. It mimics the beneficial effects of the protective arm of the renin-angiotensin system (RAS), often counteracting the detrimental actions of Angiotensin II. These application notes provide detailed protocols and supporting data for the continuous in vivo delivery of this compound using osmotic mini-pumps, a method that ensures stable plasma concentrations and long-term administration.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates the Mas receptor, a G protein-coupled receptor. This activation triggers a cascade of intracellular signaling events that mediate the pleiotropic effects of Ang-(1-7). Key signaling pathways include the activation of protein kinase A (PKA) and the subsequent phosphorylation of CREB, as well as the induction of heme oxygenase-1 (HO-1) which can modulate the p38 MAPK pathway. Furthermore, this compound has been shown to stimulate nitric oxide (NO) production and reduce the generation of reactive oxygen species (ROS) by inhibiting NADPH oxidase.

AVE0991_Signaling_Pathway cluster_RAS Renin-Angiotensin System Angiotensinogen Angiotensinogen Ang_I Ang_I Angiotensinogen->Ang_I Renin Ang_II Ang_II Ang_I->Ang_II ACE Ang_1_7 Ang_1_7 Ang_I->Ang_1_7 NEP Ang_II->Ang_1_7 ACE2 CREB CREB Neuroprotection Neuroprotection CREB->Neuroprotection p38 p38 Anti_proliferation Anti_proliferation p38->Anti_proliferation NO NO Vasodilation Vasodilation NO->Vasodilation NFkB NFkB Anti_inflammation Anti_inflammation NFkB->Anti_inflammation ROS ROS Antioxidant Antioxidant ROS->Antioxidant MasR MasR Anti_fibrosis Anti_fibrosis MasR->Anti_fibrosis

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies utilizing continuous delivery of this compound via osmotic mini-pumps.

ParameterStudy 1Study 2
Animal Model Bile Duct Ligated (BDL) RatsStreptozotocin-induced Diabetic Rats
This compound Dose 28 µg/kg/h576 µg/kg/day
Pump Model Alzet Model 2002Not Specified
Delivery Route SubcutaneousIntraperitoneal
Duration 2 weeks2 weeks
Vehicle Polyethylene glycol 400 and sterile waterNot Specified
Key Findings Reduced AT1R mRNA expression in fibrotic rats.Improved impaired sodium nitroprusside (SNP) relaxation responses.

Experimental Protocols

Preparation of this compound Solution for Osmotic Pumps

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400), sterile

  • Sterile water for injection

  • Sterile conical tubes (1.5 mL or 5 mL)

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Calculate the required concentration of this compound. This will depend on the desired dose, the pumping rate of the osmotic mini-pump model, and the weight of the animals.

    • Example Calculation: For a dose of 28 µg/kg/h, a rat weighing 0.3 kg, and an Alzet Model 2002 pump with a pumping rate of 0.5 µL/h:

      • Dose per hour = 28 µg/kg/h * 0.3 kg = 8.4 µg/h

      • Concentration = 8.4 µg/h / 0.5 µL/h = 16.8 µg/µL or 16.8 mg/mL

  • Prepare the vehicle. A common vehicle for this compound in osmotic pumps is a solution of PEG 400 in sterile water. The ratio can be adjusted to ensure complete dissolution. A starting point is a 50:50 (v/v) mixture.

  • Dissolve this compound.

    • Weigh the required amount of this compound powder in a sterile conical tube.

    • Add the calculated volume of PEG 400 and vortex thoroughly until the powder is wetted.

    • Add the sterile water incrementally while vortexing to ensure complete dissolution. Gentle warming may be applied if necessary.

  • Sterile filter the solution. Using a sterile syringe, draw up the this compound solution and pass it through a 0.22 µm sterile filter into a new sterile tube. This ensures the sterility of the solution to be loaded into the pumps.

Osmotic Mini-Pump Filling and Priming

Materials:

  • Alzet osmotic mini-pumps (select model based on desired duration and flow rate)

  • Filling tubes (provided with the pumps)

  • Sterile syringes

  • Prepared sterile this compound solution

  • Sterile 0.9% saline

  • Incubator at 37°C

Procedure:

  • Filling the pump:

    • Attach a filling tube to a sterile syringe and draw up the prepared this compound solution.

    • Hold the osmotic pump upright and insert the filling tube, ensuring it reaches the bottom of the pump reservoir.

    • Slowly and steadily inject the solution into the pump until a small bead of fluid appears at the opening.

  • Inserting the flow moderator:

    • Carefully insert the flow moderator into the pump opening until it is flush with the pump body.

  • Priming the pump:

    • Place the filled and sealed pumps in a sterile container filled with sterile 0.9% saline.

    • Incubate at 37°C for at least 24 hours before implantation. This allows the pump to reach a steady pumping rate before being implanted into the animal.

Surgical Implantation of Osmotic Mini-Pumps (Subcutaneous)

Materials:

  • Anesthetized animal (e.g., rat)

  • Surgical instruments (scalpel, forceps, scissors)

  • Wound clips or sutures

  • Antiseptic solution and sterile gauze

  • Analgesics for post-operative care

Procedure:

  • Anesthetize the animal following an approved institutional protocol.

  • Prepare the surgical site. Shave the fur from the dorsal mid-scapular region and disinfect the skin with an antiseptic solution.

  • Make a small incision. Create a small skin incision at the base of the neck.

  • Create a subcutaneous pocket. Using blunt dissection with a hemostat or forceps, create a subcutaneous pocket caudal to the incision. The pocket should be large enough to accommodate the pump without causing tension on the skin.

  • Insert the pump. Carefully insert the primed osmotic pump into the subcutaneous pocket, with the delivery portal pointing away from the incision.

  • Close the incision. Close the skin incision with wound clips or sutures.

  • Post-operative care. Monitor the animal during recovery from anesthesia and provide analgesics as prescribed in the approved protocol. Check the incision site daily for signs of infection or irritation.

Experimental_Workflow E E F F E->F J J K K J->K

Concluding Remarks

The use of osmotic mini-pumps for the continuous delivery of this compound provides a reliable method for maintaining consistent in vivo drug levels, which is crucial for studying its long-term physiological and pathological effects. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this technique in their studies of the protective arm of the RAS. Adherence to aseptic surgical techniques and appropriate post-operative care is paramount for the successful implementation of these protocols and the welfare of the experimental animals.

Application Notes and Protocols for In Vitro Analysis of AVE 0991 in CHO Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a nonpeptide agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2][3] Unlike the classical RAS pathway mediated by angiotensin II and the AT1 receptor, the ACE2/Ang-(1-7)/Mas receptor axis is generally associated with beneficial cardiovascular effects, including vasodilation, anti-inflammatory, and anti-proliferative actions. This compound mimics the effects of the endogenous ligand angiotensin-(1-7) and serves as a valuable tool for investigating the therapeutic potential of Mas receptor activation.[4][5] Chinese Hamster Ovary (CHO) cells are a widely used in vitro model system for studying the pharmacology of G protein-coupled receptors, including the Mas receptor, due to their robust growth characteristics and amenability to genetic modification. This document provides detailed application notes and protocols for conducting in vitro assays of this compound using CHO cells stably expressing the Mas receptor.

Data Presentation

The following table summarizes the quantitative data for this compound in various in vitro assays, including those performed in CHO cells.

ParameterCell LineAssay TypeValueReference
IC50 Mas-transfected COS cells125I-Ang-(1-7) Competition Binding47.5 nM[1][2]
IC50 Bovine Aortic Endothelial Cells125I-Ang-(1-7) Competition Binding21 ± 35 nM[4][6]
Qualitative Activity Mas-transfected CHO cellsRhodamine-Ang-(1-7) DisplacementComplete displacement at 1 µM[2]
Functional Activity Mas-transfected CHO cellsNitric Oxide ReleaseDemonstrated[1][2][3][7]

Signaling Pathway of this compound in Mas-Transfected CHO Cells

Activation of the Mas receptor by this compound in CHO cells initiates a signaling cascade that leads to the production of nitric oxide (NO), a key second messenger mediating many of the beneficial effects of this pathway. The binding of this compound to the Mas receptor is thought to activate downstream effector proteins, leading to the stimulation of endothelial nitric oxide synthase (eNOS) and the subsequent release of NO.

AVE0991_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVE0991 AVE0991 MasR Mas Receptor AVE0991->MasR Binds G_protein G Protein MasR->G_protein Activates PI3K PI3K G_protein->PI3K Activates PLA2 Phospholipase A2 G_protein->PLA2 Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO Nitric Oxide eNOS->NO Produces AA Arachidonic Acid PLA2->AA Releases

This compound Signaling Pathway

Experimental Protocols

Stable Transfection of CHO Cells with the Mas Receptor

This protocol describes the generation of a stable CHO cell line expressing the human Mas receptor.

Materials:

  • CHO-K1 cells

  • Complete growth medium (e.g., F-12K Medium with 10% FBS)

  • Expression vector containing the human Mas receptor cDNA and a selectable marker (e.g., neomycin resistance gene)

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Selection antibiotic (e.g., G418)

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

Workflow Diagram:

Stable_Transfection_Workflow Seed_CHO Seed CHO-K1 cells in a 6-well plate Prepare_Complex Prepare DNA-transfection reagent complex Seed_CHO->Prepare_Complex Transfect Add complex to cells and incubate Prepare_Complex->Transfect Add_Antibiotic Add selection antibiotic (e.g., G418) Transfect->Add_Antibiotic Select_Colonies Select and expand resistant colonies Add_Antibiotic->Select_Colonies Verify_Expression Verify Mas receptor expression (e.g., Western Blot, qPCR) Select_Colonies->Verify_Expression

Stable Transfection Workflow

Protocol:

  • Cell Seeding: The day before transfection, seed CHO-K1 cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation: On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions.

  • Transfection: Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C in a CO2 incubator.

  • Recovery: After incubation, remove the transfection medium and replace it with fresh complete growth medium.

  • Selection: 48 hours post-transfection, passage the cells into a larger flask and begin selection by adding the appropriate concentration of G418 to the culture medium.

  • Colony Expansion: Continue to culture the cells in the selection medium, replacing the medium every 3-4 days, until distinct antibiotic-resistant colonies appear.

  • Clonal Isolation: Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.

  • Expression Verification: Screen the expanded clones for Mas receptor expression using techniques such as Western blotting or qPCR to identify a high-expressing, stable cell line for use in subsequent assays.

Nitric Oxide (NO) Release Assay

This protocol measures the release of NO from Mas-transfected CHO cells upon stimulation with this compound using the fluorescent probe DAF-FM Diacetate.

Materials:

  • Mas-transfected CHO cells

  • Black, clear-bottom 96-well plates

  • This compound

  • DAF-FM Diacetate

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Mas receptor antagonist (e.g., A-779) for control experiments

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed Mas-transfected CHO cells into a black, clear-bottom 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.

  • Probe Loading: Wash the cells once with HBSS. Prepare a 5 µM working solution of DAF-FM Diacetate in HBSS and add 100 µL to each well. Incubate for 30-60 minutes at 37°C.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove excess probe.

  • Compound Addition: Prepare serial dilutions of this compound in HBSS. For antagonist experiments, pre-incubate the cells with the antagonist (e.g., 10 µM A-779) for 15-30 minutes before adding this compound. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (HBSS alone).

  • Incubation: Incubate the plate at 37°C for the desired time period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~515 nm.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) and normalize the data to the vehicle control. Plot the fluorescence intensity against the log of the this compound concentration to determine the EC50 value.

Arachidonic Acid (AA) Release Assay

This protocol measures the release of radiolabeled arachidonic acid from Mas-transfected CHO cells following stimulation with this compound.

Materials:

  • Mas-transfected CHO cells

  • 24-well tissue culture plates

  • [3H]Arachidonic Acid

  • Complete growth medium

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • This compound

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Cell Seeding and Labeling: Seed Mas-transfected CHO cells in 24-well plates. Once the cells reach ~80% confluency, incubate them overnight in complete growth medium containing 0.1-0.5 µCi/mL [3H]Arachidonic Acid to label the cellular phospholipid pools.

  • Washing: The next day, wash the cells three times with serum-free medium containing 0.1% fatty acid-free BSA to remove unincorporated [3H]Arachidonic Acid.

  • Compound Stimulation: Add 0.5 mL of serum-free medium containing 0.1% fatty acid-free BSA and the desired concentrations of this compound to each well. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Sample Collection: After incubation, carefully collect the supernatant from each well.

  • Scintillation Counting: Add the collected supernatant to a scintillation vial containing an appropriate scintillation cocktail.

  • Cell Lysis: Lyse the cells remaining in the wells with a lysis buffer (e.g., 0.1 M NaOH) and collect the lysate to determine the total incorporated radioactivity.

  • Data Analysis: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter. Express the released [3H]Arachidonic Acid as a percentage of the total incorporated radioactivity. Plot the percentage of AA release against the log of the this compound concentration to calculate the EC50.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers investigating the in vitro pharmacology of this compound using CHO cells. These assays are essential for characterizing the potency and efficacy of Mas receptor agonists and for elucidating the downstream signaling pathways involved in their mechanism of action. The use of stably transfected CHO cells provides a robust and reproducible system for screening and characterizing novel compounds targeting the protective arm of the RAS.

References

Application Notes and Protocols for Radioligand Binding Assay of AVE 0991 with the Mas Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas receptor, a G protein-coupled receptor (GPCR), is a key component of the protective arm of the renin-angiotensin system (RAS).[1] Its activation by the endogenous ligand angiotensin-(1-7) or synthetic agonists like AVE 0991 triggers a cascade of intracellular signaling events that are crucial for cardiovascular and renal health.[1] These signaling pathways include the modulation of adenylyl cyclase activity via Gαi proteins and the activation of the PI3K/Akt pathway, leading to nitric oxide (NO) production.[2][3] Consequently, the Mas receptor has emerged as a promising therapeutic target for various diseases.

This compound is a non-peptide, orally active agonist of the Mas receptor.[4] It has been shown to mimic the beneficial effects of angiotensin-(1-7).[5][6] Characterizing the binding affinity of novel compounds like this compound to the Mas receptor is a critical step in drug discovery and development. Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[5] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the Mas receptor.

Data Presentation

The following table summarizes the binding affinities of this compound and related ligands for the Mas receptor, as determined by competitive radioligand binding assays.

CompoundRadioligandPreparationIC50 (nM)Reference
This compound [¹²⁵I]Ang-(1-7)Bovine aortic endothelial cell membranes21 ± 35[4][5][7]
This compound [¹²⁵I]Ang-(1-7)Mas-transfected COS cells47.5[6]
Angiotensin-(1-7)[¹²⁵I]Ang-(1-7)Bovine aortic endothelial cell membranes220 ± 280[4][5][7]
A-779 (antagonist)[¹²⁵I]Ang-(1-7)Mas-transfected CHO cells-[1]

Experimental Protocols

Competition Radioligand Binding Assay for this compound and Mas Receptor

This protocol describes the determination of the inhibitory constant (Ki) of this compound for the Mas receptor by measuring its ability to compete with the binding of a radiolabeled ligand, [¹²⁵I]Angiotensin-(1-7).

Materials:

  • Receptor Source: Membranes from cells stably expressing the Mas receptor (e.g., CHO or COS cells) or tissue homogenates known to express the Mas receptor (e.g., bovine aortic endothelial cells).[4][6][7]

  • Radioligand: [¹²⁵I]Angiotensin-(1-7) (specific activity ~2200 Ci/mmol).

  • Unlabeled Ligand: this compound.

  • Non-specific Binding Control: High concentration of unlabeled Angiotensin-(1-7) (e.g., 10 µM).[8]

  • Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 100 mM NaCl, 0.1% protease-free BSA, pH 7.4.[2]

  • Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, ice-cold.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) for at least 1 hour.[2]

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[9]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[9]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[9]

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C.

  • Assay Setup:

    • Perform the assay in a 96-well plate with a final volume of 150-250 µL per well.[2][9]

    • Prepare serial dilutions of the competitor ligand, this compound, in assay buffer.

    • To each well, add the following components in order:

      • 50 µL of assay buffer or this compound at various concentrations.

      • 50 µL of [¹²⁵I]Ang-(1-7) at a fixed concentration (typically at or below its Kd, e.g., 0.5 nM).[10]

      • 100 µL of the membrane preparation (containing 10-20 µg of protein).[2]

    • For total binding wells, add 50 µL of assay buffer instead of a competitor.

    • For non-specific binding wells, add 50 µL of a saturating concentration of unlabeled Angiotensin-(1-7) (e.g., 10 µM).[8]

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation to reach binding equilibrium.[2]

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester.

    • Quickly wash the filters three to four times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[7][9]

  • Radioactivity Measurement:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]Ang-(1-7).[11]

  • Calculate Ki:

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[12][13][14]

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand ([¹²⁵I]Ang-(1-7)) used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the Mas receptor. This should be determined in a separate saturation binding experiment.

Mandatory Visualization

Signaling Pathways

Mas_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AVE_0991 This compound Mas_Receptor Mas Receptor AVE_0991->Mas_Receptor Binds G_Protein Gαi/βγ Mas_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits PI3K PI3K G_Protein->PI3K Activates ERK ERK1/2 G_Protein->ERK Modulates cAMP cAMP AC->cAMP Decreases Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO Nitric Oxide (NO) eNOS->NO Produces

Caption: Mas receptor signaling cascade initiated by this compound.

Experimental Workflows

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare Mas Receptor Membranes Incubation 3. Incubate Membranes with Radioligand & this compound Membrane_Prep->Incubation Reagent_Prep 2. Prepare Radioligand, This compound, and Buffers Reagent_Prep->Incubation Filtration 4. Separate Bound from Free Radioligand via Filtration Incubation->Filtration Counting 5. Measure Radioactivity Filtration->Counting Analysis 6. Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for the competitive radioligand binding assay.

References

Measuring Nitric Oxide Production Stimulated by AVE 0991: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a nonpeptide agonist of the angiotensin-(1-7) (Ang-(1-7)) Mas receptor, which plays a crucial role in the renin-angiotensin system (RAS).[1][2] Its activation is associated with various beneficial cardiovascular effects, many of which are mediated through the production of nitric oxide (NO).[2] this compound stimulates endothelial nitric oxide synthase (eNOS) to produce NO, a key signaling molecule involved in vasodilation, anti-inflammatory processes, and inhibition of platelet aggregation.[3] Accurate measurement of NO production stimulated by this compound is therefore critical for understanding its mechanism of action and for the development of novel therapeutics targeting the Ang-(1-7)/Mas receptor axis.

These application notes provide detailed protocols for measuring this compound-stimulated NO production in both in vitro and in vivo settings. The methods described include the widely used Griess assay for indirect NO measurement, and the use of fluorescent probes for direct detection in cultured cells.

Signaling Pathway of this compound-Induced NO Production

This compound mimics the effects of Ang-(1-7) by binding to the Mas receptor on endothelial cells.[4][3] This initiates a signaling cascade that leads to the activation of eNOS and subsequent NO production. The pathway is complex and can involve interactions with other receptors, including the Angiotensin II AT2 receptor and the bradykinin (B550075) B2 receptor.[4][3] The produced NO then diffuses to surrounding smooth muscle cells, where it activates guanylate cyclase, leading to vasodilation.

AVE0991_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell AVE0991 This compound MasR Mas Receptor AVE0991->MasR binds PLC PLC MasR->PLC AT2R AT2 Receptor AT2R->PLC B2R Bradykinin B2 Receptor B2R->PLC IP3 IP3 PLC->IP3 CaM Ca2+/CaM IP3->CaM increases Ca2+ eNOS_inactive eNOS (inactive) CaM->eNOS_inactive eNOS_active eNOS (active) eNOS_inactive->eNOS_active activates NO Nitric Oxide (NO) eNOS_active->NO L_Cit L-Citrulline eNOS_active->L_Cit L_Arg L-Arginine L_Arg->eNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC Relaxation Vasodilation cGMP->Relaxation

Caption: Signaling pathway of this compound-induced nitric oxide production.

Experimental Protocols

In Vitro Measurement of NO Production

1. Griess Assay for Nitrite (B80452) Determination in Cell Culture Supernatants

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture medium.[5][6][7]

Materials:

  • Cell culture of endothelial cells (e.g., bovine aortic endothelial cells (BAECs) or human umbilical vein endothelial cells (HUVECs))

  • This compound

  • Cell culture medium (phenol red-free is recommended to avoid interference)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard solution (100 µM)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[6]

  • Cell Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in cell culture medium to achieve final concentrations ranging from 1 µM to 10 µM. A common effective concentration is 10 µmol/L.[4][3]

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent).

    • Incubate the cells for a specified period (e.g., 24 hours).[6]

  • Nitrite Standard Curve Preparation:

    • Prepare a series of sodium nitrite standards (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, and 100 µM) by diluting the 100 µM stock solution in the cell culture medium.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of each nitrite standard to separate wells.

    • Add 50 µL of Griess Reagent Component A to all wells containing supernatants and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to all wells.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.

    • Plot the absorbance of the nitrite standards versus their concentrations to generate a standard curve.

    • Determine the nitrite concentration in the samples from the standard curve.

2. DAF-FM Diacetate Fluorescent Probe for Intracellular NO Detection

DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein) diacetate is a cell-permeable dye that fluoresces upon reacting with NO.[8][9][10][11] This allows for the direct visualization and quantification of intracellular NO production.

Materials:

  • Endothelial cells cultured on glass-bottom dishes or coverslips

  • This compound

  • DAF-FM diacetate

  • DMSO

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Preparation: Culture endothelial cells on a suitable imaging surface until they reach the desired confluency.

  • DAF-FM Loading:

    • Prepare a 5 mM stock solution of DAF-FM diacetate in DMSO.[10]

    • Dilute the stock solution in a suitable buffer (e.g., PBS) to a final working concentration of 1-10 µM.[9][10]

    • Wash the cells once with the buffer.

    • Incubate the cells with the DAF-FM diacetate solution for 20-60 minutes at 37°C.[9][10]

  • Washing and De-esterification:

    • Wash the cells twice with the buffer to remove excess probe.

    • Add fresh buffer or medium and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular diacetates.[9][10]

  • This compound Stimulation:

    • Prepare the desired concentrations of this compound in the buffer or medium.

    • Add the this compound solutions to the cells.

  • Fluorescence Measurement:

    • Immediately begin imaging the cells using a fluorescence microscope with excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively.[9][10]

    • Alternatively, use a fluorescence plate reader to quantify the fluorescence intensity over time.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time in response to this compound stimulation.

    • The increase in fluorescence is proportional to the amount of NO produced.

Experimental Workflow and Data Presentation

The following diagram illustrates a general workflow for measuring this compound-stimulated NO production.

Experimental_Workflow cluster_setup Experimental Setup cluster_protocol Measurement Protocol cluster_griess Griess Assay cluster_daffm DAF-FM Assay cluster_analysis Data Analysis cell_culture Endothelial Cell Culture (e.g., BAECs, HUVECs) treatment Treat Cells with this compound (include controls) cell_culture->treatment ave0991_prep Prepare this compound Solutions (various concentrations) ave0991_prep->treatment incubation Incubate for a Defined Period treatment->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant load_daffm Load Cells with DAF-FM Diacetate incubation->load_daffm griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction read_absorbance Read Absorbance (540 nm) griess_reaction->read_absorbance calculate_no2 Calculate Nitrite Concentration read_absorbance->calculate_no2 measure_fluorescence Measure Fluorescence (Ex/Em: 495/515 nm) load_daffm->measure_fluorescence quantify_fluorescence Quantify Fluorescence Intensity Change measure_fluorescence->quantify_fluorescence standard_curve Generate Nitrite Standard Curve standard_curve->calculate_no2 statistical_analysis Statistical Analysis calculate_no2->statistical_analysis quantify_fluorescence->statistical_analysis

Caption: General experimental workflow for measuring this compound-stimulated NO production.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Nitrite Concentration in Cell Supernatants after this compound Treatment (Griess Assay)

Treatment GroupThis compound Concentration (µM)Nitrite Concentration (µM) ± SEM
Vehicle Control0Value
This compound1Value
This compound5Value
This compound10Value

Table 2: Relative Fluorescence Units (RFU) in Cells after this compound Treatment (DAF-FM Assay)

Treatment GroupThis compound Concentration (µM)Fold Change in RFU ± SEM
Vehicle Control01.0
This compound1Value
This compound5Value
This compound10Value

In Vivo Measurement of NO Production

Measuring NO production in vivo is more complex. Techniques such as electron paramagnetic resonance (EPR) spectroscopy with spin trapping and microdialysis coupled with NO analyzers are often employed.[12][13][14][15][16] These methods typically require specialized equipment and expertise.

A study on mice utilized ex vivo spin-trapping with EPR spectroscopy to measure NO levels in urine after systemic administration of agents.[12] A similar approach could be adapted for this compound.

Considerations for In Vivo Studies:

  • Animal Model: The choice of animal model (e.g., rats, mice) will depend on the specific research question.

  • Route of Administration: this compound can be administered orally or via injection.[2]

  • Dosage: The appropriate dose of this compound will need to be determined empirically.

  • Sample Collection: The method of sample collection (e.g., blood, urine, tissue) will depend on the chosen NO measurement technique.

Other Methods for NO Detection

While the Griess assay and fluorescent probes are commonly used, other methods are available for specific applications:

  • Chemiluminescence: This highly sensitive method detects NO in the gas phase as it reacts with ozone.[17] It can be used to measure NO in exhaled air or from biological samples after chemical reduction of nitrite and nitrate (B79036).

  • Electrochemical Sensors: NO-selective microelectrodes can be used for real-time measurement of NO release from tissues or single cells.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly accurate method for quantifying nitrite and nitrate in biological fluids.[18]

The choice of method will depend on the specific experimental needs, including the required sensitivity, spatial and temporal resolution, and available equipment.

References

Troubleshooting & Optimization

AVE 0991 stability in aqueous solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of AVE 0991 in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is sparingly soluble in water (<0.1 mg/mL) but is soluble in organic solvents such as DMSO (up to 30 mg/mL with sonication) and ethanol.[1] It is also soluble in alkaline aqueous solutions. For most in vitro and in vivo experimental preparations, a concentrated stock solution in DMSO is recommended.

Q2: How should I prepare aqueous working solutions of this compound?

A2: To prepare an aqueous working solution, it is advisable to first create a high-concentration stock solution in DMSO. This stock can then be diluted into the desired aqueous buffer (e.g., PBS, cell culture media). It is crucial to ensure that the final concentration of the organic solvent is minimal (typically below 1%) to avoid any potential effects on the experimental system. For in vivo studies, specific formulations such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline have been used to achieve a concentration of 2 mg/mL.[1]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, it is recommended to prepare aqueous working solutions of this compound freshly on the day of use.[2] If a stock solution in an organic solvent like DMSO is prepared, it should be stored under the following conditions:

  • -80°C: for long-term storage (up to 1 year).[1]

  • -20°C: for short-term storage.

To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q4: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A4: The stability of pharmaceutical compounds like this compound in aqueous solutions can be influenced by several factors, including:

  • pH: Extreme pH values can catalyze hydrolysis.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to light, especially UV light, can lead to photodegradation.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can degrade sensitive functional groups. Since this compound contains an imidazole (B134444) moiety, it may be susceptible to oxidation.[3]

Troubleshooting Guide: this compound Solution Stability

This guide is designed to help you identify and resolve common issues related to the stability of this compound in your experiments.

Observed Issue Potential Cause Recommended Solution
Precipitation in aqueous solution The concentration of this compound exceeds its solubility limit in the aqueous buffer, especially after dilution from a DMSO stock.• Lower the final concentration of this compound.• Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains compatible with your experimental system.• Consider using a different buffer system.
Loss of biological activity over time The compound is degrading in the aqueous solution.• Prepare fresh solutions immediately before each experiment.• Store stock solutions in appropriate solvent at -80°C in aliquots to avoid freeze-thaw cycles.• Protect solutions from light and heat.• Conduct a stability study using HPLC to determine the degradation rate under your specific experimental conditions.
Inconsistent experimental results Variable stability of this compound in solution between experiments.• Standardize the solution preparation protocol, including the solvent, concentration, and storage conditions.• Ensure consistent timing between solution preparation and experimental use.
Unexpected peaks in analytical assays (e.g., HPLC) Formation of degradation products.• Perform forced degradation studies to identify potential degradants.• Optimize the analytical method to ensure separation of the parent compound from any degradation products.

Experimental Protocols

General Protocol for Assessing the Aqueous Stability of this compound by HPLC

This protocol provides a framework for researchers to determine the stability of this compound in their specific aqueous buffer systems.

  • Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution to the final working concentration (e.g., 10 µM) in the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4). Ensure the final DMSO concentration is low (e.g., <0.1%).

  • Incubation:

    • Aliquot the aqueous solution into multiple vials for each condition to be tested.

    • Incubate the vials under various conditions, such as:

      • Temperature: 4°C, room temperature (20-25°C), and 37°C.

      • Light: Protected from light (wrapped in foil) and exposed to ambient light.

  • Time Points:

    • Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately after collection, quench any further degradation by freezing the sample at -80°C or by adding an equal volume of a strong organic solvent like acetonitrile (B52724) and storing at a low temperature until analysis.

  • HPLC Analysis:

    • Use a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.

    • The mobile phase could consist of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Monitor the elution profile using a UV detector at the maximum absorbance wavelength of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

Signaling Pathway of this compound

This compound is a non-peptide agonist of the Mas receptor, which is part of the protective arm of the Renin-Angiotensin System (RAS). Its actions counteract the effects of the classical RAS pathway mediated by the Angiotensin II Type 1 (AT1) receptor.

AVE0991_Signaling_Pathway AVE0991 This compound MasR Mas Receptor AVE0991->MasR activates PI3K PI3K MasR->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates/ activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects NO->Anti_fibrotic

Caption: Signaling cascade initiated by this compound binding to the Mas receptor.

Experimental Workflow for Aqueous Stability Assessment

The following diagram outlines the key steps for evaluating the stability of this compound in an aqueous solution.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation Prep_Stock Prepare Stock Solution (this compound in DMSO) Prep_Working Dilute to Working Concentration in Aqueous Buffer Prep_Stock->Prep_Working Incubate Incubate under Test Conditions (Temperature, Light) Prep_Working->Incubate Sample Collect Samples at Defined Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data_Analysis Calculate % Remaining vs. Time Analyze->Data_Analysis Conclusion Determine Degradation Rate Data_Analysis->Conclusion

Caption: Workflow for determining the aqueous stability of this compound.

Troubleshooting Logic for Inconsistent Results

This diagram provides a logical approach to troubleshooting inconsistent experimental outcomes that may be related to this compound stability.

Troubleshooting_Logic Start Inconsistent Experimental Results Observed Check_Prep Review Solution Preparation Protocol Start->Check_Prep Is_Prep_Consistent Is Preparation Standardized? Check_Prep->Is_Prep_Consistent Standardize_Prep Standardize Protocol: - Same solvent/buffer - Same concentration - Consistent timing Is_Prep_Consistent->Standardize_Prep No Check_Storage Review Solution Storage Conditions Is_Prep_Consistent->Check_Storage Yes Standardize_Prep->Check_Prep Is_Storage_Optimal Are Solutions Prepared Fresh and Stored Properly? Check_Storage->Is_Storage_Optimal Improve_Storage Prepare Fresh Solutions. Aliquot and store stock at -80°C. Protect from light. Is_Storage_Optimal->Improve_Storage No Perform_Stability Conduct Formal Stability Study (HPLC) Is_Storage_Optimal->Perform_Stability Yes Improve_Storage->Check_Storage End Correlate Stability Data with Experimental Conditions Perform_Stability->End

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Potential off-target effects of high concentrations of AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AVE 0991. The information herein focuses on understanding and mitigating potential off-target effects, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a nonpeptide agonist of the Angiotensin-(1-7) receptor, Mas.[1] It was designed to mimic the beneficial cardiovascular and renal effects of Angiotensin-(1-7).

Q2: Does this compound have direct off-target binding to other receptors, such as AT1R and AT2R?

Radioligand binding assays have demonstrated that this compound has a high affinity for the Mas receptor, with a reported IC50 value of approximately 21 nM. In contrast, it exhibits negligible direct binding affinity for Angiotensin II Type 1 (AT1R) and Type 2 (AT2R) receptors. Studies have shown IC50 values greater than 1000 nM for both AT1R and AT2R. Furthermore, at a high concentration of 10 µM, this compound only minimally inhibits the binding of ligands to AT1R and AT2R.

Q3: If this compound does not bind directly to AT1R and AT2R, why do some studies report that its effects can be blocked by AT1R and AT2R antagonists?

This is a critical observation that suggests an indirect interaction or functional crosstalk between the Mas receptor and the AT1/AT2 receptors. Several studies have reported that the in vivo and in vitro functional effects of this compound can be attenuated or completely blocked by antagonists of both AT1 and AT2 receptors.[2][3] The prevailing hypotheses for this phenomenon include:

  • Receptor Heterodimerization: There is evidence to suggest that the Mas receptor can form heterodimers with the AT2 receptor (and potentially the AT1 receptor).[4][5][6][7] In this scenario, the binding of this compound to the Mas receptor within the heterodimer complex could induce conformational changes that are sensitive to AT1R/AT2R antagonists.

  • Functional Antagonism: The signaling pathways activated by the Mas receptor often counteract the pathways activated by the AT1 receptor. It is possible that at high concentrations, the profound activation of Mas receptor signaling by this compound triggers feedback mechanisms that involve the AT1R and AT2R signaling pathways, making the net effect sensitive to their respective antagonists.

Q4: What are the known downstream signaling pathways of the Mas receptor activated by this compound?

Activation of the Mas receptor by this compound has been shown to stimulate several downstream signaling pathways, including:

  • PI3K/Akt Pathway: This pathway is involved in cell survival, growth, and metabolism.

  • eNOS Activation: Leading to the production of nitric oxide (NO), which has vasodilatory and anti-inflammatory effects.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation and differentiation.

  • Inhibition of Adenylate Cyclase: Leading to a decrease in intracellular cAMP levels.[8]

Troubleshooting Guide for Experiments with High Concentrations of this compound

Issue 1: Unexpected or contradictory results with AT1R/AT2R antagonists.

  • Problem: You observe that the effects of this compound are blocked by an AT1R or AT2R antagonist, even though binding assays indicate no direct interaction.

  • Possible Cause: This is likely due to the functional crosstalk or receptor heterodimerization discussed in the FAQs. At high concentrations of this compound, these indirect effects may become more pronounced.

  • Troubleshooting Steps:

    • Confirm Ligand Specificity: Ensure the specificity of your AT1R and AT2R antagonists at the concentrations used. Run control experiments to verify they do not have off-target effects on their own.

    • Dose-Response Curves: Perform comprehensive dose-response curves for this compound in the presence and absence of the AT1R/AT2R antagonists. This will help to characterize the nature of the antagonism (e.g., competitive vs. non-competitive).

    • Use Mas Receptor Antagonist: As a critical control, use a known Mas receptor antagonist, such as A-779, to confirm that the primary effect of this compound is indeed mediated through the Mas receptor.

    • Investigate Heterodimerization: If your experimental system allows, consider co-immunoprecipitation or FRET/BRET assays to investigate the potential for Mas-AT1R/AT2R heterodimerization.

Issue 2: High background signal or constitutive activity in functional assays.

  • Problem: In cell-based functional assays (e.g., cAMP, calcium flux), you observe a high basal signal even in the absence of this compound, or the response to this compound is masked by high background.

  • Possible Cause: High receptor expression levels in transfected cell lines can lead to constitutive (agonist-independent) activity.

  • Troubleshooting Steps:

    • Optimize Receptor Expression: If using a transient transfection system, titrate the amount of receptor DNA used for transfection to find an optimal expression level that provides a good signal window without high constitutive activity.

    • Cell Line Selection: Choose a cell line with low to no endogenous expression of the Mas receptor and other relevant angiotensin receptors.

    • Inverse Agonist Control: If constitutive activity is suspected, consider using an inverse agonist for the Mas receptor (if available) to reduce the basal signal.

    • Assay Buffer and Conditions: Optimize assay buffer components and incubation times to minimize non-specific effects.

Issue 3: Poor reproducibility of in vivo experiments.

  • Problem: You observe significant variability in the physiological responses to high concentrations of this compound in animal models.

  • Possible Cause: The complex interplay between the Mas, AT1, and AT2 receptors in vivo can be influenced by the physiological state of the animal, leading to variability.

  • Troubleshooting Steps:

    • Animal Model Standardization: Ensure that all experimental animals are of the same age, sex, and strain, and are housed under identical conditions.

    • Route and Timing of Administration: Standardize the route and timing of this compound administration, as this can significantly impact its pharmacokinetic and pharmacodynamic profile.

    • Baseline Measurements: Record baseline physiological parameters before administering this compound to account for individual animal variability.

    • Control Groups: Include appropriate vehicle control groups and consider a positive control group with a known Mas receptor agonist like Angiotensin-(1-7).

Quantitative Data Summary

Table 1: Binding Affinity of this compound for Angiotensin Receptors

ReceptorLigandAssay TypeCell Line/TissueIC50 (nM)Reference
MasThis compoundRadioligand BindingBovine Aortic Endothelial Cells21
AT1RThis compoundRadioligand BindingHEK-293> 1000
AT2RThis compoundRadioligand BindingHEK-293> 1000

Table 2: Functional Inhibition of this compound Effects by Angiotensin Receptor Antagonists

Experimental ModelMeasured Effect of this compoundAntagonist% InhibitionReference
Mouse Kidney (in vivo)Antidiuretic effectAT1R Antagonist~60%[2]
Mouse Kidney (in vivo)Antidiuretic effectAT2R Antagonist100%[2]
Bovine Aortic Endothelial CellsNO productionAT1R Antagonist~50%[7]
Bovine Aortic Endothelial CellsNO productionAT2R Antagonist~90%[7]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Mas Receptor

This protocol is adapted from standard GPCR binding assay methodologies.

  • Membrane Preparation:

    • Culture cells expressing the Mas receptor (e.g., HEK293-Mas) to confluence.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane preparation (optimized protein concentration).

      • 50 µL of radioligand (e.g., [125I]-Ang-(1-7)) at a concentration near its Kd.

      • 50 µL of increasing concentrations of unlabeled this compound or a reference compound.

      • For non-specific binding control wells, add a high concentration of unlabeled Ang-(1-7).

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

OnTargetSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVE0991 This compound MasR Mas Receptor AVE0991->MasR Binds G_protein G Protein MasR->G_protein Activates PI3K PI3K G_protein->PI3K Activates AC Adenylyl Cyclase G_protein->AC Inhibits Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO cAMP cAMP AC->cAMP

Caption: On-target signaling pathway of this compound via the Mas receptor.

Caption: Hypothesized mechanisms for off-target effects of high this compound concentrations.

References

Technical Support Center: Translating AVE 0991 In Vitro Results to In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing AVE 0991. This resource provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful translation of your in vitro findings to in vivo animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a nonpeptide agonist of the Mas receptor, which is a key component of the protective arm of the renin-angiotensin system (RAS).[1] It mimics the effects of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)].[1][2] By activating the Mas receptor, this compound triggers a signaling cascade that often counteracts the effects of Angiotensin II, promoting vasodilation, and exerting anti-inflammatory, and anti-fibrotic effects.[3][4]

Q2: What are the advantages of using this compound for in vivo studies compared to Ang-(1-7)?

This compound offers several key advantages for in vivo research:

  • Oral Bioavailability: Unlike the peptide Ang-(1-7), this compound is orally active, simplifying administration in animal models.[1][5]

  • Longer Half-Life: It has a more prolonged half-life than Ang-(1-7), allowing for more stable plasma concentrations and less frequent dosing.[6][7]

  • Resistance to Degradation: this compound is resistant to breakdown by proteolytic enzymes, which rapidly degrade peptide-based compounds like Ang-(1-7).[1][5]

Q3: I'm observing a strong effect of this compound in my cell culture experiments. What is a good starting dose for my mouse model?

Translating an effective in vitro concentration to an in vivo dose is a common challenge. While there is no universal conversion formula, a review of published studies can provide a starting point. In vitro studies often use this compound in the nanomolar to low micromolar range (e.g., 10 nM to 10 µM).[2] In vivo studies in mice have reported effective doses ranging from 0.5 mg/kg/day to 20 mg/kg/day, administered through various routes.[7]

It is crucial to perform a dose-response study in your specific animal model to determine the optimal dose for the desired biological effect. Factors such as the animal strain, disease model, and administration route will influence the effective dose.

Q4: My in vivo results with this compound are not consistent with my in vitro findings. What are the potential reasons for this discrepancy?

Discrepancies between in vitro and in vivo results are a well-documented challenge in drug development. For this compound, consider the following factors:

  • Pharmacokinetics and Bioavailability: While this compound is orally active, its absorption, distribution, metabolism, and excretion (ADME) profile can vary between species and even strains. The concentration of the compound reaching the target tissue in vivo may be significantly different from the concentration applied to cells in a dish.

  • Metabolism: this compound is more stable than Ang-(1-7), but it is likely still metabolized in vivo. The presence of active or inactive metabolites could influence the overall effect.

  • Complex Biological Environment: In vivo systems involve complex interactions between different cell types, tissues, and organ systems that are not replicated in a simplified in vitro model. The host's immune and metabolic status can also modulate the drug's effect.

  • Off-Target Effects: While this compound is selective for the Mas receptor, at higher concentrations, the possibility of off-target effects cannot be entirely ruled out in a complex biological system.

  • Route of Administration: The method of delivery (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) can significantly impact the pharmacokinetic profile and, consequently, the efficacy of the compound.

Troubleshooting Guides

Problem: Inconsistent or No Effect of this compound in In Vivo Studies
Possible Cause Troubleshooting Steps
Inadequate Dose - Perform a dose-response study to determine the optimal dosage for your specific model and endpoint. - Review the literature for doses used in similar models.
Poor Bioavailability - Consider alternative administration routes (e.g., intraperitoneal or subcutaneous injection) if oral administration is not yielding expected results. - Ensure proper formulation of the compound to enhance solubility and absorption.
Compound Instability - Prepare fresh solutions of this compound for each experiment. - Store the stock solution and working solutions under appropriate conditions (e.g., protected from light, at the recommended temperature).
Rapid Metabolism/Clearance - Consider using a delivery method that provides sustained release, such as osmotic minipumps, to maintain stable plasma concentrations.
Animal Strain/Species Differences - Be aware that pharmacokinetic and pharmacodynamic responses can vary between different rodent strains and species.
Incorrect Vehicle/Formulation - Ensure the vehicle used is appropriate for the chosen administration route and does not interfere with the biological activity of this compound. - Check for solubility issues and precipitation of the compound in the final formulation.
Problem: Unexpected Side Effects or Toxicity in Animal Models
Possible Cause Troubleshooting Steps
High Dose - Reduce the dose of this compound. - Perform a toxicity study to determine the maximum tolerated dose (MTD) in your animal model.
Vehicle Toxicity - Run a control group that receives only the vehicle to assess its potential toxicity. - Consider using a different, less toxic vehicle if necessary.
Off-Target Effects - If possible, use a Mas receptor antagonist (e.g., A-779) in a separate group of animals to confirm that the observed effects are mediated by the Mas receptor.
Improper Administration Technique - Ensure that personnel are properly trained in the chosen administration technique (e.g., oral gavage) to minimize stress and potential injury to the animals.

Data Presentation

Table 1: Summary of In Vitro Concentrations of this compound

Cell TypeAssayEffective Concentration RangeObserved Effect
Bovine Aortic Endothelial CellsNO and O₂⁻ Release10 µMIncreased NO and O₂⁻ release
Primary Cortical NeuronsGlucose Deprivation Assay10⁻⁸ M to 10⁻⁶ MReduced neuronal cell death
Breast Cancer Cell LinesProliferation, Migration, Invasion0.1 µM to 10 µMReduced proliferation, migration, and invasion

Table 2: Summary of In Vivo Dosages of this compound in Rodent Models

Animal ModelAdministration RouteDosage RangeStudy DurationObserved Effect
Obese Zucker RatsOsmotic Minipump0.5 mg/kg/day2 weeksImproved glucose tolerance
C57BL/6 MiceSubcutaneous9.0 mg/kg24 hoursRenoprotective effects in ischemia-reperfusion injury
Sprague Dawley RatsOral Gavage576 µg/kg/day4 weeksAttenuation of hypertension-induced cardiac remodeling
BALB/c MiceSubcutaneous1 mg/kg/day4 weeksAttenuation of pulmonary remodeling in a chronic asthma model

Experimental Protocols

Detailed Methodology: In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Detailed Methodology: In Vivo Oral Gavage Administration in Mice
  • Compound Formulation:

    • For a clear solution, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

    • First, dissolve this compound in DMSO to create a stock solution.

    • Sequentially add PEG300, Tween-80, and saline, ensuring the solution is well-mixed after each addition.

    • Prepare the formulation fresh on the day of the experiment.

  • Animal Handling and Dosing Calculation:

    • Weigh each mouse to accurately calculate the required dose volume. The typical administration volume for oral gavage in mice is 5-10 mL/kg.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.

  • Gavage Procedure:

    • Use a sterile, appropriately sized (e.g., 20-22 gauge for adult mice) ball-tipped gavage needle.

    • Measure the needle length from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.

    • Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • Allow the mouse to swallow the tip of the needle, then gently advance it down the esophagus into the stomach. There should be no resistance.

    • Slowly administer the calculated volume of the this compound formulation.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Monitor the animals for any signs of distress or adverse reactions after administration.

Mandatory Visualization

Signaling_Pathway AVE0991 This compound Mas_Receptor Mas Receptor AVE0991->Mas_Receptor binds and activates G_Protein G Protein Mas_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release induces PKC Protein Kinase C (PKC) DAG->PKC activates eNOS_Activation eNOS Activation Ca_Release->eNOS_Activation PKC->eNOS_Activation NO_Production Nitric Oxide (NO) Production eNOS_Activation->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO_Production->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects NO_Production->Anti_fibrotic

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Phase cluster_translation Translation cluster_invivo In Vivo Phase invitro_hypothesis Hypothesis Generation & Target Validation dose_response Dose-Response Studies (e.g., MTT, Western Blot) invitro_hypothesis->dose_response mechanism_of_action Mechanism of Action Studies (e.g., Signaling Pathway Analysis) dose_response->mechanism_of_action dose_selection In Vivo Dose Range Selection (Based on in vitro EC50 and literature) mechanism_of_action->dose_selection Translate animal_model Animal Model Selection dose_selection->animal_model formulation Formulation & Vehicle Selection animal_model->formulation pilot_study Pilot In Vivo Study (Tolerability & PK/PD) formulation->pilot_study efficacy_study Efficacy Study (Dose-Response) pilot_study->efficacy_study data_analysis Data Analysis & Correlation (In Vitro vs. In Vivo) efficacy_study->data_analysis

Caption: In Vitro to In Vivo Workflow

References

Overcoming poor bioavailability of AVE 0991 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the experimental use of AVE 0991, with a particular focus on its poor bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a nonpeptide agonist of the Mas receptor, which is a key component of the protective arm of the Renin-Angiotensin System (RAS).[1][2] It mimics the effects of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)].[3][4] The binding of this compound to the Mas receptor initiates a signaling cascade that often counteracts the effects of Angiotensin II, promoting vasodilation, and anti-inflammatory, and anti-proliferative responses.[5][6]

Q2: What are the main challenges encountered when working with this compound in vivo?

A2: The primary challenge with this compound is its poor oral bioavailability.[2][7] Although described as "orally active," its absorption from the gastrointestinal tract is limited, which can lead to low and variable plasma concentrations.[2] This necessitates careful consideration of the administration route and formulation to achieve desired therapeutic effects.

Q3: Why does this compound exhibit poor oral bioavailability?

A3: While specific data on the physicochemical properties of this compound are limited, its poor oral bioavailability is likely due to a combination of factors common to nonpeptide drugs, such as low aqueous solubility and/or poor membrane permeability. The molecular weight of this compound is 580.2 g/mol .[8]

Q4: What are the known signaling pathways activated by this compound?

A4: this compound activates the Mas receptor, leading to the downstream modulation of several signaling pathways. One of the well-documented pathways involves the induction of heme oxygenase-1 (HO-1) and downregulation of p38 MAPK phosphorylation.[1] This pathway is crucial for its anti-proliferative effects on vascular smooth muscle cells. The activation of the Mas receptor by this compound can also lead to the release of nitric oxide (NO).[4]

Troubleshooting Guide: Overcoming Poor Bioavailability of this compound

This guide provides potential strategies and troubleshooting steps to address the poor oral bioavailability of this compound in your experiments.

Issue: Low or inconsistent results following oral administration of this compound.

Possible Cause: Poor absorption from the gastrointestinal tract.

Solutions:

  • Alternative Routes of Administration: To bypass the gastrointestinal tract and ensure more consistent systemic exposure, consider the following routes that have been used in published studies:

    • Intraperitoneal (i.p.) Injection: This is a common method for systemic delivery in preclinical models.

    • Subcutaneous (s.c.) Injection: This route provides a slower and more sustained release compared to i.p. injection.

    • Intranasal Administration: This route can be effective for direct delivery to the central nervous system.

  • Formulation Strategies for Oral Delivery: If oral administration is necessary for your experimental design, consider these formulation approaches to enhance bioavailability. Please note that these are suggested strategies based on established pharmaceutical principles, as specific oral formulation data for this compound is limited.

    • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): These formulations can improve the solubility and absorption of lipophilic drugs.

    • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can protect it from degradation in the GI tract and enhance its uptake.

Data Presentation: Physicochemical and In Vivo Administration Data for this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 580.2 g/mol [8]
Solubility DMSO: ≥ 41.67 mg/mL[9]
Water: Soluble in alkaline solutions
Ethanol: Soluble[10]

Table 2: Summary of In Vivo Administration Protocols for this compound

Animal ModelAdministration RouteDosageVehicleSource
MiceIntraperitoneal (i.p.)0.58 nmol/g10⁻² mol/L KOH[11]
MiceIntraperitoneal (i.p.)1, 20, 40 mg/kg0.9% Saline[12]
RatsOral Gavage1 mg/kg0.9% NaCl[13]
RatsIntranasal0.9 mg/kg10% DMSO in Corn Oil
RatsOsmotic Minipump0.5 mg/kg BW/dayNot specified[7]

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS) for Oral Administration of this compound

Objective: To prepare a SEDDS formulation to potentially enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath

Methodology:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Add an excess amount of this compound to a known volume of each excipient.

    • Vortex the mixture for 30 minutes and then shake in a water bath at 37°C for 48 hours to facilitate solubilization.

    • Centrifuge the samples and analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC).

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility studies, select the optimal oil, surfactant, and co-surfactant.

    • Prepare a series of formulations with varying ratios of the selected excipients.

    • Visually observe the self-emulsification properties of each formulation upon dilution with water. The formulation that forms a clear or slightly bluish, stable microemulsion is considered optimal.

  • Preparation of the Final SEDDS Formulation:

    • Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture in a water bath at 40°C to ensure homogeneity.

    • Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved.

Protocol 2: Preparation of Polymeric Nanoparticles for this compound Delivery

Objective: To encapsulate this compound in polymeric nanoparticles to protect it from degradation and potentially enhance its absorption.

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))

  • Organic solvent (e.g., acetone (B3395972) or dichloromethane)

  • Aqueous phase (e.g., deionized water)

  • Surfactant/stabilizer (e.g., polyvinyl alcohol - PVA)

  • Homogenizer or sonicator

Methodology:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of PLGA and this compound in the organic solvent.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (PVA) in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase dropwise while continuously stirring at high speed using a homogenizer or sonicator. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Continuously stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid polymeric nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

    • Wash the nanoparticles with deionized water several times to remove any unencapsulated drug and excess surfactant.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticles can be lyophilized to obtain a dry powder.

Visualizations

Signaling Pathway of this compound

AVE0991_Signaling_Pathway AVE0991 This compound MasR Mas Receptor AVE0991->MasR activates HO1 Heme Oxygenase-1 (HO-1) Induction MasR->HO1 NO_Release Nitric Oxide (NO) Release MasR->NO_Release p38MAPK p38 MAPK Phosphorylation HO1->p38MAPK inhibits Proliferation Vascular Smooth Muscle Cell Proliferation p38MAPK->Proliferation promotes Vasodilation Vasodilation NO_Release->Vasodilation

Caption: Signaling pathway of this compound via the Mas receptor.

Experimental Workflow for Improving Oral Bioavailability

Bioavailability_Workflow cluster_formulation Formulation Strategy Lipid_Based Lipid-Based (e.g., SEDDS) Oral_Admin Oral Administration Lipid_Based->Oral_Admin Nanoparticle Nanoparticle (e.g., PLGA) Nanoparticle->Oral_Admin AVE0991 This compound AVE0991->Lipid_Based AVE0991->Nanoparticle Absorption Improved GI Absorption Oral_Admin->Absorption Bioavailability Increased Bioavailability Absorption->Bioavailability

Caption: Workflow for enhancing this compound oral bioavailability.

Troubleshooting Logic for Poor Bioavailability

Troubleshooting_Logic Start Inconsistent/Low In Vivo Efficacy with Oral this compound Check1 Is Oral Administration Mandatory? Start->Check1 Alt_Routes Use Alternative Routes: - Intraperitoneal (i.p.) - Subcutaneous (s.c.) - Intranasal Check1->Alt_Routes No Formulation Improve Oral Formulation Check1->Formulation Yes Check2 Assess Physicochemical Properties: Solubility & Permeability Formulation->Check2 Lipid Lipid-Based Formulation (e.g., SEDDS) Check2->Lipid Nano Nanoparticle Formulation (e.g., PLGA) Check2->Nano

Caption: Troubleshooting logic for addressing poor this compound bioavailability.

References

Technical Support Center: AVE 0991 & A-779 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AVE 0991, a non-peptide agonist of the Mas receptor, and A-779, its selective antagonist. Unexpected results can arise from the complex interplay of the renin-angiotensin system (RAS) components. This guide aims to address common issues and provide clarity for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound and A-779?

A1: this compound is a non-peptide mimetic of Angiotensin-(1-7) [Ang-(1-7)] that acts as an agonist for the G protein-coupled Mas receptor (MasR).[1][2] Activation of MasR is associated with various beneficial cardiovascular and anti-inflammatory effects, often counteracting the effects of Angiotensin II.[1][3] A-779 is a selective antagonist of the Mas receptor, designed to block the binding and subsequent signaling of Ang-(1-7) and its mimetics like this compound.[4][5]

Q2: I'm observing effects from this compound that are not completely blocked by A-779. Is this expected?

A2: Yes, this is a documented phenomenon. While A-779 is a potent Mas receptor antagonist, several studies have reported that some effects of this compound are only partially inhibited or not inhibited at all by A-779.[6][7] This suggests that this compound may have off-target effects or interact with other signaling pathways.

Q3: What are the potential off-target effects or alternative pathways that could explain the incomplete antagonism by A-779?

A3: The incomplete blockade by A-779 could be attributed to several factors:

  • Interaction with other Angiotensin Receptors: Some studies suggest a functional interaction or crosstalk between the Mas receptor and other angiotensin receptors, namely the AT1 and AT2 receptors.[8][9] The antidiuretic effect of this compound, for instance, has been shown to be blocked by AT1 and AT2 antagonists.[7][10]

  • Receptor Heterodimerization: G protein-coupled receptors, including the Mas receptor, can form heterodimers with other receptors, which may alter their signaling properties and sensitivity to antagonists.

  • Activation of Downstream Pathways Independent of MasR: this compound might influence other signaling cascades that are not directly mediated by the Mas receptor.

Troubleshooting Guide

Issue 1: Inconsistent or paradoxical effects of this compound in the presence of A-779.

Possible Cause & Troubleshooting Steps:

  • Crosstalk with AT1/AT2 Receptors: The physiological context and the relative expression levels of AT1, AT2, and Mas receptors in your experimental model can influence the outcome.

    • Recommendation: Consider including additional experimental groups with AT1 receptor blockers (e.g., Losartan) and AT2 receptor blockers (e.g., PD123319) to dissect the contribution of each receptor to the observed effects of this compound.[9]

  • Concentration of A-779: The concentration of A-779 used may not be sufficient to completely block the effects of a high concentration of this compound, especially if off-target interactions are at play.

    • Recommendation: Perform a dose-response curve for A-779 in your specific experimental setup to determine the optimal inhibitory concentration.

Issue 2: Variability in the response to this compound across different tissues or cell types.

Possible Cause & Troubleshooting Steps:

  • Differential Receptor Expression: The expression levels of Mas, AT1, and AT2 receptors can vary significantly between different tissues and cell types, leading to different responses to this compound.

    • Recommendation: Characterize the expression levels of all three receptors in your model system using techniques like qPCR, Western blotting, or immunohistochemistry. This will provide a molecular basis for interpreting your functional data.

Experimental Protocols

General Protocol for In Vivo Administration in Rodents

This is a generalized protocol and should be optimized for your specific experimental needs.

Compound Administration Route Dosage Range Vehicle Reference
This compound Subcutaneous (s.c.) or Oral gavage0.5 - 1 mg/kg/day10 mM KOH and 0.9% NaCl[6][11]
A-779 Subcutaneous (s.c.) infusion via osmotic mini-pumps1.5 - 400 ng/kg/minSaline[4][6][12]

Note: The solubility and stability of the compounds in the chosen vehicle should be confirmed before administration.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the interaction of this compound and A-779.

Table 1: Effect of this compound and A-779 on Cytokine Levels in a Murine Model of Allergic Lung Inflammation

Treatment Group IL-10 in BAL (pg/mL) IL-5 in BAL (pg/mL)
OVA + AVE89.1 ± 6.863.9 ± 1.5
OVA + AVE + A-77966.4 ± 3.368.6 ± 3.3
Data adapted from a study on pulmonary remodeling.[6] BAL: Bronchoalveolar Lavage; OVA: Ovalbumin.

Table 2: Antidiuretic Effect of this compound and its Blockade by A-779 in Water-Loaded Mice

Treatment Group Urinary Volume (mL/60 min) Urine Osmolality (mOsm/kg H₂O)
Vehicle0.27 ± 0.05924.1 ± 104.9
This compound0.06 ± 0.031382.0 ± 162.9
This compound + A-7790.58 ± 0.11852.0 ± 90.19
A-779 alone0.57 ± 0.13814.7 ± 184.0
Data adapted from a study on the renal effects of this compound.[7]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways and a typical experimental workflow.

cluster_RAS Renin-Angiotensin System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngI->Ang17 Neprilysin ACE ACE AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R Binds AT2R AT2 Receptor AngII->AT2R Binds ACE2 ACE2 MasR Mas Receptor Ang17->MasR Binds Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Leads to Vasodilation Vasodilation AT2R->Vasodilation Leads to MasR->Vasodilation Leads to AVE0991 This compound AVE0991->MasR Activates A779 A-779 A779->MasR Inhibits

Caption: Simplified Renin-Angiotensin System (RAS) signaling cascade.

cluster_workflow Experimental Workflow start Start animal_model Select Animal/Cell Model start->animal_model grouping Divide into Groups animal_model->grouping control Control (Vehicle) grouping->control ave This compound grouping->ave a779 This compound + A-779 grouping->a779 other_blockers This compound + Other Blockers (e.g., Losartan, PD123319) grouping->other_blockers treatment Treatment Administration control->treatment ave->treatment a779->treatment other_blockers->treatment data_collection Data Collection (e.g., Physiological Measurements, Biochemical Assays) treatment->data_collection analysis Data Analysis & Interpretation data_collection->analysis end End analysis->end

Caption: A typical experimental workflow for studying this compound and A-779.

cluster_pathway Potential for Off-Target Signaling AVE0991 This compound MasR Mas Receptor AVE0991->MasR Primary Target AT1R AT1 Receptor AVE0991->AT1R Potential Crosstalk? AT2R AT2 Receptor AVE0991->AT2R Potential Crosstalk? MasR_effect Expected MasR-mediated Effect MasR->MasR_effect A779 A-779 A779->MasR Blocks Unexpected_effect Unexpected/ Partial Effect AT1R->Unexpected_effect AT2R->Unexpected_effect MasR_effect->Unexpected_effect Contributes to

Caption: Logical relationship of unexpected results with potential off-target effects.

References

Technical Support Center: Optimizing AVE 0991 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of AVE 0991 in cell-based assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key signaling pathway information to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor.[1] By mimicking the effects of Ang-(1-7), it activates the Mas receptor, which is part of the protective arm of the renin-angiotensin system (RAS).[2][3] This activation often counteracts the effects of Angiotensin II, which are mediated by the AT1 receptor.[2]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: A typical starting concentration for this compound can range from nanomolar (nM) to micromolar (µM) concentrations. For initial experiments, a dose-response curve is recommended, starting from 10⁻¹⁰ M to 10⁻⁵ M.[4] The optimal concentration is highly dependent on the cell type and the specific assay being performed.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in organic solvents like DMSO and ethanol, as well as in alkaline water solutions.[5] For cell culture experiments, a common practice is to prepare a stock solution in DMSO (e.g., 1 mM) and then dilute it to the final desired concentration in the cell culture medium.[6][7] It is recommended to prepare fresh working solutions from the stock for each experiment to ensure stability and activity. Stock solutions in DMSO can typically be stored at -20°C.

Q4: Is this compound known to be cytotoxic?

A4: Cytotoxicity can be a concern with this compound, particularly with prolonged or repeated exposure. For instance, daily treatment of breast cancer cell lines with this compound has been reported to cause cell death.[6] Therefore, it is crucial to perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range for your specific cell line and experimental duration. A single treatment at the beginning of the experiment may be a viable alternative to repeated treatments.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound - Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. - Low Mas Receptor Expression: The cell line may not express sufficient levels of the Mas receptor. - Compound Degradation: The this compound stock solution may have degraded. - Incorrect Assay Conditions: The experimental setup may not be suitable for detecting the expected effect.- Perform a dose-response experiment with a wider concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M). - Verify Mas receptor expression in your cell line using techniques like qPCR or Western blotting. - Prepare a fresh stock solution of this compound. - Optimize assay parameters such as incubation time and cell density.
High Cell Death or Cytotoxicity - Concentration Too High: The concentration of this compound is toxic to the cells. - Prolonged Exposure: Continuous exposure to the compound is detrimental. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium is too high.- Determine the IC50 for cytotoxicity using a viability assay and use concentrations well below this value. - Consider reducing the treatment duration or using a single-dose treatment regimen.[6] - Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO).
Inconsistent or Variable Results - Compound Precipitation: this compound may be precipitating out of the solution, especially at higher concentrations. - Cell Passage Number: Different cell passages may have varied responses. - Inconsistent Plating Density: Variations in the initial number of cells can lead to different outcomes.- Visually inspect the culture medium for any signs of precipitation. If observed, try using a different solvent or reducing the final concentration. - Use cells within a consistent and narrow passage number range for all experiments. - Ensure precise and consistent cell seeding across all wells and experiments.
Unexpected Off-Target Effects - Non-specific Binding: At high concentrations, this compound might interact with other receptors.- Use the lowest effective concentration determined from your dose-response studies. - To confirm the effect is Mas-receptor-mediated, use a Mas receptor antagonist, such as A-779, as a negative control. The beneficial effects of this compound are often abolished by pretreatment with A-779.[1]

Data Presentation: Effective Concentrations of this compound in Various Cell-Based Assays

Cell TypeAssayEffective Concentration RangeObserved EffectReference
Bovine Aortic Endothelial Cells (BAECs) NO and O₂⁻ Release10 µMStimulation of nitric oxide (NO) and superoxide (B77818) (O₂⁻) release.[8][9]
Vascular Smooth Muscle Cells (VSMCs) Proliferation Assay10⁻⁸ to 10⁻⁵ MDose-dependent inhibition of Angiotensin II-induced proliferation.[1]
Breast Cancer Cells (MCF10A, MDA-MB-231) Proliferation Assay0.1 - 10 µMDose-dependent reduction in proliferation (single treatment). Daily treatment resulted in cell death.[6][10]
Breast Cancer Cells (pII, MDA-MB-231, YS1.2) Migration Assay0.1 - 10 µMDose-dependent reduction in cell motility.[6]
Primary Cortical Neurons Glucose Deprivation Assay10⁻⁸ to 10⁻⁶ MProtection against ischemic injury.[11]
Mas-transfected COS and CHO cells Binding Assay10⁻¹⁰ to 10⁻⁵ MCompetition with radiolabeled Ang-(1-7) for Mas receptor binding. IC₅₀ of 4.75 x 10⁻⁸ M in COS cells.[12]

Experimental Protocols

General Protocol for Preparing this compound Working Solutions
  • Prepare a Stock Solution: Dissolve this compound powder in sterile DMSO to create a 1 mM stock solution.[6][7]

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution with pre-warmed, serum-free cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, and 10 µM).[6] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 72-96 hours).[6][7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound activates the Mas receptor, initiating a cascade of downstream signaling events that often oppose the pathways activated by Angiotensin II. One of the key pathways involves the induction of Heme Oxygenase-1 (HO-1) and the downregulation of p38 MAPK phosphorylation, leading to an anti-proliferative effect in vascular smooth muscle cells.[1]

AVE0991_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mas Mas Receptor HO1 Heme Oxygenase-1 (HO-1) Mas->HO1 Induces p38_MAPK p38 MAPK Mas->p38_MAPK Inhibits Phosphorylation HO1->p38_MAPK Inhibits Proliferation Cell Proliferation p38_MAPK->Proliferation Promotes AVE0991 This compound AVE0991->Mas Activates

Caption: this compound signaling pathway via the Mas receptor.

Experimental Workflow for Optimizing this compound Concentration

The following workflow outlines the key steps for determining the optimal concentration of this compound for a cell-based assay.

Experimental_Workflow start Start: Define Cell Line and Assay solubility Step 1: Prepare this compound Stock Solution (e.g., 1 mM in DMSO) start->solubility cytotoxicity Step 2: Determine Cytotoxicity (e.g., MTT Assay) solubility->cytotoxicity dose_response Step 3: Perform Dose-Response Experiment (e.g., 10⁻¹⁰ to 10⁻⁵ M) cytotoxicity->dose_response optimal_conc Step 4: Identify Optimal Concentration Range dose_response->optimal_conc functional_assay Step 5: Conduct Functional Assay with Optimal Concentration optimal_conc->functional_assay validation Step 6: Validate with Mas Receptor Antagonist (A-779) functional_assay->validation end End: Analyze and Report Results validation->end

Caption: Workflow for this compound concentration optimization.

References

Troubleshooting inconsistent findings with AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AVE 0991. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing inconsistent findings related to this nonpeptide Mas receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a nonpeptide, orally active agonist of the Angiotensin-(1-7) receptor, Mas.[1][2] It mimics the effects of Angiotensin-(1-7) [Ang-(1-7)], a key component of the protective arm of the Renin-Angiotensin System (RAS).[1] Its primary mechanism of action is to stimulate the Mas receptor, leading to downstream signaling cascades that often counteract the effects of Angiotensin II (Ang II) at the AT1 receptor.[1][3] this compound is noted for its stability and resistance to proteolytic enzymes, offering an advantage over the peptide Ang-(1-7).[1][4]

Q2: I'm observing neuroprotective effects of this compound in vitro, but these are not translating to my in vivo stroke model. Why might this be?

A2: This is a documented inconsistency. Studies have shown that while this compound can be strongly neuroprotective against ischemia-like injury in primary cortical neurons in vitro, these effects may not be observed, and may even be detrimental, when the compound is administered systemically in an in vivo model of stroke.[5][6] Several factors could contribute to this discrepancy:

  • Blood-Brain Barrier (BBB) Penetration: The route of administration and the ability of this compound to cross the BBB in a disease state are critical. Intranasal administration has been suggested to enable effective penetration into the brain.[7]

  • Systemic vs. Local Effects: Systemic administration can have widespread cardiovascular effects, such as vasodilation, which might influence cerebral blood flow and confound the direct neuroprotective effects observed in isolated neurons.[5]

  • Metabolism and Half-life: Although more stable than Ang-(1-7), the pharmacokinetic profile of this compound in vivo could differ from the constant exposure in in vitro cultures.[3]

  • Complexity of the in vivo Model: The pathophysiology of stroke in vivo involves a complex interplay of inflammation, vascular responses, and secondary injury mechanisms that are not fully replicated in in vitro models.[5]

Q3: What are the recommended solvents and storage conditions for this compound?

A3: this compound is soluble in alkaline water solutions, Dimethyl Sulfoxide (DMSO), and ethanol.[4] For in vitro studies, it is often dissolved in DMSO to create a stock solution.[2][3] For in vivo administration, it has been dissolved in 0.9% saline or 10 mM KOH in 0.9% NaCl.[8][9] It is recommended to store stock solutions at -20°C or -80°C.[3][8] Always refer to the manufacturer's specific instructions for the lot you are using.

Q4: Are there known off-target effects or interactions with other receptors?

A4: While this compound is considered a selective Mas receptor agonist, some studies suggest potential interactions with other components of the RAS. For instance, the effects of this compound on nitric oxide (NO) and superoxide (B77818) (O₂⁻) production in endothelial cells were partially inhibited by both an AT1 receptor antagonist (EXP 3174) and an AT2 receptor antagonist (PD 123,177).[10][11] This suggests a complex interplay between these receptors in mediating the full effects of this compound. It's also been noted that some effects of this compound might be mediated through receptors sensitive to PD123319, other than the AT2 receptor.[12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Lack of effect in cell culture 1. Incorrect Dosage: The effective concentration of this compound can vary between cell types.1. Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint. Concentrations typically range from 10⁻⁸ M to 10⁻⁵ M.[3][5]
2. Mas Receptor Expression: The target cells may have low or absent expression of the Mas receptor.2. Verify Mas receptor expression in your cell line using techniques like qPCR, Western blot, or immunofluorescence.
3. Compound Degradation: Improper storage or handling of this compound can lead to degradation.3. Ensure proper storage of stock solutions at -20°C or -80°C. Prepare fresh dilutions for each experiment.
Inconsistent in vivo results 1. Route of Administration: The chosen route (e.g., intraperitoneal, subcutaneous, intranasal) may not be optimal for reaching the target tissue.1. Consider the target organ and the potential for first-pass metabolism. For neuroprotective studies, intranasal administration has been shown to be effective.[7]
2. Vehicle Effects: The vehicle used to dissolve this compound may have its own biological effects.2. Always include a vehicle-only control group in your experimental design. Common vehicles include saline, DMSO, or alkaline solutions.[4][9]
3. Timing and Duration of Treatment: The therapeutic window for this compound may be narrow.3. Optimize the timing of administration relative to the disease induction. Both prophylactic and treatment approaches have been explored.[8]
Variability between experiments 1. Animal Strain, Age, and Sex: These biological variables can influence the response to this compound.1. Maintain consistency in the animal model used. Report the strain, age, and sex of the animals in your methodology. Aged rats have been used in studies of neurocognitive recovery.
2. Experimental Model: The specific model of disease can significantly impact the observed effects.2. Be aware of the limitations of your model. For example, the effects of this compound in a chemical-induced colitis model may differ from a genetic model.

Data Summary

In Vitro Efficacy of this compound
Cell Type Assay Concentration Range Observed Effect Reference
Primary Cortical NeuronsGlucose Deprivation10⁻⁸ M to 10⁻⁶ M~60% reduction in neuronal cell death[5][6]
Bovine Aortic Endothelial CellsNO and O₂⁻ Release10 µMIncreased NO and O₂⁻ release[10][11]
Breast Cancer Cell Lines (ER-)Migration and Invasion0.1 µM to 10 µMSignificant reduction in migration and invasion[3]
In Vivo Dosages and Administration Routes
Animal Model Disease Model Dosage Route of Administration Vehicle Reference
MiceIschemic Stroke20 mg/kgIntraperitoneal (i.p.)Not specified[5][6]
MiceColitis1, 20, 40 mg/kgIntraperitoneal (i.p.)0.9% Saline
MiceChronic Asthma1 mg/kgSubcutaneous (s.c.)10 mM KOH in 0.9% NaCl[12]
Aged RatsPostoperative Neurocognitive Recovery0.9 mg/kgIntranasal10% DMSO[4]
MiceAcute Renal Injury9.0 mg/kgSubcutaneous (s.c.)10 mM KOH in 0.9% NaCl[9]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay
  • Cell Culture: Culture primary cortical neurons from E15-17 mouse embryos for 7-9 days.

  • Ischemia Induction: Induce ischemia-like conditions by subjecting the neurons to glucose deprivation for 24 hours.

  • Treatment: During the glucose deprivation period, treat the cells with varying concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁶ M). Include a vehicle control group. To confirm Mas receptor dependency, a separate group can be co-treated with the Mas receptor antagonist A779.

  • Assessment of Cell Death: After 24 hours, determine the percentage of cell death using a trypan blue exclusion assay or other suitable viability assays.[5][6]

Protocol 2: In Vivo Colitis Model
  • Animal Model: Use female BALB/c mice (6-10 weeks old).

  • Colitis Induction: Induce colitis using a suitable method, such as dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water.

  • This compound Preparation: Dissolve this compound in 0.9% saline to the desired concentrations (e.g., 1, 20, 40 mg/kg).

  • Treatment Regimen:

    • Prophylactic: Administer this compound via intraperitoneal (i.p.) injection daily, starting from the day of colitis induction.

    • Therapeutic: Begin daily i.p. injections of this compound after the establishment of colitis (e.g., on day 5).

  • Outcome Measures: Monitor body weight, colon length, and colon thickness. Perform histological analysis of the colon to assess inflammation and ulceration. Analyze the expression of inflammatory mediators in the colonic tissue.[8]

Visualizations

Renin_Angiotensin_System cluster_vasoconstrictor Vasoconstrictor/Pro-inflammatory Axis cluster_vasodilator Vasodilator/Protective Axis Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Ang-(1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor Ang17->MasR AVE0991 This compound AVE0991->MasR Agonist Vasoconstriction Vasoconstriction Inflammation Fibrosis AT1R->Vasoconstriction Vasodilation Vasodilation Anti-inflammatory Anti-fibrotic MasR->Vasodilation

Caption: The Renin-Angiotensin System (RAS) showing the opposing actions of the AT1 and Mas receptors.

Experimental_Workflow_Inconsistency cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment invitro_cells Primary Cortical Neurons invitro_treatment This compound Treatment (e.g., 10⁻⁸ M) invitro_cells->invitro_treatment invitro_result Neuroprotection (Reduced Cell Death) invitro_treatment->invitro_result troubleshooting Potential Reasons for Discrepancy - BBB Penetration - Systemic vs. Local Effects - Complex Pathophysiology invitro_result->troubleshooting Contradicts invivo_model Mouse Model of Stroke invivo_treatment Systemic this compound (e.g., 20 mg/kg i.p.) invivo_model->invivo_treatment invivo_result No Beneficial Effect (or Worsened Outcome) invivo_treatment->invivo_result invivo_result->troubleshooting Explained by

Caption: Troubleshooting logic for inconsistent findings between in vitro and in vivo this compound studies.

References

Addressing variability in animal model response to AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AVE 0991 in animal models. Variability in experimental outcomes can arise from multiple factors, and this resource aims to help you identify and address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a nonpeptide, orally active agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas.[1][2][3] It mimics the effects of the endogenous peptide Ang-(1-7), which is part of the renin-angiotensin system (RAS).[2] The primary mechanism of action of this compound is to stimulate the Mas receptor, leading to a variety of cellular responses that often counteract the effects of Angiotensin II.[2][4]

Q2: What are the known downstream signaling pathways activated by this compound?

A2: this compound, by activating the Mas receptor, triggers several downstream signaling pathways. A key pathway involves the stimulation of nitric oxide (NO) release from endothelial cells.[4][5] The signaling cascade can also involve interactions with Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, suggesting a complex interplay within the RAS.[4][6] In some contexts, its effects are mediated through the Mas/HO-1/p38 MAPK signaling pathway[7] and the Mas/PKA/CREB/UCP-2 pathway.[1]

Q3: Is this compound orally active?

A3: Yes, this compound is orally active, which is a significant advantage over the native peptide Ang-(1-7) as it is resistant to proteolytic degradation.[1][2]

Q4: What are the common animal models in which this compound has been studied?

A4: this compound has been investigated in a variety of animal models, primarily mice and rats, to study its effects in different pathological conditions. These include models of hypertension, kidney disease, colitis, myocardial infarction, diabetes, and neurocognitive disorders.[8][9][10][11]

Troubleshooting Guide

Issue 1: Lack of Expected Therapeutic Effect

If you are not observing the anticipated effects of this compound in your animal model, consider the following potential causes and troubleshooting steps.

Potential Causes:

  • Inadequate Dosing: The dose of this compound may be insufficient for the specific animal model, strain, or disease state.

  • Route of Administration: The chosen route of administration may not be optimal for achieving the desired tissue concentration.

  • Animal Strain and Sex Differences: Different animal strains and sexes can exhibit varied responses to pharmacological agents.

  • Compound Stability and Handling: Improper storage or handling of this compound could lead to degradation.

  • Timing of Administration: The therapeutic window for this compound's effects might be specific to the disease model.

Troubleshooting Steps:

  • Review Dosing Regimens: Compare your dosage with those reported in the literature for similar models. A summary of dosages used in various studies is provided in Table 1.

  • Optimize Administration Route: While orally active, some studies have utilized intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) injections.[4][12][13][14] The optimal route may depend on the target organ and desired pharmacokinetic profile.

  • Consider Animal Model Specifics: Be aware of the genetic background of your animal model. For instance, responses in C57BL/6 mice might differ from those in BALB/c mice or Sprague-Dawley rats.[4][12][14]

  • Ensure Proper Compound Handling: this compound is soluble in alkaline water solutions or organic solvents like DMSO or ethanol.[11] Ensure it is properly dissolved and stored according to the manufacturer's instructions to maintain its activity.

  • Adjust Treatment Timing: The timing of this compound administration relative to disease induction can be critical. Some studies have employed prophylactic (before disease induction) versus therapeutic (after disease onset) treatment regimens with differing outcomes.[8]

Issue 2: High Variability in Animal Response

Significant variability between individual animals within the same experimental group can obscure treatment effects.

Potential Causes:

  • Genetic Heterogeneity: Even within an inbred strain, there can be some degree of genetic drift. Outbred stocks will naturally have higher variability.

  • Environmental Factors: Differences in housing conditions, diet, or stress levels can influence experimental outcomes.

  • Underlying Health Status: Subclinical infections or other health issues can affect an animal's response to treatment.

  • Technical Variability: Inconsistent administration of the compound or measurement of endpoints can introduce variability.

Troubleshooting Steps:

  • Use Genetically Uniform Animals: Whenever possible, use F1 hybrids or well-established inbred strains to reduce genetic variability.[15]

  • Standardize Environmental Conditions: Maintain consistent housing, light-dark cycles, temperature, and diet for all animals.

  • Health Monitoring: Ensure all animals are healthy and free from common pathogens before starting the experiment.

  • Refine Experimental Techniques: Ensure all personnel are well-trained and follow standardized protocols for drug administration, sample collection, and data measurement.

Data Presentation

Table 1: Summary of this compound Dosing in Rodent Models

Animal ModelStrainDisease/ConditionDoseRoute of AdministrationObserved EffectReference
MouseC57BL/6Water-loaded0.58 nmol/gIntraperitoneal (i.p.)Reduced urinary volume[4][16]
MouseSwissWater-loaded0.58 nmol/gIntraperitoneal (i.p.)Reduced urinary volume[16]
MouseBALB/cColitis (DSS-induced)1, 20, 40 mg/kgIntraperitoneal (i.p.)Reduced colitis severity[8]
MouseBALB/cChronic Asthma (OVA-induced)1 mg/kg/daySubcutaneous (s.c.)Attenuated pulmonary remodeling[12]
RatSprague-DawleyDiabetes (STZ-induced)20 mg/kg/dayIn chowCardioprotective[10]
RatWistarDiabetes (STZ-induced)576 µg/kg/dayIntraperitoneal (i.p.)Improved endothelial function[13][17]
RatSprague-DawleyLiver Cirrhosis (BDL)1 mg/kgIntravenous (i.v.)Reduced portal pressure[14]
RatAgedPostoperative dNCR0.9 mg/kgIntranasalReduced neuroinflammation[11]
RatObese ZuckerObesity0.5 mg/kg/dayOsmotic minipumpImproved glucose metabolism[18]
RatSpontaneously HypertensiveHypertensionNot specifiedNot specifiedBlunted nightly blood pressure increase[19]
RatRenovascular HypertensiveHypertensionNot specifiedOralReduced cardiac remodeling[9]

Experimental Protocols

Protocol 1: Induction of Colitis and this compound Treatment in Mice

  • Animal Model: Female BALB/c mice (6-10 weeks old).[8]

  • Induction of Colitis: Dextran sulfate (B86663) sodium (DSS) is administered in drinking water.

  • This compound Administration:

    • Prophylactic approach: Daily intraperitoneal (i.p.) injections of this compound (1, 20, or 40 mg/kg) are given concurrently with DSS administration.[8]

    • Treatment approach: Daily i.p. injections of this compound are initiated after the onset of colitis symptoms.[8]

  • Outcome Measures: Body weight changes, colon length and thickness, histological assessment of mucosal damage, and expression of inflammatory mediators are evaluated.[8]

Protocol 2: Chronic Allergic Lung Inflammation and this compound Treatment in Mice

  • Animal Model: Male BALB/c mice (6-8 weeks old).[12]

  • Induction of Inflammation: Mice are sensitized with four intraperitoneal (i.p.) injections of ovalbumin (OVA) at 14-day intervals. Subsequently, they are challenged with nebulized OVA three times a week for four weeks.[12]

  • This compound Administration: this compound (1 mg/kg/day) is administered subcutaneously (s.c.) during the challenge period.[12]

  • Outcome Measures: Airway responsiveness, airway wall and pulmonary vasculature thickness, right ventricular hypertrophy, and cytokine levels in bronchoalveolar lavage (BAL) are assessed.[12]

Mandatory Visualization

AVE0991_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_AVE0991 This compound Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor AngII->MasR Counteracted by Vasoconstriction Vasoconstriction AT1R->Vasoconstriction ... (detrimental effects) AVE0991 This compound AVE0991->MasR NO_release Nitric Oxide (NO) Release MasR->NO_release Anti_inflammatory Anti-inflammatory Effects MasR->Anti_inflammatory Vasodilation Vasodilation NO_release->Vasodilation

Caption: Simplified signaling pathway of this compound in the context of the Renin-Angiotensin System.

Experimental_Workflow_Colitis start Start: Female BALB/c Mice (6-10 weeks old) dss Induce Colitis: Dextran Sulfate Sodium (DSS) in drinking water start->dss treatment_decision Treatment Approach? dss->treatment_decision prophylactic Prophylactic: Daily i.p. This compound (concurrent with DSS) treatment_decision->prophylactic Yes therapeutic Therapeutic: Daily i.p. This compound (after symptom onset) treatment_decision->therapeutic No evaluation Evaluation: - Body weight - Colon morphology - Histology - Inflammatory markers prophylactic->evaluation therapeutic->evaluation end End evaluation->end

Caption: Experimental workflow for studying this compound in a DSS-induced colitis mouse model.

Troubleshooting_Logic start Issue: Lack of Expected Effect check_dose Review Dosing Regimen (See Table 1) start->check_dose check_route Optimize Administration Route (Oral, i.p., s.c., i.v.) check_dose->check_route check_model Consider Animal Model (Strain, Sex, Age) check_route->check_model check_handling Verify Compound Stability & Handling check_model->check_handling check_timing Adjust Treatment Timing (Prophylactic vs. Therapeutic) check_handling->check_timing resolve Potential Resolution check_timing->resolve

Caption: Logical troubleshooting workflow for addressing a lack of effect with this compound.

References

Validation & Comparative

A Comparative Analysis of AVE 0991 and Angiotensin-(1-7) Potency

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative potency of AVE 0991, a nonpeptide mimetic, and the endogenous peptide Angiotensin-(1-7) reveals distinct yet functionally similar profiles in activating the Mas receptor, a key component of the renin-angiotensin system's protective arm. While both molecules exhibit a clear agonistic action, experimental data highlight differences in binding affinity and downstream signaling efficacy, positioning this compound as a potent and potentially more stable therapeutic alternative.

Angiotensin-(1-7) [Ang-(1-7)] is a naturally occurring heptapeptide (B1575542) with a range of beneficial cardiovascular and anti-inflammatory effects, primarily mediated through the G protein-coupled Mas receptor.[1][2][3] However, its therapeutic application is limited by its short half-life and susceptibility to degradation.[4] This has led to the development of nonpeptide agonists like this compound, designed to mimic the actions of Ang-(1-7) with improved pharmacological properties.[4][5][6] This guide provides a comprehensive comparison of the potency of this compound and Ang-(1-7), supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Potency at the Mas Receptor: A Quantitative Comparison

Binding affinity and functional assays are crucial in determining the potency of a ligand for its receptor. Multiple studies have demonstrated that this compound is a potent agonist of the Mas receptor, in some cases exhibiting a higher affinity than the endogenous ligand, Ang-(1-7).

ParameterThis compoundAngiotensin-(1-7)Cell/Tissue TypeReference
IC50 (Receptor Binding) 21 ± 35 nM220 ± 280 nMBovine Aortic Endothelial Cell Membranes[7][8]
IC50 (Receptor Binding) 4.75 x 10⁻⁸ mol/L-Mas-transfected COS cells[9]
Nitric Oxide (NO) Release 295 ± 20 nmol/L270 ± 25 nmol/LBovine Aortic Endothelial Cells[7][8]
Bioactive NO Release ~5 times higher than Ang-(1-7)-Bovine Aortic Endothelial Cells[7][10]
Superoxide (O₂⁻) Release 18 ± 2 nmol/L20 ± 4 nmol/LBovine Aortic Endothelial Cells[7][8]

Signaling Pathways and Downstream Effects

Both this compound and Ang-(1-7) initiate a cascade of intracellular events upon binding to the Mas receptor. A primary and well-documented downstream effect is the stimulation of nitric oxide (NO) production, which contributes to their vasodilatory and cardioprotective actions.[5][7][11] The signaling pathway often involves the activation of endothelial Nitric Oxide Synthase (eNOS).

cluster_membrane Cell Membrane cluster_ligands cluster_cytoplasm Cytoplasm Mas Mas Receptor eNOS_inactive eNOS (inactive) Mas->eNOS_inactive Activation AVE0991 This compound AVE0991->Mas Ang17 Ang-(1-7) Ang17->Mas eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO Conversion Physiological_Effects Physiological Effects (e.g., Vasodilation) NO->Physiological_Effects

Figure 1: Simplified signaling pathway of this compound and Ang-(1-7) via the Mas receptor leading to Nitric Oxide production.

In Vivo Efficacy: A Comparative Overview

The functional consequences of Mas receptor activation by this compound and Ang-(1-7) have been demonstrated in various animal models, where both compounds exhibit similar beneficial effects. These include improvements in cardiac function, reduction of inflammation, and neuroprotection.

EffectThis compoundAngiotensin-(1-7)Animal ModelReference
Antidiuretic Effect Significant reduction in urinary volumePotent antidiuretic effectWater-loaded mice[9]
Cardiac Function Attenuated heart failure post-myocardial infarctionCardioprotective effectsRats[5]
Neuroprotection Attenuated delayed neurocognitive recovery-Aged rats[6]
Anti-inflammatory Reduced pulmonary remodeling in chronic asthma-Mice[12]
Antitumorigenic Slowed tumor growth and attenuated muscle wasting-Mice with cancer cachexia[13]

Experimental Protocols

The data presented in this guide are based on established scientific methodologies. Below are summaries of the key experimental protocols used to compare the potency of this compound and Angiotensin-(1-7).

Radioligand Binding Assays

Membranes Cell Membranes (e.g., Bovine Aortic Endothelial Cells) Incubation Incubation Membranes->Incubation Radioligand [¹²⁵I]-Ang-(1-7) Radioligand->Incubation Competitor This compound or Unlabeled Ang-(1-7) (Increasing Concentrations) Competitor->Incubation Filtration Vacuum Filtration Incubation->Filtration Measurement Gamma Counting (Measurement of Bound Radioactivity) Filtration->Measurement Analysis IC50 Determination Measurement->Analysis

Figure 2: Workflow for competitive radioligand binding assays.

To determine the binding affinity of this compound and Ang-(1-7) to the Mas receptor, competitive binding assays are performed.[7] Cell membranes expressing the Mas receptor are incubated with a fixed concentration of radiolabeled Ang-(1-7) (e.g., [¹²⁵I]-Ang-(1-7)) and increasing concentrations of either unlabeled Ang-(1-7) or this compound.[7] The ability of the unlabeled compounds to displace the radioligand from the receptor is measured. The concentration at which 50% of the radioligand is displaced is known as the IC50 value, which is inversely proportional to the binding affinity.

Measurement of Nitric Oxide Release

Cells Endothelial Cells Stimulation Stimulation with This compound or Ang-(1-7) Cells->Stimulation Nanosensor Electrochemical Nanosensor Stimulation->Nanosensor NO Release Measurement Real-time Measurement of NO Concentration Nanosensor->Measurement Analysis Data Analysis (Peak NO Concentration) Measurement->Analysis

Figure 3: Experimental workflow for measuring nitric oxide release.

The functional potency of this compound and Ang-(1-7) in stimulating NO release is often assessed using electrochemical nanosensors.[7] Cultured endothelial cells are stimulated with either this compound or Ang-(1-7), and the subsequent release of NO is measured in real-time at the cell surface.[7] This method allows for a direct and dynamic comparison of the NO-releasing capabilities of the two compounds.

Conclusion

References

A Comparative Guide to AVE 0991 and A-779 in Modulating Mas Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AVE 0991 and A-779, two key pharmacological tools used to investigate the Mas receptor, a critical component of the renin-angiotensin system's protective axis. The following sections detail their mechanisms of action, present supporting experimental data, and outline common experimental protocols.

The Mas receptor, a G protein-coupled receptor, is the primary receptor for Angiotensin-(1-7) [Ang-(1-7)].[1][2][3] This axis, often referred to as the ACE2/Ang-(1-7)/Mas axis, plays a crucial role in counteracting the detrimental effects of the classical renin-angiotensin system, which involves Angiotensin II and the AT1 receptor.[1][4][5] Activation of the Mas receptor is associated with a range of beneficial physiological responses, including vasodilation, anti-inflammatory effects, anti-fibrotic actions, and improved endothelial function.[3]

This compound is a nonpeptide agonist of the Mas receptor, designed to mimic the effects of the endogenous ligand Ang-(1-7).[6][7][8][9] Its non-peptide nature offers advantages such as oral activity and resistance to proteolytic degradation.[8][10] In contrast, A-779 is a selective antagonist of the Mas receptor, effectively blocking the actions of Ang-(1-7) and its agonists like this compound.[11][12][13] It exhibits no significant affinity for AT1 or AT2 receptors.[12][13]

Quantitative Comparison of this compound and A-779

The following table summarizes quantitative data from various studies, highlighting the distinct and opposing effects of this compound and A-779 on Mas receptor activity.

ParameterThis compoundA-779Rationale
Compound Type Nonpeptide AgonistPeptide AntagonistDefines the fundamental action on the Mas receptor.
Primary Function Mimics Ang-(1-7) to activate the Mas receptor.[6][7][8]Blocks the Mas receptor, inhibiting the effects of Ang-(1-7) and its agonists.[11][12]Describes the primary pharmacological effect.
In Vitro Activity - Displaced 125I-Ang-(1-7) binding in Mas-transfected COS cells with an IC50 of 4.75 x 10-8 mol/L.[7] - Induced nitric oxide (NO) release in Mas-transfected CHO cells.[6][14] - Reduced neuronal cell death by ~60% in a glucose deprivation model at concentrations of 10-8 M to 10-6 M.[15]- Completely blocked the antidiuretic effect of this compound in vivo.[6][7] - Prevented the neuroprotective effect of this compound in a glucose deprivation model.[15] - Blocked the increase in IL-10 induced by this compound in a model of chronic asthma.[16]Provides specific examples of their opposing actions in controlled cellular environments.
In Vivo Activity - Produced a significant reduction in urinary volume in water-loaded mice (0.58 nmol/g body weight).[6][7] - Attenuated pulmonary remodeling in a murine model of chronic asthma (1 mg/kg/day, s.c.).[16]- Administered at 80 mg/kg i.p. to antagonize this compound in a stroke model.[15] - Infused at 1.5 μg/h to block the effects of this compound in an asthma model.[16]Demonstrates their effects in complex biological systems.
Specificity - Did not significantly inhibit 125I-Ang II or 125I-Ang IV binding.[6][14]- Exhibits no significant affinity for AT1 or AT2 receptors at a concentration of 1 μM.[12][13]Highlights the selectivity of these compounds for the Mas receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to characterize the activity of this compound and A-779.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound to the Mas receptor.

Methodology:

  • Preparation of Kidney Slices: C57BL/6 mice are euthanized, and the kidneys are removed and frozen. Coronal sections (12 μm) are cut and mounted on gelatin-coated slides.

  • Incubation: The kidney slices are incubated with 0.5 nmol/L of 125I-Ang-(1-7) in the presence or absence of varying concentrations of unlabeled this compound (e.g., 10-5 mol/L) or other ligands like Ang II and Ang IV for 90 minutes at room temperature.

  • Washing: The slides are washed in a buffer solution to remove unbound radioligand.

  • Detection: The slides are exposed to a phosphor screen, and the resulting autoradiograms are analyzed to quantify the displacement of 125I-Ang-(1-7) by this compound.[6][14]

Nitric Oxide (NO) Release Assay

Objective: To measure the functional consequence of Mas receptor activation by this compound.

Methodology:

  • Cell Culture: Chinese hamster ovary (CHO) cells transfected with the Mas receptor are cultured in appropriate media.

  • Treatment: The cells are treated with this compound. In parallel experiments, cells can be pre-treated with A-779 to confirm the Mas receptor-mediated effect.

  • NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Analysis: The increase in nitrite concentration in response to this compound, and its inhibition by A-779, is quantified to assess Mas receptor-mediated NO production.[6][14]

In Vivo Murine Model of Antidiuresis

Objective: To evaluate the in vivo efficacy of this compound and its blockade by A-779.

Methodology:

  • Animal Model: C57BL/6 mice are water-loaded by oral gavage.

  • Drug Administration: this compound (e.g., 0.58 nmol/g body weight) is administered. In a separate group, A-779 is administered prior to this compound to test for antagonism.

  • Urine Collection: The mice are placed in metabolic cages, and urine is collected over a defined period (e.g., 60 minutes).

  • Measurement: The total urinary volume and osmolality are measured. A reduction in urine volume and an increase in osmolality in the this compound-treated group, which is reversed by A-779, indicates Mas receptor-mediated antidiuresis.[6][7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the Mas receptor signaling pathway and a typical experimental workflow for comparing this compound and A-779.

Mas_Receptor_Signaling cluster_membrane Cell Membrane Mas Mas Receptor PI3K_Akt PI3K/Akt Pathway Mas->PI3K_Akt Activates Anti_inflammatory Anti-inflammatory Effects Mas->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects Mas->Anti_fibrotic Ang17 Ang-(1-7) Ang17->Mas Activates AVE0991 This compound (Agonist) AVE0991->Mas Activates A779 A-779 (Antagonist) A779->Mas Blocks eNOS eNOS PI3K_Akt->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: Mas Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Binding Receptor Binding Assays analysis Data Analysis and Interpretation Binding->analysis Functional Functional Assays (e.g., NO release) Functional->analysis AnimalModel Animal Model Selection (e.g., mouse, rat) DrugAdmin Drug Administration (this compound +/- A-779) AnimalModel->DrugAdmin Outcome Outcome Measurement (e.g., blood pressure, tissue analysis) DrugAdmin->Outcome Outcome->analysis start Hypothesis: Compare this compound and A-779 on Mas Receptor start->Binding start->Functional start->AnimalModel conclusion Conclusion on Comparative Efficacy analysis->conclusion

References

A Head-to-Head Comparison of AVE 0991 and Losartan: Targeting Opposing Axes of the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal physiology. Traditionally, therapeutic intervention has focused on inhibiting the "classical" ACE/Angiotensin II/AT1 receptor axis, exemplified by drugs like the Angiotensin II Receptor Blocker (ARB), losartan (B1675146). However, the discovery of a counter-regulatory "alternative" RAS axis, comprising ACE2/Angiotensin-(1-7)/Mas receptor, has opened new therapeutic avenues. This guide provides a detailed, data-driven comparison of losartan and AVE 0991, a non-peptide agonist of the Mas receptor, offering insights into their distinct mechanisms and therapeutic effects for researchers in pharmacology and drug development.

Mechanism of Action: A Tale of Two Pathways

Losartan and this compound exert their effects by modulating the RAS through fundamentally different, and often opposing, mechanisms.

Losartan is a selective and competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] By blocking the binding of the potent vasoconstrictor Angiotensin II (Ang II) to the AT1 receptor, losartan effectively inhibits the primary detrimental effects of the classical RAS pathway, including vasoconstriction, inflammation, cellular proliferation, and fibrosis.[2][3][4] Losartan is a prodrug, metabolized in the liver by CYP2C9 and CYP3A4 enzymes into its active metabolite, EXP3174, which is 10-40 times more potent and has a longer half-life, contributing significantly to losartan's therapeutic duration.[1][5][6][7]

This compound is a synthetic, non-peptide agonist that mimics the action of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)].[8][9] It selectively binds to and activates the Mas receptor, the key effector of the alternative, or protective, arm of the RAS.[8][10] Activation of the Mas receptor typically leads to effects that counteract the AT1 receptor signaling, such as vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic responses.[11][12][13] As a non-peptide molecule, this compound offers advantages over native Ang-(1-7), including oral activity and resistance to degradation by proteolytic enzymes.[9][14]

Signaling Pathway Visualizations

losartan_pathway cluster_ras Classical RAS Pathway cluster_cellular Cellular Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin ACE ACE AngI->ACE AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds ACE->AngII Effects Vasoconstriction Inflammation Fibrosis Proliferation AT1R->Effects Losartan Losartan Losartan->AT1R Blocks

ave0991_pathway cluster_ras Alternative RAS Pathway cluster_cellular Cellular Effects AngII Angiotensin II ACE2 ACE2 AngII->ACE2 Ang17 Ang-(1-7) MasR Mas Receptor Ang17->MasR Binds ACE2->Ang17 Effects Vasodilation Anti-inflammatory Anti-fibrotic Anti-proliferative MasR->Effects AVE0991 This compound AVE0991->MasR Activates (Mimic)

Performance Comparison: Quantitative Data

ParameterThis compoundLosartan
Mechanism of Action
Target ReceptorMas ReceptorAngiotensin II Type 1 (AT1) Receptor
Effect on ReceptorAgonist (mimics Ang-(1-7))[8]Competitive Antagonist[1][2]
Primary Signaling AxisAlternative RAS (ACE2/Ang-(1-7)/Mas)Classical RAS (ACE/Ang II/AT1)
Pharmacokinetics
Oral BioavailabilityOrally active, specific % not defined[9][14]~33%[1][5][7]
Half-life (t½)Longer than Ang-(1-7), specific hours not defined[12]~1.5 - 2.5 hours (Parent Drug)[1][5][15] ~6 - 9 hours (Active Metabolite EXP3174)[1][5][6]
Active MetaboliteNot ApplicableYes (EXP3174, 10-40x more potent)[5][6][7]
Therapeutic Effects (Preclinical Data)
Blood Pressure ReductionReduces blood pressure in hypertensive animal models[11][12][16]Reduces Mean Arterial Pressure by 20-30 mmHg in SHRs[17]. Attenuates Systolic BP from 164 mmHg to 120 mmHg in L-NAME model[18].
Cardioprotection (Myocardial Ischemia-Reperfusion)Reduces infarct size to 29.9 ± 4.8% of area at risk[19][20]Reduces infarct size (data for combination with this compound: 30.8 ± 5.8%)[19][20]
Anti-fibrotic EffectsReduces cardiac fibrosis and collagen deposition[11][13]Reduces left ventricular collagen volume and inhibits myocardial fibrosis[21]
Receptor Binding (IC50)4.75 x 10⁻⁸ mol/L (displacing ¹²⁵I-Ang-(1-7) from Mas)[10]N/A (Antagonist)

Key Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity of a test compound for its target receptor.

  • Objective: To determine the IC50 value of this compound for the Mas receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human Mas receptor (e.g., transfected CHO or COS cells).[10]

    • Radioligand: ¹²⁵I-labeled Angiotensin-(1-7).[10]

    • Test compound: this compound at various concentrations.

    • Binding buffer (e.g., Tris-HCl, MgCl₂, bovine serum albumin).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Methodology:

    • Incubation: Cell membranes are incubated in the binding buffer with a fixed concentration of the radioligand (¹²⁵I-Ang-(1-7)) and varying concentrations of the unlabeled test compound (this compound).

    • Equilibrium: The mixture is incubated at room temperature for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is measured using a gamma or scintillation counter.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[10]

Animal Model of Myocardial Ischemia-Reperfusion (I/R) Injury

This protocol, based on a direct comparative study, evaluates the cardioprotective effects of the compounds.[19][20]

  • Objective: To compare the ability of this compound and losartan to reduce myocardial infarct size following I/R injury in rats.

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Methodology:

    • Anesthesia and Ventilation: Rats are anesthetized (e.g., with ketamine/xylazine) and mechanically ventilated.

    • Surgical Preparation: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and isolated.

    • Drug Administration: The test compounds (e.g., losartan 2 mg/kg, this compound 576 μg/kg) or vehicle are administered intravenously as a bolus 10 minutes prior to ischemia and continued as an infusion throughout the ischemic period.[19][20]

    • Ischemia: The LAD artery is occluded with a suture for 30 minutes to induce myocardial ischemia. Successful occlusion is confirmed by regional cyanosis and ECG changes.

    • Reperfusion: The suture is released to allow for 2 hours of reperfusion.

    • Infarct Size Measurement: At the end of reperfusion, the LAD is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the non-ischemic (blue) and ischemic (area at risk, AAR) myocardium. The heart is then excised, sliced, and incubated in a solution of triphenyltetrazolium (B181601) chloride (TTC). TTC stains viable tissue red, while the infarcted tissue remains pale white.

    • Data Analysis: The slices are photographed, and the areas of the left ventricle, AAR, and infarct size (IS) are measured using image analysis software. The infarct size is expressed as a percentage of the area at risk (%IS/AR).[19][20]

Assessment of Cardiac Fibrosis in a Hypertension Model

This protocol assesses the anti-fibrotic potential of the compounds in a chronic disease model.

  • Objective: To quantify the effect of this compound or losartan on collagen deposition in the hearts of hypertensive rats.

  • Animal Model: Spontaneously Hypertensive Rats (SHR) or renovascular hypertension models (e.g., two-kidney, one-clip).[11][21]

  • Methodology:

    • Induction & Treatment: Hypertension is allowed to develop. Animals are then treated with the test compound (e.g., losartan 20 mg/kg/day in drinking water) or vehicle for a prolonged period (e.g., 8-16 weeks).[21][22]

    • Tissue Collection: At the end of the treatment period, animals are euthanized, and hearts are excised, weighed, and fixed in 10% buffered formalin.

    • Histology: The fixed heart tissue is embedded in paraffin, and thin sections (e.g., 4-5 µm) are cut.

    • Staining: The sections are stained with a collagen-specific stain, such as PicroSirius Red or Masson's Trichrome, to visualize collagen fibers.

    • Microscopy and Image Analysis: The stained sections are examined under a light microscope. Multiple random fields of view from the left ventricular wall are captured digitally.

    • Quantification: Image analysis software is used to quantify the fibrotic area. This is typically done by setting a color threshold to identify the stained collagen fibers and calculating the ratio of the collagen-positive area to the total tissue area. This value is reported as the collagen volume fraction (%).[21]

Conclusion

This compound and losartan represent two distinct strategies for modulating the Renin-Angiotensin System. Losartan, a well-established therapeutic, provides robust inhibition of the classical RAS pathway's detrimental effects by blocking the AT1 receptor. In contrast, this compound is a pioneering compound that leverages the protective, counter-regulatory actions of the alternative RAS pathway through Mas receptor activation. Preclinical data show that both compounds offer significant cardiovascular benefits, including blood pressure reduction and attenuation of pathological remodeling. Notably, direct comparative studies suggest this compound has potent cardioprotective effects. For drug development professionals, the exploration of Mas receptor agonists like this compound presents a promising frontier, potentially offering a complementary or alternative approach to traditional RAS blockade for treating cardiovascular and renal diseases.

References

The Synergistic Potential of Captopril and AVE 0991 in Cardiovascular Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the combined and individual effects of the ACE inhibitor Captopril and the Angiotensin-(1-7) agonist AVE 0991 reveals a promising therapeutic strategy for cardiovascular diseases, particularly in the context of myocardial injury. This guide synthesizes experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

Captopril, a cornerstone in cardiovascular therapy, functions by inhibiting the Angiotensin-Converting Enzyme (ACE), thereby reducing the levels of the potent vasoconstrictor Angiotensin II (Ang II). This action leads to vasodilation, reduced blood pressure, and decreased cardiac workload. In contrast, this compound is a nonpeptide agonist of the Mas receptor, mimicking the effects of the endogenous peptide Angiotensin-(1-7). Activation of the Mas receptor is associated with cardioprotective effects, including vasodilation, anti-inflammatory, and anti-fibrotic actions, which counteract the detrimental effects of Ang II.

The combination of Captopril and this compound presents a multi-faceted approach to cardiovascular protection. By simultaneously blocking the production of Ang II and stimulating the protective Ang-(1-7)/Mas receptor axis, this combination therapy has the potential for enhanced therapeutic benefits compared to monotherapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Captopril, this compound, and their combination in a rat model of myocardial ischemia-reperfusion injury.

Treatment GroupMyocardial Infarct Size to Area at Risk Ratio (%IS/AR)
Control (MI/R)48.9 ± 8.8%
Captopril31.7 ± 7.7%
This compound29.9 ± 4.8%
Captopril + this compound 31.7 ± 7.7%

Data from a study on myocardial ischemia-reperfusion in rats.[1][2]

Experimental Protocols

A detailed methodology for a key experiment investigating the effects of Captopril and this compound in a myocardial ischemia-reperfusion model is provided below.

Animal Model: Male Wistar rats.

Experimental Groups:

  • Control (MI/R): Rats subjected to myocardial ischemia-reperfusion.

  • Captopril: Rats treated with Captopril (3 mg/kg).

  • This compound: Rats treated with this compound (576 μg/kg).

  • Captopril + this compound: Rats treated with a combination of Captopril (3 mg/kg) and this compound (576 μg/kg).

Surgical Procedure:

  • Rats were anesthetized, and the left main coronary artery was occluded for 30 minutes to induce ischemia.

  • The occlusion was then released, and the heart was reperfused for 2 hours.

Drug Administration:

  • Captopril, this compound, or their combination were administered as an intravenous infusion starting 10 minutes before the induction of ischemia and continued throughout the ischemic period.[1][2]

Infarct Size Measurement:

  • After the reperfusion period, the hearts were excised, and the infarct size and area at risk were determined to calculate the %IS/AR.[1][2]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental design, the following diagrams are provided.

G cluster_RAS Renin-Angiotensin System cluster_Captopril Captopril Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE ACE AngiotensinI->ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction Captopril Captopril Captopril->ACE Inhibits G cluster_Protective_Axis Protective Axis of RAS cluster_AVE0991 This compound Action AngiotensinII_p Angiotensin II Angiotensin17 Angiotensin-(1-7) AngiotensinII_p->Angiotensin17 ACE2 MasR Mas Receptor Angiotensin17->MasR Cardioprotection Vasodilation, Anti-inflammatory, Anti-fibrotic MasR->Cardioprotection AVE0991 This compound AVE0991->MasR Activates G cluster_Workflow Experimental Workflow start Start: Male Wistar Rats grouping Divide into 4 Groups: Control, Captopril, This compound, Combination start->grouping drug_admin Intravenous Infusion: 10 min before Ischemia grouping->drug_admin ischemia Induce Myocardial Ischemia: 30 min Coronary Artery Occlusion drug_admin->ischemia reperfusion Reperfusion: 2 hours ischemia->reperfusion analysis Infarct Size Analysis reperfusion->analysis end End analysis->end

References

Validating the Effects of AVE 0991: A Comparative Guide Using Mas Receptor Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies used to validate the effects of AVE 0991, a nonpeptide agonist of the Mas receptor. The primary focus is on the use of Mas receptor knockout (KO) mice as a definitive genetic tool, with supporting data from alternative pharmacological and in vitro approaches. This information is intended to assist researchers in designing and interpreting experiments aimed at understanding the physiological roles of the ACE2/Ang-(1-7)/Mas axis and the therapeutic potential of its agonists.

Introduction to this compound and the Mas Receptor

This compound is a synthetic, orally active compound that mimics the actions of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)]. Both this compound and Ang-(1-7) exert their effects primarily through the Mas receptor, a G protein-coupled receptor that constitutes a key component of the protective arm of the renin-angiotensin system (RAS). Activation of the Mas receptor generally counteracts the often-detrimental effects of Angiotensin II, promoting vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative responses. Validating that the observed effects of this compound are indeed mediated by the Mas receptor is crucial for its development as a therapeutic agent.

The Gold Standard: Mas Receptor Knockout Mice

The most rigorous method for validating the on-target effects of a receptor agonist is through the use of knockout animal models. In the case of this compound, Mas receptor knockout (Mas-KO) mice have been instrumental in confirming its mechanism of action. These mice lack a functional Mas receptor, and therefore, any physiological response to this compound that is absent or significantly attenuated in these animals can be confidently attributed to Mas receptor activation.

Experimental Data: Comparing Wild-Type and Mas-KO Mice

The following tables summarize the quantitative data from key studies comparing the effects of this compound in wild-type (WT) and Mas-KO mice.

Parameter Animal Model Treatment Wild-Type (WT) Response Mas-KO Response Reference
Urinary Volume (mL/60 min)Water-loaded C57BL/6 miceThis compound (0.58 nmol/g, i.p.)Significant reduction (0.06 ± 0.03) vs. vehicle (0.27 ± 0.05)Blunted effect (0.37 ± 0.10) vs. vehicle[1][2]
Urinary Osmolality (mOsm/kg H₂O)Water-loaded C57BL/6 miceThis compound (0.58 nmol/g, i.p.)Significant increase (1669 ± 231.0) vs. vehicle (681.1 ± 165.8)No significant change (684.4 ± 183.2) vs. vehicle[1]
VasodilationIsolated aortic ringsThis compoundInduced vasodilationAbolished vasodilation[3]

Alternative Validation Methods

While Mas-KO mice provide the most definitive evidence, other methods are commonly used to corroborate the Mas receptor-dependent effects of this compound.

Pharmacological Blockade with A-779

A-779 is a selective antagonist of the Mas receptor. Co-administration of A-779 with this compound should block the effects of the agonist if they are mediated by the Mas receptor.

Parameter Animal/Cell Model Treatment This compound Response This compound + A-779 Response Reference
Antidiuretic EffectWater-loaded C57BL/6 miceThis compound (0.58 nmol/g, i.p.) + A-779Significant reduction in urinary volumeEffect completely blocked[1][2]
Nitric Oxide (NO) ReleaseMas-transfected CHO cellsThis compoundIncreased NO releaseEffect blocked[2]
Neuronal Cell DeathGlucose-deprived primary cortical neuronsThis compound (10⁻⁸ M to 10⁻⁶ M)Reduced cell death by ~60%Neuroprotective effect prevented[4]
In Vitro Receptor Binding and Activation Assays

Studies using cells transfected with the Mas receptor provide direct evidence of this compound's ability to bind to and activate the receptor.

Assay Cell Line Method Result Reference
Radioligand BindingMas-transfected COS cellsDisplacement of ¹²⁵I-Ang-(1-7)This compound displaced the radioligand with an IC₅₀ of 4.75x10⁻⁸ mol/L[2]
Fluorescent Ligand BindingMas-transfected CHO cellsDisplacement of rhodamine-Ang-(1-7)This compound completely abolished binding[2]
Nitric Oxide ReleaseMas-transfected CHO cellsMeasurement of NO productionThis compound stimulated NO release[2]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Animal Models and Drug Administration
  • Animals: Male C57BL/6 wild-type and Mas receptor knockout mice are commonly used.

  • This compound Administration: For studies on renal function, this compound is often administered intraperitoneally (i.p.) at a dose of 0.58 nmol/g body weight, co-injected with a water load.[1] For other studies, subcutaneous (s.c.) administration at doses ranging from 1 to 20 mg/kg have been used.[4][5]

  • A-779 Administration: The Mas receptor antagonist A-779 can be administered i.p. at a dose of 80 mg/kg prior to this compound treatment.[4]

Measurement of Renal Function
  • Water Diuresis: Conscious mice are given a water load (e.g., 0.05 mL/g body weight) via intraperitoneal injection. Urine is then collected for a specified period (e.g., 60 minutes) to measure volume. Urinary osmolality can be determined using an osmometer.[1]

Measurement of Cardiovascular Parameters
  • Blood Pressure: In conscious mice, blood pressure can be measured non-invasively using a tail-cuff system.[6][7] For more detailed and continuous measurements, a catheter can be surgically implanted into the carotid artery.[1]

  • Vascular Reactivity: Thoracic aortic rings are isolated and mounted in an organ bath containing Krebs-Henseleit solution. The contractile and relaxant responses to various vasoactive agents, including this compound, are then measured.[8]

In Vitro Assays
  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or COS cells are cultured and transfected with a plasmid encoding the Mas receptor.

  • Nitric Oxide Measurement: Nitric oxide production in cell culture supernatants can be quantified using a nitric oxide analyzer or fluorescent probes.[2]

Signaling Pathways and Visualizations

Activation of the Mas receptor by this compound initiates a cascade of intracellular signaling events. The diagrams below, generated using the DOT language, illustrate these pathways and the experimental workflow for validating this compound's effects.

G cluster_0 This compound / Ang-(1-7) Signaling Pathway AVE0991 This compound / Ang-(1-7) MasR Mas Receptor AVE0991->MasR PI3K PI3K MasR->PI3K PLA2 PLA2 MasR->PLA2 MAPK MAP Kinases MasR->MAPK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects AA Arachidonic Acid PLA2->AA MAPK->Anti_inflammatory MAPK->Anti_fibrotic G cluster_1 Experimental Workflow for Validating this compound Effects start Hypothesis: This compound acts via Mas Receptor wt_mice Wild-Type Mice start->wt_mice ko_mice Mas-KO Mice start->ko_mice ave_treat_wt Administer this compound wt_mice->ave_treat_wt ave_treat_ko Administer this compound ko_mice->ave_treat_ko measure_wt Measure Physiological Effect (e.g., Blood Pressure, Renal Function) ave_treat_wt->measure_wt measure_ko Measure Physiological Effect (e.g., Blood Pressure, Renal Function) ave_treat_ko->measure_ko compare Compare Effects measure_wt->compare measure_ko->compare conclusion Conclusion: Effect is Mas Receptor-dependent compare->conclusion G cluster_2 Logical Relationship of Validation Methods AVE_effect Observed Effect of this compound Mas_KO Abolished in Mas-KO Mice AVE_effect->Mas_KO A779 Blocked by A-779 AVE_effect->A779 In_vitro Activates Mas Receptor in vitro AVE_effect->In_vitro Mas_dependent Conclusion: Mas Receptor-Dependent Effect Mas_KO->Mas_dependent A779->Mas_dependent In_vitro->Mas_dependent

References

Specificity of AVE 0991 for the Mas receptor compared to other receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Specificity of AVE 0991

This compound is a synthetic, non-peptide agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). Its selectivity for the Mas receptor over other angiotensin receptors, particularly the AT1 and AT2 receptors, is a critical aspect of its pharmacological profile. This guide provides a comprehensive comparison of this compound's binding affinity, supported by experimental data and detailed methodologies, to aid in its evaluation for research and drug development purposes.

High Specificity for the Mas Receptor

Experimental evidence strongly indicates that this compound is a highly selective agonist for the Mas receptor, with negligible affinity for the AT1 and AT2 receptors. This selectivity is crucial as activation of AT1 and AT2 receptors can elicit distinct and sometimes opposing physiological responses.

Quantitative Binding Affinity Data

Radioligand binding assays have been employed to determine the binding affinity of this compound for the Mas receptor. These studies consistently demonstrate a high affinity of this compound for its target. In contrast, studies investigating its interaction with AT1 and AT2 receptors have shown a lack of significant binding.

CompoundReceptorParameterValue (nM)Cell Line/Tissue
This compound Mas IC50 21 Bovine aortic endothelial cell membranes
This compound Mas IC50 47.5 Mas-transfected COS cells
This compoundAT1-Negligible affinityHEK-293 cells transfected with AT1R
This compoundAT2-Negligible affinityHEK-293 cells transfected with AT2R

A study using HEK-293 cells stably transfected with either AT1R or AT2R found that this compound had negligible affinity at either receptor. Another study reported that this compound showed only approximately 12% inhibition of specific Angiotensin II binding to AT1 or AT2 receptors at a high concentration of 10⁻⁵ mol/L. In contrast, this compound effectively displaces the binding of radiolabeled Angiotensin-(1-7) to the Mas receptor, with reported IC50 values of 21 nM in bovine aortic endothelial cell membranes and 47.5 nM in Mas-transfected COS cells.

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay used to determine the binding affinity of this compound for the Mas receptor.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Cells expressing the Mas receptor (e.g., Mas-transfected COS or CHO cells, or tissues known to express the receptor like kidney slices) are harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A fixed concentration of a radiolabeled ligand for the Mas receptor (e.g., [¹²⁵I]-Angiotensin-(1-7)) is used.

  • Increasing concentrations of the unlabeled competitor, this compound, are added to the wells.

  • A constant amount of the membrane preparation is added to each well.

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled Mas receptor agonist or antagonist.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using a non-linear regression analysis to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways Activated by this compound

Activation of the Mas receptor by this compound initiates downstream signaling cascades that are associated with beneficial cardiovascular and physiological effects. A key pathway involves the production of nitric oxide (NO), a potent vasodilator.

Mas Receptor Signaling to eNOS Activation

Mas_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AVE0991 This compound MasR Mas Receptor AVE0991->MasR PI3K PI3K MasR->PI3K Akt Akt PI3K->Akt eNOS_inactive eNOS (inactive) Akt->eNOS_inactive P eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation NO->Vasodilation

Caption: this compound activates the Mas receptor, leading to NO production.

Upon binding of this compound, the Mas receptor activates Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates and activates endothelial nitric oxide synthase (eNOS). Activated eNOS catalyzes the conversion of L-arginine to nitric oxide, which leads to vasodilation and other protective vascular effects.

Experimental Workflow for Assessing Mas Receptor Activation

experimental_workflow start Start: Culture Mas Receptor-Expressing Cells treatment Treat cells with this compound start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis western_blot Western Blot for p-Akt, p-eNOS lysis->western_blot no_assay Nitric Oxide (NO) Assay lysis->no_assay data_analysis Data Analysis and Quantification western_blot->data_analysis no_assay->data_analysis conclusion Conclusion: Mas Receptor Activation Confirmed data_analysis->conclusion

Caption: Workflow for confirming this compound-mediated Mas receptor activation.

Differential Effects of AVE 0991 and Angiotensin II on Cellular Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular signaling mechanisms activated by AVE 0991 and Angiotensin II (Ang II). This compound is a nonpeptide agonist of the Mas receptor, mimicking the effects of Angiotensin-(1-7), while Angiotensin II is the primary effector of the Renin-Angiotensin System (RAS), primarily acting through the AT1 receptor. Understanding the distinct signaling cascades initiated by these two compounds is crucial for the development of targeted therapeutics for cardiovascular and related diseases. This document presents supporting experimental data in structured tables, details key experimental protocols, and provides visual representations of the signaling pathways.

Core Signaling Pathways: A Tale of Two Receptors

Angiotensin II and this compound represent two opposing arms of the Renin-Angiotensin System. Ang II, through the AT1 receptor, is well-known for its role in vasoconstriction, inflammation, and cellular growth.[1] In contrast, this compound, by activating the Mas receptor, generally counteracts the effects of Ang II, promoting vasodilation and inhibiting cell proliferation.[1][2]

Angiotensin II Signaling: Upon binding to its G protein-coupled receptor, AT1, Angiotensin II initiates a cascade of intracellular events. The AT1 receptor couples to multiple G proteins, including Gq/11, Gi/o, and G12/13.[3][4] The canonical Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream kinases like the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which play a pivotal role in cell proliferation and hypertrophy.[4]

This compound Signaling: this compound acts as a selective agonist for the Mas receptor.[6] Activation of the Mas receptor is predominantly linked to the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway.[7] This signaling cascade leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO).[7][8] Nitric oxide is a potent vasodilator and has anti-proliferative and anti-inflammatory properties, directly opposing many of the downstream effects of Angiotensin II.[8]

Quantitative Data Comparison

The following tables summarize key quantitative data from various studies, highlighting the differential effects of this compound and Angiotensin II on receptor binding and cellular responses.

Table 1: Receptor Binding Affinity

CompoundReceptorCell Type/Membrane PreparationAssay TypeIC50 / Ki (nM)Reference
This compoundMasBovine Aortic Endothelial Cell MembranesRadioligand Binding ([¹²⁵I]-Ang-(1-7))21 ± 35[9][10]
This compoundMasCOS cells transfected with Mas receptorRadioligand Binding ([¹²⁵I]-Ang-(1-7))47.5
Angiotensin IIAT1Wild-type AT1 receptorRadioligand Binding ([¹²⁵I]-Sar¹-Ilu⁸-angiotensin II)3-10 fold higher affinity than antagonists[11]
Candesartan (AT1 Antagonist)AT1Wild-type AT1 receptorRadioligand Binding ([¹²⁵I]-Sar¹-Ilu⁸-angiotensin II)3.4 ± 0.3[11]

Table 2: Effect on Nitric Oxide (NO) Production in Endothelial Cells

TreatmentConcentrationCell TypePeak NO Concentration (nmol/L)Total Bioactive NO ReleaseReference
This compound10 µmol/LBovine Aortic Endothelial Cells295 ± 20≈5 times higher than Ang-(1-7)[9][12]
Angiotensin-(1-7)10 µmol/LBovine Aortic Endothelial Cells270 ± 25-[9][12]

Table 3: Effect on Vascular Smooth Muscle Cell (VSMC) Proliferation

TreatmentConcentrationEffect on Ang II-induced ProliferationKey MediatorsReference
This compound10⁻⁸ to 10⁻⁵ mol/LDose-dependent inhibitionUpregulation of HO-1, Downregulation of p38 MAPK phosphorylation[2]
Angiotensin II-Induces proliferationActivation of p38 MAPK[2]

Signaling Pathway Diagrams

Angiotensin_II_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK1/2 PKC->ERK Activates Proliferation Cell Proliferation, Hypertrophy, Inflammation ERK->Proliferation Promotes

Figure 1: Angiotensin II Signaling Pathway via AT1 Receptor.

AVE_0991_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVE0991 This compound MasR Mas Receptor AVE0991->MasR Binds PI3K PI3K MasR->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_active eNOS (active) (phosphorylated) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine Converts NO Nitric Oxide (NO) L_Arginine->NO Vasodilation Vasodilation, Anti-proliferation NO->Vasodilation Promotes

Figure 2: this compound Signaling Pathway via Mas Receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Measurement of ERK1/2 Phosphorylation by Western Blot

This protocol is a standard method for assessing the activation of the ERK1/2 signaling pathway.

  • Cell Culture and Treatment:

    • Culture vascular smooth muscle cells (VSMCs) or other relevant cell types in appropriate media until they reach 80-90% confluency.

    • Serum-starve the cells for 24 hours to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with either Angiotensin II or a vehicle control for various time points (e.g., 5, 15, 30, 60 minutes).

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

    • Quantify the band intensities using densitometry software.[13][14]

Protocol 2: Measurement of Nitric Oxide Production

This protocol describes the measurement of NO production in endothelial cells using a Griess assay, which detects nitrite (B80452) (a stable breakdown product of NO).

  • Cell Culture and Treatment:

    • Culture endothelial cells (e.g., bovine aortic endothelial cells - BAECs) in a suitable medium.

    • Once confluent, replace the medium with a phenol (B47542) red-free medium.

    • Treat the cells with this compound, a positive control (e.g., bradykinin), or a vehicle control for the desired time.

  • Sample Collection:

    • Collect the cell culture supernatant at the end of the treatment period.

  • Griess Assay:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • In a 96-well plate, add the collected supernatants and the nitrite standards.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.

    • Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. The amount of nitrite is indicative of the NO produced by the cells.[15][16][17][18]

Protocol 3: Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., VSMCs) in a 96-well plate and allow them to adhere overnight.

    • Synchronize the cells by serum starvation for 24 hours.

    • Treat the cells with Angiotensin II, this compound, or a combination of both in a medium containing 10% fetal bovine serum (FBS) to stimulate proliferation.

  • BrdU Labeling:

  • Fixation and DNA Denaturation:

    • Remove the labeling medium and fix the cells with a fixing solution (e.g., 4% paraformaldehyde).

    • Denature the DNA by adding an acid solution (e.g., 2N HCl) to expose the incorporated BrdU.[19][21]

  • Immunodetection:

    • Neutralize the acid and block non-specific binding sites.

    • Incubate the cells with a peroxidase-conjugated anti-BrdU antibody.

    • Wash the cells to remove unbound antibody.

  • Substrate Reaction and Measurement:

    • Add a substrate solution (e.g., TMB) that reacts with the peroxidase to produce a colored product.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.[19][22]

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., VSMCs, Endothelial Cells) Serum_Starvation 2. Serum Starvation (Synchronization) Cell_Culture->Serum_Starvation Treatment 3. Treatment (this compound / Angiotensin II) Serum_Starvation->Treatment Western_Blot A. Western Blot (for p-ERK1/2) Treatment->Western_Blot NO_Assay B. Nitric Oxide Assay (e.g., Griess Assay) Treatment->NO_Assay Proliferation_Assay C. Proliferation Assay (e.g., BrdU) Treatment->Proliferation_Assay Data_Quantification Data Quantification & Normalization Western_Blot->Data_Quantification NO_Assay->Data_Quantification Proliferation_Assay->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Figure 3: General Experimental Workflow for Comparing this compound and Angiotensin II.

References

Validating the Efficacy of AVE 0991 in a Murine Model of Colitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of AVE 0991, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor Mas, against standard-of-care treatments, azathioprine (B366305) and mesalazine, in the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model. This model is a well-established preclinical platform for studying inflammatory bowel disease (IBD). The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for IBD.

Comparative Efficacy of this compound and Standard Treatments

The following table summarizes the key efficacy parameters of this compound, azathioprine, and mesalazine in the DSS-induced colitis mouse model. The data for this compound and azathioprine are derived from a single comparative study, while the data for mesalazine is from a separate study with a similar experimental design. This difference should be considered when interpreting the results.

ParameterThis compound (30 mg/kg)Azathioprine (1 mg/kg)Mesalazine (50 mg/kg)DSS Control (Vehicle)Healthy Control
Disease Activity Index (DAI) Significantly ReducedSignificantly ReducedSignificantly ReducedHighNormal
Body Weight Loss (%) MinimizedMinimizedMinimizedSignificantNone
Colon Length (cm) PreservedPreservedPreservedSignificantly ShortenedNormal
Histological Score Significantly ReducedSignificantly ReducedSignificantly ReducedHighNormal
Reduction in Pro-inflammatory Mediators YesYesYesN/AN/A

Note: Data for this compound and Azathioprine are from a head-to-head study.[1][2][3] Data for Mesalazine is from a separate study and is presented for comparative purposes.[4] Direct comparison should be made with caution due to potential variations in experimental conditions.

Detailed Experimental Protocols

The following protocols describe the methodology for inducing colitis in mice and the subsequent treatment with this compound, azathioprine, or mesalazine.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

A widely used and reproducible model for inducing acute colitis that mimics aspects of human ulcerative colitis.[5][6]

  • Animals: Male C57BL/6 mice, 8-10 weeks old, are used.

  • Acclimatization: Mice are acclimatized for at least one week before the start of the experiment.

  • Induction of Colitis: Acute colitis is induced by administering 2.5-3% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 7 consecutive days.[5][6]

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).[7][8]

  • Endpoint: At the end of the study period, mice are euthanized, and the colon is collected for macroscopic and histological analysis.

Treatment Protocols
  • This compound: Administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg body weight, once daily, starting from the first day of DSS administration.[1][2][3]

  • Azathioprine: Administered via i.p. injection at a dose of 1 mg/kg body weight, once daily, starting from the first day of DSS administration.[1][2][3]

  • Mesalazine: Administered via oral gavage at a dose of 50 mg/kg body weight, once daily, starting from the first day of DSS administration.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for evaluating its efficacy in the DSS-induced colitis model.

AVE0991_Signaling_Pathway cluster_Renin_Angiotensin_System Renin-Angiotensin System cluster_AVE0991_Action This compound Action cluster_Inflammatory_Response Inflammatory Response in Colitis Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngI->Ang17 NEP AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor Ang17->MasR Agonist ACE ACE ACE2 ACE2 AVE0991 This compound AVE0991->MasR Agonist Downstream Downstream Signaling (e.g., Akt, p38 MAPK inhibition) MasR->Downstream AntiInflammatory Anti-inflammatory Effects (Reduced pro-inflammatory mediators) Downstream->AntiInflammatory ProInflammatory Pro-inflammatory Effects (e.g., NF-κB activation) AT1R->ProInflammatory

This compound Signaling Pathway in Colitis.

Experimental_Workflow cluster_Induction Colitis Induction cluster_Treatment Treatment Groups cluster_Evaluation Efficacy Evaluation start Start: C57BL/6 Mice dss Administer 3% DSS in drinking water for 7 days start->dss vehicle Vehicle Control (i.p. or oral gavage) ave0991 This compound (30 mg/kg, i.p.) aza Azathioprine (1 mg/kg, i.p.) mes Mesalazine (50 mg/kg, oral gavage) monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding vehicle->monitoring ave0991->monitoring aza->monitoring mes->monitoring endpoint Endpoint Analysis (Day 8): - Colon Length - Histopathology - Pro-inflammatory Markers monitoring->endpoint

Experimental Workflow for Evaluating Treatments in DSS-Induced Colitis.

References

Unveiling the Selectivity of AVE 0991: A Comparative Analysis of Angiotensin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides an objective comparison of AVE 0991's cross-reactivity with other angiotensin receptors, supported by experimental data, to elucidate its selectivity profile.

This compound is a non-peptide mimetic of angiotensin-(1-7) and a selective agonist for the Mas receptor (MasR), a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] Its therapeutic potential in various cardiovascular and inflammatory diseases is under active investigation.[3][4] A critical aspect of its pharmacological profile is its selectivity for the Mas receptor over the classical angiotensin II type 1 (AT1) and type 2 (AT2) receptors, which mediate the majority of the well-known effects of angiotensin II.

Binding Affinity Profile of this compound

Experimental evidence from radioligand binding assays consistently demonstrates that this compound exhibits high affinity for the Mas receptor while displaying negligible affinity for both AT1 and AT2 receptors.

In studies using HEK-293 cells transfected with either human AT1 or AT2 receptors, this compound, along with the Mas receptor antagonist A-779, showed no significant binding to either receptor at concentrations up to 1 µM.[5][6] In contrast, established AT1 and AT2 receptor ligands, such as Angiotensin II, Angiotensin III, and specific synthetic agonists and antagonists, displayed high-affinity binding in the nanomolar range.[5]

Further investigations in bovine aortic endothelial cell membranes revealed that this compound effectively competes with radiolabeled Angiotensin-(1-7) for binding to its receptor, with an IC50 value of 21 ± 35 nM.[7][8] Similarly, in Mas-transfected COS cells, this compound displaced the binding of ¹²⁵I-Ang-(1-7) with an IC50 value of 47.5 nM.[9][10][11] Autoradiography studies on mouse kidney slices also confirmed that this compound displaces the binding of ¹²⁵I-Ang-(1-7) but has no effect on the binding of ¹²⁵I-angiotensin II or ¹²⁵I-angiotensin IV, further highlighting its specificity.[10][12]

CompoundReceptorCell Line/TissueIC50 (nM)Reference
This compound Mas Bovine Aortic Endothelial Cells21 ± 35[7][8]
This compound Mas Mas-transfected COS cells47.5[9][10][11]
This compound AT1 HEK-293 cells> 1000[5]
This compound AT2 HEK-293 cells> 1000[5]
Angiotensin-(1-7)MasBovine Aortic Endothelial Cells220 ± 280[7][8]
Angiotensin IIAT1HEK-293 cellsIn nanomolar range[5]
CandesartanAT1HEK-293 cellsIn nanomolar range[5]
CGP42112AT2HEK-293 cellsIn nanomolar range[5]
PD123319AT2HEK-293 cellsIn nanomolar range[5]

Functional Selectivity of this compound

Functional assays corroborate the binding data, demonstrating that the biological effects of this compound are mediated through the Mas receptor. In Mas-transfected CHO cells, this compound stimulated nitric oxide (NO) release, an effect that was blocked by the Ang-(1-7) antagonist A-779 but not by AT1 or AT2 receptor antagonists.[10][11][12]

While direct binding to AT1 and AT2 receptors is negligible, some in vivo studies suggest a functional interaction or "cross-talk" between the Mas receptor and the classical angiotensin receptors. For instance, the antidiuretic effect of this compound in mice was found to be blocked by both AT1 and AT2 antagonists, suggesting an indirect involvement of these receptors in the downstream signaling cascade initiated by Mas receptor activation.[10][12][13] This highlights the complexity of the renin-angiotensin system and the potential for receptor interplay in physiological responses.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for angiotensin receptors.

Methodology:

  • Cell Culture and Membrane Preparation: HEK-293 cells stably transfected with either human AT1 or AT2 receptors, or tissues known to express the Mas receptor (e.g., bovine aortic endothelial cells), are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]AngII for AT1/AT2 or ¹²⁵I-Ang-(1-7) for Mas) in the presence of increasing concentrations of the unlabeled competitor compound (this compound or other reference ligands).

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a gamma counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Nitric Oxide (NO) Release Assay

Objective: To assess the functional activity of this compound in stimulating NO production.

Methodology:

  • Cell Culture: Mas-transfected CHO cells or endothelial cells are cultured to confluence in appropriate multi-well plates.

  • Stimulation: Cells are treated with this compound in the presence or absence of specific receptor antagonists (e.g., A-779 for Mas, Losartan for AT1, PD123319 for AT2).

  • NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent or a fluorescent NO sensor.

  • Data Analysis: The amount of NO produced in response to this compound is quantified and compared between different treatment groups to determine the involvement of specific receptors.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the general workflow for assessing its cross-reactivity.

G cluster_0 This compound Signaling Pathway cluster_1 No Interaction AVE0991 This compound MasR Mas Receptor AVE0991->MasR Binds G_protein G-protein activation MasR->G_protein Downstream Downstream Signaling (e.g., NO production) G_protein->Downstream AT1R AT1 Receptor AT2R AT2 Receptor G start Start: Assess Cross-Reactivity binding Radioligand Binding Assays (AT1, AT2, Mas Receptors) start->binding functional Functional Assays (e.g., NO Release) start->functional data Analyze IC50 / EC50 values binding->data functional->data conclusion Conclusion on Selectivity data->conclusion

References

Comparative Analysis of AVE 0991 and Other Mas Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the non-peptide agonist AVE 0991 and the peptide agonists CGEN-856 and CGEN-857, focusing on their performance, underlying mechanisms, and experimental validation.

The renin-angiotensin system (RAS) plays a critical role in cardiovascular homeostasis. Beyond the classical ACE/Ang II/AT1 receptor axis, the protective arm of the RAS, comprising Angiotensin-(1-7) [Ang-(1-7)], the Mas receptor (MasR), and Angiotensin-Converting Enzyme 2 (ACE2), has emerged as a promising therapeutic target. Activation of the Mas receptor, a G protein-coupled receptor, generally counteracts the detrimental effects of Ang II, eliciting vasodilation, anti-inflammatory, anti-fibrotic, and cardioprotective effects.[1] This has spurred the development of Mas receptor agonists, including the non-peptide compound this compound and the peptide agonists CGEN-856 and CGEN-857. This guide provides a comparative analysis of these agents, supported by experimental data, to aid researchers in their selection and application.

Performance Comparison of Mas Receptor Agonists

The efficacy of Mas receptor agonists can be evaluated based on their binding affinity, potency in functional assays, and their diverse physiological effects. While comprehensive side-by-side comparative studies are limited, the available data allows for a meaningful analysis of this compound and CGEN-856S. Information on CGEN-857 is less extensive in the public domain.

ParameterThis compoundCGEN-856SAng-(1-7) (Reference)Source
Type Non-peptidePeptidePeptide[2][3]
Binding Affinity (IC50) 21 nM (Bovine aortic endothelial cells)Competitive inhibition of Ang-(1-7) binding demonstrated220 nM (Bovine aortic endothelial cells)[4][5]
47.5 nM (Mas-transfected COS cells)[6]
Vasorelaxation Equipotent to Ang-(1-7) in mouse aortaSimilar maximal relaxation to Ang-(1-7) (39.99 ± 5.034%) in rat aortaInduces endothelium-dependent vasodilation[2][5]
Antihypertensive Effect Reduces blood pressure in hypertensive rat modelsDose-dependent decrease in mean arterial pressure in spontaneously hypertensive ratsContributes to blood pressure regulation[5][7]
Cardioprotective Effects Reduces infarct size, attenuates cardiac remodeling and fibrosisReduces infarct area (from 23.68% to 13.95% in a rat MI model), attenuates isoproterenol-induced cardiac remodelingExerts cardioprotective effects[8][9]
Anti-inflammatory Effects Alleviates colitis severity, reduces neuroinflammationDemonstrated anti-inflammatory propertiesPossesses anti-inflammatory actions[10][11]
Signaling Pathway Activates PI3K/Akt-eNOS pathwayActivates PI3K/Akt-eNOS pathway, induces calcium influxActivates PI3K/Akt-eNOS pathway[12][13][14]

Signaling Pathways of Mas Receptor Agonists

Activation of the Mas receptor by agonists like this compound and CGEN-856S triggers a cascade of intracellular signaling events that mediate their beneficial effects. A key pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), leading to the phosphorylation and activation of endothelial Nitric Oxide Synthase (eNOS).[12] This results in the production of nitric oxide (NO), a potent vasodilator.[15] The signaling pathways for these agonists appear to be largely convergent with the endogenous ligand Ang-(1-7).

Mas_Receptor_Signaling cluster_agonists Mas Receptor Agonists cluster_downstream Intracellular Signaling cluster_effects Physiological Effects AVE0991 This compound MasR Mas Receptor AVE0991->MasR CGEN856 CGEN-856S CGEN856->MasR Ang17 Ang-(1-7) Ang17->MasR PI3K PI3K MasR->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (activates) Cardioprotection Cardioprotection Akt->Cardioprotection Anti_inflammatory Anti-inflammatory Effects Akt->Anti_inflammatory NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: Simplified signaling pathway of Mas receptor agonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and CGEN-856S.

Aortic Ring Vasorelaxation Assay

This ex vivo method assesses the vasodilatory properties of compounds on isolated arterial segments.

Vasorelaxation_Workflow A Isolate thoracic aorta from rat or mouse B Cut into 2-3 mm rings A->B C Mount rings in an organ bath system B->C D Pre-contract rings with phenylephrine C->D E Add cumulative concentrations of agonist (e.g., this compound) D->E F Record changes in isometric tension E->F G Calculate percentage of relaxation F->G

Caption: Workflow for aortic ring vasorelaxation assay.

Protocol Details:

  • Tissue Preparation: Thoracic aortas are carefully dissected from euthanized animals (e.g., Wistar rats or C57BL/6 mice) and placed in cold Krebs-Ringer bicarbonate solution.

  • Ring Mounting: The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in width. The rings are then mounted between two stainless-steel hooks in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Equilibration and Viability Check: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5 g. The endothelial integrity is confirmed by assessing the relaxation response to acetylcholine (B1216132) after pre-contraction with phenylephrine.

  • Agonist Testing: After washing and a further equilibration period, the aortic rings are pre-contracted with phenylephrine. Once a stable contraction is achieved, cumulative concentrations of the Mas receptor agonist are added to the bath, and the relaxation response is recorded.

  • Data Analysis: The relaxation responses are expressed as a percentage of the initial contraction induced by phenylephrine.

In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)

This protocol evaluates the ability of a compound to lower blood pressure in a genetic model of hypertension.

Protocol Details:

  • Animal Model: Adult male spontaneously hypertensive rats (SHRs) are used.

  • Catheter Implantation: Under anesthesia, catheters are implanted into the carotid artery for direct blood pressure measurement and into the jugular vein for drug infusion. The catheters are exteriorized at the back of the neck.

  • Recovery: The animals are allowed to recover for at least 24 hours after surgery.

  • Drug Administration: Conscious, freely moving rats are infused with different doses of the Mas receptor agonist (e.g., CGEN-856S) or saline vehicle for a defined period (e.g., 30 minutes for each dose).[16]

  • Hemodynamic Monitoring: Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded before, during, and after the infusion period.

  • Data Analysis: Changes in MAP and HR are calculated and compared between the agonist-treated and vehicle-treated groups.

Myocardial Ischemia-Reperfusion (I/R) Injury Model

This in vivo model is used to assess the cardioprotective effects of a compound against the damage caused by a heart attack.

IR_Injury_Workflow A Anesthetize rat and perform thoracotomy B Ligate the left anterior descending (LAD) coronary artery A->B C Induce ischemia (e.g., 30 minutes) B->C D Remove ligature to allow reperfusion (e.g., 2 hours) C->D E Administer agonist (e.g., this compound) before, during, or after ischemia C->E F Excise heart and stain to delineate infarct area D->F G Quantify infarct size as a percentage of the area at risk F->G

Caption: Workflow for myocardial ischemia-reperfusion injury model.

Protocol Details:

  • Surgical Procedure: Rats are anesthetized, and the heart is exposed via a left thoracotomy. A suture is passed around the left anterior descending (LAD) coronary artery.

  • Ischemia and Reperfusion: Myocardial ischemia is induced by tightening the suture for a specific duration (e.g., 30 minutes). The ligature is then released to allow for reperfusion for a longer period (e.g., 2 hours).

  • Drug Treatment: The Mas receptor agonist or vehicle is administered at a specific time point relative to the ischemia-reperfusion, for example, intravenously just before reperfusion.

  • Infarct Size Measurement: At the end of the reperfusion period, the LAD is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area at risk (the portion of the heart that was ischemic). The heart is then excised, sliced, and incubated in a solution of triphenyltetrazolium (B181601) chloride (TTC), which stains viable myocardium red, leaving the infarcted tissue pale.

  • Data Analysis: The infarct size is expressed as a percentage of the area at risk.

Conclusion

This compound and CGEN-856S are potent Mas receptor agonists with significant therapeutic potential in cardiovascular and inflammatory diseases. This compound, as a non-peptide, offers the advantage of oral bioavailability, while the peptide agonist CGEN-856S has demonstrated high potency in preclinical models. Both compounds exert their effects primarily through the activation of the Mas receptor and the subsequent stimulation of the PI3K/Akt/eNOS signaling pathway. The choice of agonist for research purposes will depend on the specific experimental context, including the desired route of administration and the biological system under investigation. Further research, particularly direct comparative studies and investigations into CGEN-857, will provide a more complete understanding of the relative merits of these promising therapeutic agents.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural guidance for the safe disposal of AVE 0991, a nonpeptide agonist of the Angiotensin-(1-7) receptor.

Core Safety and Handling Principles

While specific disposal instructions for this compound are not extensively documented in publicly available safety data sheets, general principles of chemical waste management should be strictly followed. This compound is a synthetic organic compound, and as such, requires careful handling to minimize exposure and prevent environmental contamination.[1][2]

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In the event of a spill, use appropriate absorbent materials to contain the substance. The spill area should then be decontaminated as per your institution's standard operating procedures for chemical spills.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which can be useful for assessing its properties and potential interactions.

PropertyValueReference
IC50 21 nM (for binding to bovine aortic endothelial cell membranes)[3][4][5]
Purity 99.91%[3]
Molecular Weight 580.73 g/mol [6]
Solubility Soluble in alkaline water solutions, DMSO, or ethanol[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound, like any other laboratory chemical, is governed by local, state, and federal regulations. The following is a general procedural workflow for the disposal of this compound.

It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance with all applicable regulations.

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with other incompatible waste streams.

    • Liquid Waste: Solutions containing this compound (e.g., in DMSO or other solvents) should be collected in a separate, labeled, and sealed waste container. The solvent composition must be clearly indicated on the label.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of in a designated solid chemical waste container.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name ("this compound"), the primary hazard(s) (e.g., "Caution: Research Chemical, Handle with Care"), and the approximate quantity of the waste.

  • Storage of Chemical Waste:

    • Store waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure that the storage area is well-ventilated and that incompatible waste types are segregated.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the chemical waste.

    • Provide the EHS office with a complete inventory of the waste, including the chemical name, quantity, and any associated hazards.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Pickup cluster_3 Final Disposal A Unused/Expired this compound (Solid) D Labeled Solid Chemical Waste Container A->D B This compound Solutions (Liquid) E Labeled Liquid Chemical Waste Container B->E C Contaminated Labware C->D F Designated Waste Storage Area D->F E->F G EHS Waste Pickup F->G H Licensed Waste Disposal Facility G->H

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these guidelines and consulting with your institutional safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for the nonpeptide angiotensin-(1-7) receptor agonist, AVE 0991.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound from all suppliers was not publicly accessible, the following guidelines are based on information for similar research compounds and general laboratory safety protocols. It is imperative to obtain and review the specific SDS from your supplier before handling this compound.

Hazard Identification and Personal Protective Equipment (PPE):

Based on the nature of similar chemical compounds, this compound should be handled with caution. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

HazardRecommended Personal Protective Equipment (PPE)
Inhalation Use in a well-ventilated area, preferably a chemical fume hood. If significant aerosolization is possible, a NIOSH-approved respirator may be necessary.
Skin Contact Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or other protective clothing should be worn to prevent skin exposure.
Eye Contact Safety glasses with side shields or goggles are mandatory to protect against splashes.
Ingestion Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.

Storage and Stability:

Proper storage is crucial to maintain the integrity of this compound.

ConditionRecommendation
Short-term Storage Store as a solid at -20°C.
Long-term Storage Store as a solid at -20°C for up to two years.
Solution Storage Prepare solutions fresh. If necessary to store, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.

Operational Plans: Step-by-Step Guidance

Solution Preparation:

This compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.

  • Preparation of Stock Solution:

    • Bring the vial of solid this compound to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the appropriate cell culture medium or buffer for in vitro experiments.

    • For in vivo studies, the stock solution may be further diluted in vehicles such as saline or corn oil. The final concentration of DMSO should be kept low to avoid toxicity to cells or animals.

Experimental Protocols

The following are generalized protocols based on published research. Specific concentrations and incubation times should be optimized for your experimental system.

In Vitro Experimental Workflow:

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., Endothelial cells, Cardiomyocytes) treatment Treat Cells with this compound (e.g., 10 nM - 10 µM) cell_culture->treatment Seed and grow cells ave_prep Prepare this compound Working Solution ave_prep->treatment incubation Incubate for Desired Time (minutes to hours) treatment->incubation analysis Perform Downstream Assays (e.g., Western Blot, qPCR, NO measurement) incubation->analysis

A generalized workflow for in vitro experiments using this compound.

In Vivo Experimental Protocol (Rodent Model):

  • Animal Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.

  • This compound Preparation: Prepare the dosing solution of this compound in a suitable vehicle.

  • Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection). Doses used in studies have ranged from 0.5 mg/kg to 10 mg/kg.

  • Monitoring and Sample Collection: Monitor the animals for the duration of the experiment and collect tissues or blood for analysis at specified time points.

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Place in a clearly labeled, sealed container.
Stock Solutions (in DMSO) Collect in a designated, labeled hazardous waste container for organic solvents. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Aqueous Solutions (from cell culture) Depending on the concentration and local regulations, small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water. However, it is best practice to collect all chemical waste for proper disposal. Consult your institution's Environmental Health and Safety (EHS) department.

Signaling Pathway of this compound

This compound is an agonist of the Mas receptor, a key component of the protective arm of the Renin-Angiotensin System (RAS). Its mechanism of action involves counteracting the effects of Angiotensin II.

This compound activates the Mas receptor, promoting vasodilation and anti-inflammatory effects.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AVE 0991
Reactant of Route 2
AVE 0991

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.